molecular formula C14H12FNO2 B13412676 Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)- CAS No. 723261-52-7

Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)-

Cat. No.: B13412676
CAS No.: 723261-52-7
M. Wt: 245.25 g/mol
InChI Key: NLAYRTFGILQAAU-UHFFFAOYSA-N
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Description

Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)- is a useful research compound. Its molecular formula is C14H12FNO2 and its molecular weight is 245.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

723261-52-7

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide

InChI

InChI=1S/C14H12FNO2/c1-9-2-7-12(8-13(9)17)16-14(18)10-3-5-11(15)6-4-10/h2-8,17H,1H3,(H,16,18)

InChI Key

NLAYRTFGILQAAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)O

Origin of Product

United States

Foundational & Exploratory

4-Fluoro-N-(3-hydroxy-4-methylphenyl)benzamide: A Technical Guide to Scaffold Architecture and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic design of small-molecule scaffolds dictates the success of hit-to-lead optimization. 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide (CAS: 723261-52-7) represents a highly privileged structural motif. By bridging a metabolically robust 4-fluorobenzamide moiety with a conformationally restricted 3-hydroxy-4-methylaniline derivative, this compound serves as an exceptional pharmacophore for target engagement. Recent literature highlights the utility of meta-amido phenol derivatives as potent antitubercular agents, particularly against Mycobacterium tuberculosis H37Ra and multidrug-resistant (MDR) strains[1].

This whitepaper provides an in-depth technical analysis of the compound's structural properties, target engagement mechanisms, and a self-validating synthetic workflow designed for high-yield library generation.

Structural and Physicochemical Profiling

The architectural brilliance of this molecule lies in its dual-functional topology, which balances lipophilicity with precise hydrogen-bonding vectors.

  • The 4-Fluorobenzamide Core: The introduction of a fluorine atom at the para position of the benzamide ring serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated para-hydroxylation, thereby extending the compound's half-life. Second, the strong inductive electron-withdrawing effect of fluorine modulates the electronics of the aromatic ring, enhancing potential

    
     stacking interactions with aromatic residues in protein binding pockets.
    
  • The N-(3-hydroxy-4-methylphenyl) Moiety: The hydroxyl group at the meta position (relative to the amide nitrogen) acts as a critical hydrogen bond donor/acceptor. The adjacent para-methyl group is not merely a hydrophobic filler; it provides steric bulk that restricts the rotational freedom of the hydroxyl group, pre-organizing the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding.

Quantitative Physicochemical Data

The table below summarizes the predicted physicochemical properties, demonstrating its alignment with Lipinski’s Rule of Five, making it an ideal candidate for oral drug development.

PropertyValuePharmacological Significance
Molecular Formula C₁₄H₁₂FNO₂Standard fragment/lead-like molecular weight.
Molecular Weight 245.25 g/mol Highly favorable for fragment-based drug discovery (FBDD).
H-Bond Donors 2 (-OH, -NH)Facilitates key interactions with kinase hinge regions.
H-Bond Acceptors 3 (C=O, -OH, -F)Enhances target binding affinity and residence time.
Rotatable Bonds 2Confers structural rigidity; lowers entropic penalty upon binding.
TPSA 49.3 ŲOptimal for membrane permeability and oral bioavailability.
cLogP (estimated) ~3.1Ideal lipophilicity for target engagement without non-specific binding.

Pharmacophore Analysis & Target Engagement

When deployed as a kinase inhibitor or anti-infective agent, the spatial arrangement of 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide allows it to act as a multi-valent anchor within a target protein's active site. The amide linker dictates the vector of the two aromatic rings, while the terminal functional groups interact with distinct sub-pockets.

Pharmacophore F 4-Fluoro Group Metabolic Shield Halogen Bonding Benzamide Benzamide Core Pi-Pi Stacking Rigid Scaffold F->Benzamide Inductive Electron Withdrawal Amide Amide Linker H-Bond Donor/Acceptor Vector Control Benzamide->Amide Conjugation & Rigidity Phenol 3-Hydroxy Group H-Bond Donor/Acceptor Target Anchoring Amide->Phenol Meta-Positioning Methyl 4-Methyl Group Hydrophobic Pocket Steric Restriction Amide->Methyl Para-Positioning

Caption: Pharmacophore Interaction Map of 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide.

Synthetic Methodology: HATU-Mediated Amidation

The synthesis of this compound relies on the coupling of 4-fluorobenzoic acid with 5-amino-2-methylphenol. The coupling of 4-fluorobenzoic acid with anilines is a highly validated methodology in medicinal chemistry[2]. However, anilines are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring.

Expertise & Causality: Traditional coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and low yields for anilines. To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen of the HOAt leaving group provides a neighboring group effect, acting as an intramolecular general base to hydrogen-bond with the incoming aniline, thereby drastically accelerating the nucleophilic attack. DIPEA (Diisopropylethylamine) is selected as the base because its bulky isopropyl groups render it non-nucleophilic, preventing unwanted side reactions (such as guanylation of the amine) while effectively deprotonating the carboxylic acid.

Synthesis A 4-Fluorobenzoic Acid + HATU B DIPEA / DMF (Activation) A->B 15 min, RT C 5-Amino-2-methylphenol (Coupling) B->C Active Ester D Workup (EtOAc / Brine) C->D 2-4 hours, RT E Purified Product D->E Flash Chromatography

Caption: Step-by-step HATU-mediated synthetic workflow for amidation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high fidelity at each chemical transition.

  • Reagent Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-fluorobenzoic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 3.0 mmol) dropwise. Stir the mixture at room temperature (

    
    ) for 15 minutes. Visual Cue: The solution will transition to a pale yellow color, indicating the formation of the active HOAt ester.
    
  • Amine Coupling: Add 5-amino-2-methylphenol (1.0 equiv, 1.0 mmol) in a single portion. Stir the reaction mixture at room temperature for 2 to 4 hours.

  • In-Process Control (IPC) - Self-Validation: Before proceeding, sample

    
     of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the 4-fluorobenzoic acid peak disappears and the target mass (
    
    
    
    ) becomes the dominant signal.
  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc, 20 mL). Wash the organic layer successively with saturated aqueous

    
     (2 x 10 mL) to remove unreacted acid and HOAt, 1N HCl (10 mL) to remove unreacted amine and DIPEA, and finally brine (10 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient, typically 3:1 to 1:1) to afford the pure 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide as a solid.
    

Analytical Characterization Workflow

To ensure scientific integrity, the synthesized compound must be subjected to rigorous analytical verification:

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF should yield an exact mass matching the calculated

    
     of 246.0930.
    
  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (400 MHz, DMSO-d₆): Look for the characteristic amide proton singlet near

      
      , the phenolic -OH singlet near 
      
      
      
      , and the distinct methyl doublet/singlet near
      
      
      . The para-fluoro substitution will present as a distinct coupling pattern (dd or apparent triplet) in the aromatic region due to
      
      
      spin-spin coupling.
    • ¹³C-NMR: The carbonyl carbon should appear near

      
      , and the C-F carbon will show a large one-bond coupling constant (
      
      
      
      ) near
      
      
      .

References

  • Liang, J., Tang, Y., Tang, X., Liang, H., Gao, Y., Fang, C., Zhang, T., & Yan, M. (2019). Discovery of meta-Amido Bromophenols as New Antitubercular Agents. Chemical and Pharmaceutical Bulletin, 67(4), 372-381. URL:[Link]

  • Sukheja, P., Kumar, P., Mittal, N., Li, S. G., Singleton, E., Russo, R., Perryman, A. L., ... & Freundlich, J. S. (2019). Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis. ACS Infectious Diseases, 5(6), 1014-1029. PubMed Central (PMC). URL:[Link]

Sources

An In-depth Technical Guide to the Biological Activity of N-(3-hydroxy-4-methylphenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of N-(3-hydroxy-4-methylphenyl)benzamide and its derivatives. While direct extensive research on this specific scaffold is emerging, this document synthesizes data from closely related benzamide analogues to build a robust predictive framework for its biological profile. We delve into the potential of these derivatives as anticancer, anti-inflammatory, and antimicrobial agents, with a particular focus on the mechanistic underpinnings of their activity, such as histone deacetylase (HDAC) inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the therapeutic applications of this promising class of compounds.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

Benzamides are a prominent class of organic compounds characterized by a benzene ring attached to an amide group. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of FDA-approved drugs and clinical candidates. The versatility of the benzamide scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. Derivatives of benzamide have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antipsychotic, antiemetic, anti-inflammatory, antimicrobial, and anticancer effects.

The subject of this guide, the N-(3-hydroxy-4-methylphenyl)benzamide core, presents a unique combination of structural features: a phenolic hydroxyl group and a methyl group on the N-phenyl ring. These substituents are known to play crucial roles in molecular interactions with biological targets, influencing hydrogen bonding, hydrophobicity, and electronic properties. This guide will explore the potential biological activities of this specific scaffold by drawing on established findings from structurally related benzamide derivatives.

Synthesis of N-(3-hydroxy-4-methylphenyl)benzamide Derivatives

The synthesis of the core N-(3-hydroxy-4-methylphenyl)benzamide structure can be achieved through the condensation of 3-hydroxy-4-methylaniline with benzoyl chloride in an aqueous medium.[1][2] This straightforward reaction provides a versatile starting point for further derivatization.

General Synthesis Pathway

The general synthetic route involves the acylation of the appropriately substituted aniline with a substituted benzoyl chloride. Further modifications, such as O-alkylation of the phenolic hydroxyl group, can be performed to generate a library of derivatives.[1][2]

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Core Structure cluster_3 Derivatization 3-hydroxy-4-methylaniline 3-hydroxy-4-methylaniline Condensation Condensation (Aqueous medium) 3-hydroxy-4-methylaniline->Condensation Benzoyl_chloride Substituted benzoyl chloride Benzoyl_chloride->Condensation Core_Compound N-(3-hydroxy-4-methylphenyl)benzamide Condensation->Core_Compound O-alkylation O-alkylation (Alkyl halides, Na-ethoxide) Core_Compound->O-alkylation Derivatives O-substituted derivatives O-alkylation->Derivatives

Caption: General synthetic scheme for N-(3-hydroxy-4-methylphenyl)benzamide and its O-alkylated derivatives.

Detailed Experimental Protocol: Synthesis of N-(3-hydroxyphenyl)benzamide (A Representative Protocol)

This protocol is adapted from the synthesis of the closely related N-(3-hydroxyphenyl)benzamide and can be modified for the 4-methyl analogue.[1][2]

  • Reaction Setup: To a solution of 3-hydroxyaniline (1 equivalent) in an aqueous medium, add benzoyl chloride (1 equivalent) dropwise with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The evolution of HCl gas indicates the progression of the reaction.

  • Workup: Upon completion, the reaction mixture is diluted with cold water to precipitate the product.

  • Purification: The precipitate is collected by filtration, washed with distilled water, and dried to yield the pure N-(3-hydroxyphenyl)benzamide.

Anticancer Activity: Targeting Histone Deacetylases (HDACs)

A significant body of research has highlighted the potential of benzamide derivatives as anticancer agents, with a primary mechanism of action being the inhibition of histone deacetylases (HDACs).[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression in many cancers leads to the silencing of tumor suppressor genes.

While direct studies on N-(3-hydroxy-4-methylphenyl)benzamide as an HDAC inhibitor are not yet available, the extensive research on N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives provides a strong rationale for investigating this activity.[3] These derivatives incorporate a hydroxamic acid group, which acts as a zinc-chelating moiety in the active site of HDACs.

Mechanism of Action: HDAC Inhibition

The anticancer effect of HDAC inhibitors stems from their ability to induce histone hyperacetylation, leading to the reactivation of silenced tumor suppressor genes. This, in turn, can trigger cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Therapeutic Intervention cluster_2 Cellular Outcomes HDAC Histone Deacetylases (HDACs) Histones Histones HDAC->Histones Deacetylation Gene_Activation Tumor Suppressor Gene Reactivation DNA DNA Histones->DNA Compaction Gene_Silencing Tumor Suppressor Gene Silencing DNA->Gene_Silencing Benzamide_Inhibitor N-(3-hydroxy-4-methylphenyl) benzamide Derivative (Potential HDACi) Benzamide_Inhibitor->HDAC Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Gene_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Activation->Apoptosis

Caption: Proposed mechanism of anticancer activity via HDAC inhibition.

Antiproliferative Activity Data of Related Benzamide Derivatives

The following table summarizes the antiproliferative activity of some HPPB derivatives against human cancer cell lines.

CompoundModificationHCT116 IC₅₀ (µM)A549 IC₅₀ (µM)
5j Thiophene substituted0.3-
5t Benzo[d][1][4]dioxole0.4-

Data extracted from a study on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the N-(3-hydroxy-4-methylphenyl)benzamide derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition and Potential Anti-inflammatory Activity

Benzamide derivatives have been reported to exhibit inhibitory activity against various enzymes, including cholinesterases and lipoxygenases, suggesting their potential as anti-inflammatory agents.[1][2]

Inhibition of Cholinesterases and Lipoxygenase

A study on N-(3-hydroxyphenyl)benzamide and its 3-O-derivatives demonstrated enzyme inhibition activity against butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX).[1]

CompoundR Group (at 3-O position)BChE IC₅₀ (µM)AChE IC₅₀ (µM)LOX IC₅₀ (µM)
3 H---
5a Methyl--Inactive
5b Ethyl--Inactive
5c Propyl--Inactive
5f Pentyl-158.81 ± 0.12-

Data extracted from a study on N-(3-hydroxyphenyl)benzamide and its 3-O-derivatives.[1] The parent compound showed some activity, and the O-pentyl derivative displayed increased inhibitory potential against AChE.[1]

Experimental Protocol: Enzyme Inhibition Assay (General)
  • Enzyme Preparation: Prepare a solution of the target enzyme (e.g., AChE, LOX) in a suitable buffer.

  • Substrate and Inhibitor Preparation: Prepare solutions of the substrate and the test compounds (N-(3-hydroxy-4-methylphenyl)benzamide derivatives) at various concentrations.

  • Reaction Initiation: Mix the enzyme, inhibitor, and substrate in a microplate well and incubate under optimal conditions (temperature, pH).

  • Detection: Measure the product formation or substrate depletion over time using a spectrophotometer or fluorometer.

  • Data Analysis: Determine the IC₅₀ value of the inhibitors by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Antimicrobial Activity

The benzamide scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[5] The biological activity is highly dependent on the nature and position of the substituents on the aromatic rings. While specific data on N-(3-hydroxy-4-methylphenyl)benzamide is limited, related benzamide derivatives have shown promising antimicrobial activity.[5]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of benzamide derivatives is influenced by factors such as:

  • Lipophilicity: Increased lipophilicity can enhance membrane permeability.

  • Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors can facilitate interactions with microbial targets.

  • Electronic Effects: Electron-withdrawing or -donating groups can modulate the reactivity and binding affinity of the molecule.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).

  • Compound Dilution: Prepare serial dilutions of the N-(3-hydroxy-4-methylphenyl)benzamide derivatives in a suitable broth medium in a 96-well microplate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compounds Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microplate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Observe_Growth Observe for Visible Growth Incubate->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The N-(3-hydroxy-4-methylphenyl)benzamide scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, derivatives of this core structure are predicted to exhibit potent anticancer, anti-inflammatory, and antimicrobial properties. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for biological screening.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of N-(3-hydroxy-4-methylphenyl)benzamide derivatives. Key areas of investigation should include:

  • Anticancer Activity: Exploration of these derivatives as HDAC inhibitors, with a focus on establishing SAR and evaluating their efficacy in various cancer cell lines and in vivo models.

  • Anti-inflammatory Activity: Comprehensive screening against a panel of inflammatory enzymes and evaluation in cellular models of inflammation.

  • Antimicrobial Activity: Broad-spectrum screening against clinically relevant bacterial and fungal pathogens, including drug-resistant strains.

The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Jiao, J., Fang, H., Wang, X., Guan, P., Yuan, Y., & Xu, W. (2009). Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors. European Journal of Medicinal Chemistry, 44(11), 4470-4476. [Link]

  • Li, X., et al. (2011). Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer. Cancer Biology & Therapy, 11(5), 477-489. [Link]

  • Abbasi, M. A., Rehman, A. U., Irshad, M., Siddiqui, S. Z., & Ashraf, M. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30. [Link]

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. [Link]

  • Li, X., et al. (2011). Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer. Cancer Biology & Therapy, 11(5), 477-489. [Link]

  • MDPI. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

  • Iqbal, M. N., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033. [Link]

  • Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428. [Link]

Sources

An In-depth Technical Guide to 3-Hydroxy-4-methylaniline Derived Benzamides: Synthesis, Biological Evaluation, and Future Directions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of benzamides derived from 3-hydroxy-4-methylaniline. While this specific subclass of benzamides is not extensively represented in dedicated literature, this guide synthesizes information from closely related analogues to provide a robust framework for researchers. By examining established synthetic protocols and the biological profiles of structurally similar compounds, we aim to equip scientists and drug development professionals with the foundational knowledge to explore this promising chemical space. This guide covers inferred synthetic methodologies, potential therapeutic targets based on analogue studies, and detailed experimental protocols to facilitate further research and discovery.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

Benzamides are a cornerstone of medicinal chemistry, featuring prominently in a wide array of therapeutic agents. Their prevalence stems from their ability to form key hydrogen bonding interactions with biological targets, their synthetic tractability, and their favorable physicochemical properties. This versatile scaffold is found in drugs with applications as antipsychotics, antiemetics, and more recently, as targeted therapies in oncology and inflammatory diseases. The substitution pattern on both the benzoyl and aniline rings plays a crucial role in defining the pharmacological activity of these compounds. This guide focuses on the unique, yet underexplored, class of benzamides derived from 3-hydroxy-4-methylaniline, a starting material that offers intriguing possibilities for novel molecular designs.

Synthetic Pathways to N-(3-hydroxy-4-methylphenyl)benzamides

The synthesis of N-(3-hydroxy-4-methylphenyl)benzamides can be reliably achieved through standard amide bond formation reactions. The primary and most direct approach involves the acylation of 3-hydroxy-4-methylaniline with a substituted benzoyl chloride. This method is often high-yielding and proceeds under mild conditions.

General Synthesis Workflow

The synthesis of the target benzamides can be conceptualized in a straightforward two-step process, starting from commercially available materials.

Synthesis_Workflow start Starting Materials: 3-Hydroxy-4-methylaniline Substituted Benzoic Acid step1 Activation of Carboxylic Acid (e.g., with SOCl2 or coupling agents) start->step1 Step 1 step2 Amide Coupling Reaction step1->step2 Step 2 product N-(3-hydroxy-4-methylphenyl)benzamide Derivative step2->product

Caption: Generalized workflow for the synthesis of N-(3-hydroxy-4-methylphenyl)benzamide derivatives.

Detailed Experimental Protocol: Synthesis of N-(3-hydroxy-4-methylphenyl)benzamide

This protocol is adapted from established procedures for the synthesis of structurally related benzamides.[1][2][3]

Materials:

  • 3-Hydroxy-4-methylaniline

  • Benzoyl chloride

  • 10% Aqueous sodium hydroxide solution

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., filtration setup, recrystallization flasks)

Procedure:

  • Preparation of the Aniline Solution: In a round-bottom flask, suspend 3-hydroxy-4-methylaniline (1.0 eq.) in a 10% aqueous solution of sodium hydroxide.

  • Acylation: To the stirred aniline solution, add benzoyl chloride (1.1 eq.) dropwise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Continue stirring vigorously for 1-2 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Purification: Filter the precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure N-(3-hydroxy-4-methylphenyl)benzamide.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Therapeutic Targets

While specific biological data for a broad range of 3-hydroxy-4-methylaniline derived benzamides is limited, the activities of closely related analogues provide a strong basis for hypothesizing their potential therapeutic applications.

Enzyme Inhibition

Benzamide derivatives are well-documented as potent enzyme inhibitors.[3][4]

  • Histone Deacetylase (HDAC) Inhibition: The N-hydroxybenzamide moiety is a classic zinc-chelating group found in many HDAC inhibitors.[4] It is plausible that derivatives of N-(3-hydroxy-4-methylphenyl)benzamide, particularly those incorporating a hydroxamic acid functionality, could exhibit HDAC inhibitory activity, making them potential candidates for anticancer therapies.

  • Cholinesterase Inhibition: N-(3-hydroxyphenyl)benzamide derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] The introduction of a 4-methyl group on the aniline ring could modulate this activity and selectivity, suggesting a potential role in the treatment of neurodegenerative diseases like Alzheimer's disease.

  • Lipoxygenase (LOX) Inhibition: Some N-(3-hydroxyphenyl)benzamide derivatives have also demonstrated inhibitory activity against lipoxygenase, an enzyme involved in inflammatory pathways.[1][2] This suggests that 3-hydroxy-4-methylaniline derived benzamides could be explored as potential anti-inflammatory agents.

Receptor Modulation
  • Kappa Opioid Receptor (KOR) Antagonism: Structurally complex benzamides have been identified as selective KOR antagonists.[5] While the core N-(3-hydroxy-4-methylphenyl)benzamide is a simpler scaffold, it could serve as a starting point for the design of novel KOR modulators for the treatment of pain, depression, and addiction.

Structure-Activity Relationship (SAR) Insights

Based on the literature for analogous benzamide series, we can infer key SAR trends that are likely to be relevant for 3-hydroxy-4-methylaniline derived benzamides.

SAR_Insights Core N-(3-hydroxy-4-methylphenyl)benzamide Core R1 Substituents on the Benzoyl Ring Core->R1 Modulate Target Affinity & Selectivity R2 Modifications of the Hydroxyl Group Core->R2 Impacts Solubility & Prodrug Potential R3 Alterations to the Amide Linker Core->R3 Affects Conformational Rigidity

Caption: Key areas for SAR exploration in 3-hydroxy-4-methylaniline derived benzamides.

  • Substituents on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring are critical determinants of biological activity. Electron-donating and electron-withdrawing groups, as well as heterocyclic replacements, can significantly impact target binding and selectivity.

  • The 3-Hydroxy Group: The phenolic hydroxyl group is a key feature, offering a site for hydrogen bonding with target proteins. O-alkylation of this group can serve as a strategy to modulate physicochemical properties, such as lipophilicity and metabolic stability, and can also be explored for developing prodrugs.[1][2][3]

  • The 4-Methyl Group: The methyl group at the 4-position of the aniline ring is expected to influence the overall lipophilicity and metabolic profile of the molecule. It may also provide beneficial steric interactions within the binding pocket of a target protein.

Data Summary: Enzyme Inhibition by Analogue Benzamides

The following table summarizes the enzyme inhibitory activities of N-(3-hydroxyphenyl)benzamide and its O-alkylated derivatives, providing a valuable reference for predicting the potential of 3-hydroxy-4-methylaniline analogues.[1][2]

CompoundR GroupBChE IC₅₀ (µM)AChE IC₅₀ (µM)LOX IC₅₀ (µM)
N-(3-hydroxyphenyl)benzamideH84.21 ± 0.35411.37 ± 0.35185.61 ± 0.32
N-(3-methoxyphenyl)benzamideCH₃201.11 ± 0.45143.51 ± 0.45NA
N-(3-ethoxyphenyl)benzamideC₂H₅20.90 ± 0.11403.24 ± 0.75NA
N-[3-(propan-2-yloxy)phenyl]benzamidei-C₃H₇98.71 ± 0.34408.11 ± 0.41NA
N-[3-(pentoxy)phenyl]benzamideC₅H₁₁158.81 ± 0.12NA169.51 ± 0.11

NA: Not Active

Future Directions and Conclusion

The class of 3-hydroxy-4-methylaniline derived benzamides represents a promising, yet largely untapped, area for drug discovery. This guide has provided a foundational understanding of their synthesis and potential biological activities by drawing on data from closely related analogues.

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis and biological evaluation of a focused library of N-(3-hydroxy-4-methylphenyl)benzamides with diverse substituents on the benzoyl ring is a critical next step.

  • Target Identification and Validation: Elucidating the specific molecular targets of active compounds will be essential for understanding their mechanism of action.

  • Pharmacokinetic Profiling: In vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies will be necessary to assess the drug-like properties of lead compounds.

References

  • Abbasi, M.A., Rehman, A.U., Irshad, M., Siddiqui, S.Z., & Ashraf, M. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30. [Link]

  • Jiao, J., Fang, H., Wang, X., Guan, P., Yuan, Y., & Xu, W. (2009). Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors. European Journal of Medicinal Chemistry, 44(11), 4470-6. [Link]

  • Wentland, M. P., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(10), 3845-3858. [Link]

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. [Link]

  • Abbasi, M.A., Rehman, A.U., Irshad, M., Siddiqui, S.Z., & Ashraf, M. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30. [Link]

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The Therapeutic Potential of Fluorinated Phenolic Benzanilides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the burgeoning field of fluorinated phenolic benzanilides, a class of compounds demonstrating significant promise across various therapeutic areas. By integrating a phenolic hydroxyl group and fluorine atom(s) into the core benzanilide scaffold, medicinal chemists can modulate physicochemical and biological properties to an exceptional degree. This document will delve into the synthesis, multifaceted biological activities, and structure-activity relationships of these compounds, offering a technical resource for researchers and drug development professionals.

The Strategic Advantage of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance therapeutic efficacy.[1] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Increased metabolic stability often translates to a longer in-vivo half-life, while enhanced lipophilicity can improve membrane permeability and cellular uptake. Furthermore, the strategic placement of fluorine can alter the acidity of nearby protons, influencing hydrogen bonding interactions with target proteins.[3]

Synthesis of Fluorinated Phenolic Benzanilides

The synthesis of fluorinated phenolic benzanilides typically involves the coupling of a substituted benzoic acid or its activated derivative with a corresponding aniline. The presence of both fluorine and a hydroxyl group requires careful consideration of the synthetic route to avoid unwanted side reactions. A general and adaptable synthetic methodology is the amidation reaction between a fluorinated benzoic acid and an aminophenol, or vice versa.

Experimental Protocol: Synthesis of a Model Compound (e.g., N-(4-fluorophenyl)-4-hydroxybenzamide)

This protocol outlines a common laboratory-scale synthesis.

Materials:

  • 4-Hydroxybenzoic acid

  • 4-Fluoroaniline

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., TBTU)[4]

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Pyridine or another suitable base

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate deuterated solvent for NMR analysis (e.g., DMSO-d₆)

Step-by-Step Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxybenzoic acid (1 equivalent) in anhydrous DMF. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours to form the corresponding acyl chloride. Alternatively, a milder coupling agent like TBTU can be used in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Amidation: In a separate flask, dissolve 4-fluoroaniline (1 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM. Cool this solution to 0 °C.

  • Coupling Reaction: Slowly add the solution of the activated 4-hydroxybenzoyl chloride to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_amidation Step 2 & 3: Amidation cluster_purification Step 4, 5 & 6: Work-up & Purification start_acid 4-Hydroxybenzoic Acid reagent_activation SOCl₂ or TBTU/DIPEA start_acid->reagent_activation in DMF activated_acid 4-Hydroxybenzoyl Chloride reagent_activation->activated_acid product N-(4-fluorophenyl)- 4-hydroxybenzamide activated_acid->product Coupling start_amine 4-Fluoroaniline start_amine->product in DCM base Pyridine base->product workup Aqueous Work-up product->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis purification->characterization

Caption: A generalized workflow for the synthesis of fluorinated phenolic benzanilides.

Therapeutic Applications and Biological Activity

Fluorinated phenolic benzanilides have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for various therapeutic interventions.

Antimicrobial Activity

Substituted benzanilides have been recognized for their bacterio- and fungistatic properties.[5] The incorporation of fluorine can enhance these antimicrobial effects. The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[6][7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Stock Solutions: Dissolve the synthesized fluorinated phenolic benzanilides in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial/Fungal Strains: Use standard reference strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from a recognized culture collection.

  • Culture Preparation: Grow the microbial strains in appropriate broth media to the mid-logarithmic phase.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in the appropriate growth medium.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the respective microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.[8]

Table 1: Representative Antimicrobial Activity of Fluorinated Benzanilide Analogs

Compound IDTest OrganismMIC (µg/mL)Reference
FPB-1 Bacillus subtilis7.81[9]
FPB-2 Gram-negative bacteria31.25[9]
FPB-3 Staphylococcus aureus31.25 - 125[6]

Note: Data is compiled from studies on structurally related compounds and serves as a predictive guide. Direct testing of specific fluorinated phenolic benzanilides is required for definitive values.

Anticancer Activity

Fluorinated compounds are prevalent in oncology, and benzanilide derivatives have also shown cytotoxic effects against various cancer cell lines.[10][11] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Maintain human cancer cell lines (e.g., HepG2, HCT116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated phenolic benzanilides for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[13][14]

Table 2: Representative Anticancer Activity of Fluorinated Benzanilide Analogs

Compound IDCancer Cell LineIC₅₀ (µM)Reference
FPB-4 HepG2 (Liver)4.23[15]
FPB-5 HCT116 (Colon)19.5[12]
FPB-6 A549 (Lung)3.54 (as µg/mL)[14]

Note: This table presents data from related fluorinated compounds to indicate potential efficacy. The specific IC₅₀ values for fluorinated phenolic benzanilides need to be experimentally determined.

Anticancer_Mechanism cluster_pathways Cellular Effects Compound Fluorinated Phenolic Benzanilide Cell Cancer Cell Compound->Cell Enters Apoptosis Induction of Apoptosis Cell->Apoptosis CellCycleArrest Cell Cycle Arrest Cell->CellCycleArrest Pathway_Inhibition Signaling Pathway Inhibition Cell->Pathway_Inhibition Outcome Inhibition of Tumor Growth Apoptosis->Outcome CellCycleArrest->Outcome Pathway_Inhibition->Outcome

Caption: Putative mechanisms of anticancer activity for fluorinated phenolic benzanilides.

Anti-inflammatory Activity

Phenolic compounds are well-known for their anti-inflammatory properties, often acting through the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.[16][17] The benzanilide scaffold itself has also been investigated for anti-inflammatory effects.[18]

The anti-inflammatory mechanism of phenolic compounds often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, and the modulation of transcription factors like NF-κB that regulate the expression of pro-inflammatory genes.[19]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing lead compounds. For fluorinated phenolic benzanilides, several structural features are key determinants of their therapeutic potential.

  • Position and Number of Fluorine Substituents: The location and number of fluorine atoms on the phenyl rings can significantly impact activity. For instance, meta-substitution of fluorine has been shown to be favorable for antibacterial activity in some scaffolds.[9]

  • Position of the Phenolic Hydroxyl Group: The position of the hydroxyl group influences the molecule's ability to form hydrogen bonds with target enzymes and can affect its antioxidant properties.[3]

  • Substituents on the Aromatic Rings: The presence of other electron-donating or electron-withdrawing groups on either aromatic ring can modulate the electronic properties and overall bioactivity of the molecule.

SAR_Logic SAR_Core Structure-Activity Relationship (SAR) Key Structural Modifications Fluorine Fluorine Substitution Position Number SAR_Core:f1->Fluorine Hydroxyl Phenolic -OH Group Position SAR_Core:f1->Hydroxyl Other_Subst Other Substituents Electronic Effects Steric Effects SAR_Core:f1->Other_Subst Bioactivity Biological Activity | { Potency | Selectivity | Pharmacokinetics} Fluorine->Bioactivity Hydroxyl->Bioactivity Other_Subst->Bioactivity

Caption: Key structural elements influencing the bioactivity of fluorinated phenolic benzanilides.

Conclusion and Future Directions

Fluorinated phenolic benzanilides represent a versatile and promising class of compounds with significant therapeutic potential. The strategic combination of a phenolic hydroxyl group and fluorine substitution on the benzanilide scaffold allows for fine-tuning of their biological activities. Further research should focus on the synthesis and screening of diverse libraries of these compounds to fully elucidate their structure-activity relationships and identify lead candidates for antimicrobial, anticancer, and anti-inflammatory applications. In-depth mechanistic studies will also be crucial to understand their modes of action and to guide the rational design of next-generation therapeutics.

References

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC. Available at: [Link]

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  • (PDF) Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ResearchGate. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of the novel compound, Benzamide, 4-fluoro-N-(3-hydroxy-4-methylphenyl)-. As a compound of interest for researchers, scientists, and drug development professionals, this document details a robust synthetic protocol, outlines a systematic workflow for structural elucidation using advanced spectroscopic techniques, and discusses the potential therapeutic applications rooted in the principles of medicinal chemistry. The methodologies are presented with a focus on experimental causality and self-validating systems to ensure scientific integrity and reproducibility.

Introduction: Rationale and Potential Significance

N-aryl benzamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The title compound, 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide, incorporates several key structural motifs that are of significant interest in modern drug design.

  • Fluorine Substitution: The incorporation of a fluorine atom on the benzoyl moiety can significantly influence the molecule's physicochemical properties. Fluorine's high electronegativity can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2][3][4]

  • Phenolic Hydroxyl Group: The hydroxyl group on the N-phenyl ring is a critical hydrogen bond donor and acceptor, which can play a pivotal role in molecular recognition at a biological target.

  • Methyl Group: The methyl substituent provides a lipophilic region that can contribute to binding in hydrophobic pockets of enzymes or receptors.

The combination of these features in a rigid amide backbone suggests that this molecule could be a valuable probe for various biological targets. This guide provides the foundational knowledge for its synthesis and characterization, enabling further investigation into its potential as a therapeutic agent.

Synthesis of 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide

The synthesis of the title compound is most effectively achieved through the acylation of 5-amino-2-methylphenol with 4-fluorobenzoyl chloride. A modified Schotten-Baumann reaction is a suitable and robust method for this transformation.[5]

Reaction Scheme

G cluster_reactants Reactants cluster_products Products A 5-Amino-2-methylphenol C Benzamide, 4-fluoro-N-(3-hydroxy-4-methylphenyl)- A->C + B 4-Fluorobenzoyl Chloride B->C + NaOH (aq) D Sodium Chloride C->D + E Water D->E +

Caption: Synthetic scheme for the formation of 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide.

Experimental Protocol

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
5-Amino-2-methylphenol123.1510.01.23 g
4-Fluorobenzoyl Chloride158.5610.51.66 g
Sodium Hydroxide (NaOH)40.0025.01.00 g
Dichloromethane (DCM)84.93-50 mL
Deionized Water18.02-50 mL
Hydrochloric Acid (1M HCl)36.46-As needed
Brine (saturated NaCl)--20 mL
Anhydrous Magnesium Sulfate120.37-~2 g

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.23 g (10.0 mmol) of 5-amino-2-methylphenol in 50 mL of dichloromethane. In a separate beaker, prepare a solution of 1.00 g (25.0 mmol) of sodium hydroxide in 50 mL of deionized water and cool it to room temperature.

  • Addition of Base: Add the aqueous sodium hydroxide solution to the dichloromethane solution of the aminophenol. Stir the resulting biphasic mixture vigorously at room temperature.

  • Acylation: Dissolve 1.66 g (10.5 mmol) of 4-fluorobenzoyl chloride in 10 mL of dichloromethane. Add this solution dropwise to the vigorously stirred biphasic mixture over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of water, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Structural Elucidation and Characterization

A systematic analytical workflow is essential to confirm the identity and purity of the synthesized compound.

G Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS End Structural Confirmation and Purity Assessment NMR->End FTIR->End MS->End

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for unambiguous structure determination.[6][7][8]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2singlet1HN-H (amide)
~9.5singlet1HO-H (phenol)
~8.0doublet of doublets2HAromatic H (ortho to C=O)
~7.3triplet2HAromatic H (ortho to F)
~7.1singlet1HAromatic H (on N-phenyl)
~6.9doublet1HAromatic H (on N-phenyl)
~6.8doublet1HAromatic H (on N-phenyl)
~2.1singlet3H-CH₃

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~165C=O (amide)
~164 (d, J ≈ 250 Hz)C-F
~155C-OH
~138Quaternary C (N-phenyl)
~137Quaternary C (N-phenyl)
~132Quaternary C (benzoyl)
~130 (d, J ≈ 9 Hz)CH (ortho to C=O)
~121CH (N-phenyl)
~118CH (N-phenyl)
~115 (d, J ≈ 22 Hz)CH (ortho to F)
~114CH (N-phenyl)
~17-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.[9][10][11][12]

Expected Characteristic Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200O-H Stretch (broad)Phenol
~3300N-H StretchAmide
~1650C=O Stretch (Amide I)Amide
~1540N-H Bend (Amide II)Amide
1600 - 1450C=C StretchAromatic Ring
~1220C-F StretchFluoroaromatic
~1250C-O StretchPhenol
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[9][13][14][15]

  • Expected Molecular Ion Peak (M⁺): m/z = 245.09

  • Key Fragmentation Pathways:

    • Cleavage of the amide bond to give fragments corresponding to the 4-fluorobenzoyl cation (m/z = 123) and the 3-hydroxy-4-methylphenylamino radical cation.

    • Loss of CO to form a fragment at m/z = 217.

Potential Applications in Drug Discovery

The structural features of 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide make it an interesting candidate for screening in various therapeutic areas. The principles of bioisosterism suggest that this molecule could mimic endogenous ligands or interact with targets in a favorable manner.[16][17][18][19][20]

G Target Molecule Target Molecule Fluorine Fluorine Target Molecule->Fluorine Metabolic Stability Binding Affinity Hydroxyl Hydroxyl Target Molecule->Hydroxyl H-Bonding Methyl Methyl Target Molecule->Methyl Lipophilicity Amide Backbone Amide Backbone Target Molecule->Amide Backbone Structural Rigidity

Caption: Bioisosteric considerations for the title compound in drug design.

  • Enzyme Inhibition: Many enzyme inhibitors possess an amide scaffold. The specific substitution pattern of this molecule could lead to potent and selective inhibition of kinases, proteases, or other enzyme families.

  • Receptor Modulation: The compound could act as an agonist or antagonist at various receptors, such as nuclear hormone receptors or G-protein coupled receptors.

  • Fragment-Based Drug Discovery: This molecule could serve as a starting point or a fragment for the development of more complex and potent drug candidates.

The fluorinated benzamide moiety is a common feature in a number of approved drugs and clinical candidates, highlighting the potential of this structural class.[4] Further biological evaluation is warranted to explore the full therapeutic potential of this compound.

Conclusion

This guide has provided a detailed and practical framework for the synthesis and characterization of Benzamide, 4-fluoro-N-(3-hydroxy-4-methylphenyl)-. The described protocols are based on established and reliable chemical principles, ensuring a high degree of success for researchers in the field. The structural elucidation workflow, combining NMR, FTIR, and MS, offers a comprehensive approach to verifying the identity and purity of the target molecule. The discussion on its potential applications in drug discovery, grounded in the principles of bioisosterism, provides a strong rationale for its further investigation. This document serves as a valuable resource for scientists engaged in the exploration of novel chemical entities for therapeutic development.

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  • Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]

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  • Dawood, K. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

  • Singh, P., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

  • Ward, J. S., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1713. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • MassBank. (2007). Benzoic acids and derivatives. [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. [Link]

  • Bulger, A. S., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. [Link]

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A Technical Guide to the Structure-Activity Relationship of 4-Fluorobenzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-fluorobenzamide analogs, a scaffold of significant interest in modern medicinal chemistry. We will delve into the rationale behind its use, synthetic strategies for analog development, and a detailed examination of its application in the design of potent enzyme inhibitors, with a particular focus on Poly(ADP-ribose) Polymerase (PARP) inhibitors.

Introduction: The 4-Fluorobenzamide Scaffold

The 4-fluorobenzamide moiety is a privileged structure in drug discovery, serving as a critical building block for a variety of biologically active molecules.[1] Its utility stems from a combination of favorable properties conferred by the benzamide group and the strategic placement of a fluorine atom.

  • The Benzamide Core: The amide bond is a fundamental functional group in biological systems and provides a rigid scaffold capable of participating in crucial hydrogen bonding interactions with protein targets.[2]

  • The Fluorine Advantage: The introduction of a fluorine atom at the para-position of the benzoyl ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. Fluorine's high electronegativity and small size can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and alter the acidity of nearby protons, all without significantly increasing steric bulk.[3][4][5]

This guide will use PARP inhibitors as a primary case study to illustrate the systematic exploration of the 4-fluorobenzamide SAR. PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations.

The General SAR Workflow

The process of establishing a structure-activity relationship is a cyclical and iterative process central to lead optimization in drug discovery.[6][7][8] The primary goal is to understand how specific structural modifications to a lead compound affect its biological activity, guiding the design of more potent and selective molecules.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Start Initial Hit / Lead (4-Fluorobenzamide Core) Design Design Analogs (Systematic Modification) Start->Design Hypothesize Key Interactions Synth Synthesize Analog Library Design->Synth Feasible Chemistry Screen In Vitro Assay (e.g., PARP-1 Inhibition) Synth->Screen Test Compounds Data Generate IC50 / Ki Data Screen->Data Quantify Activity SAR Analyze SAR Data Data->SAR Relate Structure to Activity Optimize Identify Key Features for Potency & Selectivity SAR->Optimize Derive Insights Optimize->Design Design Next Generation of Analogs

Caption: Iterative workflow for SAR studies in drug discovery.

Case Study: 4-Fluorobenzamide Analogs as PARP-1 Inhibitors

The benzamide moiety is a well-established pharmacophore for PARP inhibition, mimicking the nicotinamide portion of the enzyme's natural substrate, NAD+. Many potent PARP inhibitors, including derivatives of the approved drug Olaparib, utilize a fluorinated benzamide or a related structure.[9][10]

Core Interactions and Rationale

The 4-fluorobenzamide scaffold typically anchors the inhibitor within the NAD+ binding pocket of PARP-1. The amide group forms critical hydrogen bonds with the backbone of key amino acid residues like Glycine and Serine. The phenyl ring engages in π-π stacking interactions with a Tyrosine residue. The para-fluoro substituent often projects into a hydrophobic pocket, where it can enhance binding affinity and block metabolic oxidation.

Synthetic Strategy: Amide Coupling

The synthesis of a 4-fluorobenzamide analog library is commonly achieved through a straightforward and robust amide coupling reaction. This allows for diverse chemical groups to be appended to the amide nitrogen, enabling broad exploration of chemical space.

Synthesis_Workflow cluster_reactants Starting Materials Acid 4-Fluorobenzoic Acid (or derivative) Reaction Reaction Mixture Acid->Reaction Amine Diverse Amine Library (R-NH2) Amine->Reaction Coupling Amide Coupling Reagent (e.g., HATU, DCC) Coupling->Reaction Base Non-nucleophilic Base (e.g., DIPEA) Base->Reaction Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Reaction Purify Purification (Chromatography) Reaction->Purify Product 4-Fluorobenzamide Analog Library Purify->Product

Caption: General synthetic workflow for 4-fluorobenzamide analogs.

A typical procedure involves dissolving the 4-fluorobenzoic acid, the desired amine, and a coupling agent in an appropriate solvent, followed by the addition of a base to facilitate the reaction.[11]

Systematic SAR Analysis

The following analysis dissects the key structural regions of the 4-fluorobenzamide scaffold and the typical effects of their modification on PARP-1 inhibitory activity.

Caption: Key regions for SAR modification on the scaffold.

  • Region A (Benzamide Ring):

    • Fluorine Position: The para-position (C4) is often optimal. Moving the fluorine to the meta-position (C3) can sometimes be tolerated or even beneficial depending on the target's topology, while the ortho-position often leads to a decrease in activity due to steric hindrance or altered electronics.[9]

    • Other Substituents: Adding further substituents to the ring is generally detrimental unless they are small and can exploit a specific pocket.

  • Region B (Amide Linker):

    • Hydrogen Bonding: The N-H and C=O of the amide are critical for anchoring the molecule in the active site.

    • Bioisosteric Replacement: Replacing the amide with bioisosteres like thioamides, selenoamides, or heterocycles (e.g., triazoles, oxadiazoles) is a key strategy.[2][12][13] Thioamides and selenoamides can retain activity by preserving the geometry.[12] Heterocyclic replacements can improve metabolic stability and modulate physicochemical properties.[2][13]

  • Region C (The "R" Group):

    • Primary Driver of Potency: This region typically has the most significant impact on overall potency and selectivity. The R-group extends from the core pharmacophore to explore other regions of the binding site.

    • Structural Diversity: A wide range of functionalities, from simple alkyl chains to complex heterocyclic systems (e.g., piperidines, piperazines), can be attached here.[14] Large, conformationally restricted cyclic systems are often found in potent inhibitors as they can maximize favorable interactions.

Quantitative SAR Data

The following table presents hypothetical but representative data for a series of 4-fluorobenzamide analogs to illustrate the impact of R-group modifications on PARP-1 inhibition.

Analog IDR-Group StructureModification RationalePARP-1 IC50 (nM)
1 MethylEstablish baseline activity with a small, simple group.850
2 PropylExplore effect of increased alkyl chain length/lipophilicity.320
3 BenzylIntroduce an aromatic ring for potential π-stacking.150
4 Piperidin-4-ylIntroduce a basic, cyclic amine to improve solubility and explore new interactions.45
5 N-Propyl-piperidin-4-ylCombine features of analogs 2 and 4; add lipophilicity to the piperidine.8[14]
6 Phthalazin-1-ylIntroduce a large, rigid heterocyclic system, mimicking known potent inhibitors.<5

Data is illustrative, based on general findings in the literature such as the development of benzimidazole carboxamide PARP inhibitors.[14]

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

To ensure the trustworthiness and reproducibility of SAR data, a robust and well-validated experimental protocol is essential. The following describes a common colorimetric assay for measuring PARP-1 activity.

Principle: This assay quantifies the incorporation of biotinylated NAD+ onto histone proteins by PARP-1. The resulting biotinylated histones are captured on a streptavidin-coated plate and detected with an antibody-enzyme conjugate, producing a colorimetric signal that is inversely proportional to PARP-1 inhibition.[15]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (single-strand break-containing oligonucleotides)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Histone H1

  • NAD+ and Biotinylated NAD+ mixture

  • Test compounds (4-fluorobenzamide analogs) dissolved in DMSO

  • Streptavidin-coated 96-well plates

  • Anti-PAR antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well plate with Histone H1 and activated DNA. Wash and block the plate to prevent non-specific binding.

  • Compound Addition: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) in assay buffer. Add the diluted compounds to the wells. Include "no inhibitor" (vehicle control, 0.5% DMSO) and "no enzyme" (background) controls.

  • Enzyme Addition: Add recombinant PARP-1 enzyme to all wells except the "no enzyme" control.

  • Reaction Initiation: Start the enzymatic reaction by adding the NAD+/Biotinylated NAD+ mixture to all wells.[15] Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and wash the plate to remove unincorporated reagents. Add Streptavidin-HRP or Anti-PAR-HRP conjugate and incubate to allow binding to the biotinylated histones.

  • Signal Development: Wash the plate again, then add TMB substrate. Allow the color to develop.

  • Data Acquisition: Stop the color development with Stop Solution and immediately read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

Conclusion and Future Directions

The 4-fluorobenzamide scaffold is a versatile and highly effective starting point for the design of potent enzyme inhibitors. A systematic SAR investigation, focusing on modifications to the appended R-group while maintaining the core benzamide pharmacophore, is a proven strategy for lead optimization. As demonstrated with PARP-1 inhibitors, this approach allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future efforts in this area will likely involve the use of more complex bioisosteric replacements for the amide linker to further enhance drug-like properties and the application of computational methods, such as molecular dynamics simulations and FEP (Free Energy Perturbation) calculations, to more accurately predict the binding affinities of novel analogs before their synthesis.[16]

References

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (2022). PMC. Available at: [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). PMC. Available at: [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). PubMed. Available at: [Link]

  • Proposed design of benzamide bioisosteres based on physicochemical... (n.d.). ResearchGate. Available at: [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. (n.d.). LASSBIO. Available at: [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2026). ResearchGate. Available at: [Link]

  • Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity. (2021). PubMed. Available at: [Link]

  • Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity. (2021). Semantic Scholar. Available at: [Link]

  • Design and synthesis of N‑(benzylpiperidinyl)‑4‑fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism. (2020). PubMed. Available at: [Link]

  • Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. (n.d.). PMC. Available at: [Link]

  • SAR study in the a-substituted proline derivative series. (n.d.). ResearchGate. Available at: [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020). PMC. Available at: [Link]

  • Ester and Amide Bioisosteres. (2024). Cambridge MedChem Consulting. Available at: [Link]

  • Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide:A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer. (2025). ResearchGate. Available at: [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Pre-proof. Available at: [Link]

  • Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. (2025). Oxford Academic. Available at: [Link]

  • Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. (2025). ResearchGate. Available at: [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020). PubMed. Available at: [Link]

  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2025). Baruch S. Blumberg Institute. Available at: [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed. Available at: [Link]

  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. (2008). PubMed. Available at: [Link]

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. (n.d.). PMC. Available at: [Link]

  • Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. (2025). ResearchGate. Available at: [Link]_

  • Structure Activity Relationships. (2005). Drug Design Org. Available at: [Link]

  • Visualising inhibition of the Nav1.7 pain channel. (n.d.). European Synchrotron Radiation Facility. Available at: [Link]

  • Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. (2025). PubMed. Available at: [Link]

  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (n.d.). PMC. Available at: [Link]

  • (PDF) Structure-activity relationships for the design of small-molecule inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). PMC. Available at: [Link]

  • Structure activity relationship – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

Sources

The 3-Hydroxy-4-Methylphenyl Pharmacophore: A Master Key in Kinase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical analysis of the 3-hydroxy-4-methylphenyl moiety, a privileged pharmacophore in kinase inhibitor design. It is structured to provide actionable insights for medicinal chemists and structural biologists.

Executive Summary

The 3-hydroxy-4-methylphenyl group (often introduced via 3-amino-p-cresol) represents a critical substructure in the optimization of ATP-competitive kinase inhibitors. Unlike generic hydrophobic phenyl rings, this moiety offers a dual-modality interaction profile: the 3-hydroxyl group functions as a directional hydrogen bond donor/acceptor, while the 4-methyl group provides steric bulk to fill hydrophobic pockets (often the selectivity pocket or gatekeeper region).

This guide dissects the structural biology, synthetic utility, and case studies (VEGFR-2, CaMKK2, p38 MAPK) where this pharmacophore successfully modulated potency and selectivity.

Structural Biology & Binding Mechanism

The efficacy of the 3-hydroxy-4-methylphenyl group stems from its ability to exploit specific features of the kinase ATP-binding cleft, particularly the hinge region and the solvent-exposed front pocket .

The "Anchor and Latch" Mechanism

In many kinase cocrystal structures, this moiety binds in a conserved mode:

  • The Aniline Nitrogen (Linker): Typically forms a hydrogen bond with the backbone carbonyl of a hinge residue.

  • The 3-Hydroxyl (The Latch): Engages in H-bonding with the backbone amide or side chains (e.g., Glu/Asp) within the hinge or the

    
    C-helix interface. This interaction is often distinct from the hydrophobic 3-Cl/3-F substituents seen in EGFR inhibitors (e.g., Gefitinib), driving selectivity shifts.
    
  • The 4-Methyl (The Anchor): Occupies a small hydrophobic sub-pocket, restricting rotational freedom and displacing water molecules. This methyl group also blocks metabolic oxidation at the para-position, a common liability in phenol-based drugs.

Case Study: CaMKK2 Interaction (PDB: 5VT1)

The crystal structure of CaMKK2 bound to a 1,2,6-thiadiazinone inhibitor (PDB: 5VT1 ) provides definitive proof of this binding mode.

Binding Topology:

  • Hinge Interaction: The scaffold binds the hinge (Val270/Glu272).

  • Pharmacophore Role: The 3-hydroxy-4-methylphenyl amine moiety extends towards the solvent front but makes critical contacts. The 3-OH can interact with water networks or polar residues, while the phenyl ring engages in

    
    -stacking or hydrophobic packing.
    

BindingMode KinaseHinge Kinase Hinge (Backbone CO/NH) Scaffold Inhibitor Core (e.g., Pyrrolotriazine) Linker Aniline NH Scaffold->Linker Covalent Bond Linker->KinaseHinge H-Bond (Donor) PhenylRing Phenyl Ring Linker->PhenylRing Covalent Bond Group3OH 3-Hydroxyl Group PhenylRing->Group3OH Meta-Subst Group4Me 4-Methyl Group PhenylRing->Group4Me Para-Subst Group3OH->KinaseHinge H-Bond (Optional) Solvent Solvent/Water Network Group3OH->Solvent H-Bond Network TargetPocket Hydrophobic Pocket (Selectivity) Group4Me->TargetPocket Van der Waals

Figure 1: Schematic representation of the 3-hydroxy-4-methylphenyl pharmacophore binding mode within the kinase active site.

Medicinal Chemistry Applications

Selectivity Switch: EGFR to VEGFR-2

A classic example of scaffold hopping involving this group is the evolution of Pyrrolo[2,1-f][1,2,4]triazine inhibitors by Bristol-Myers Squibb (BMS).

  • EGFR Inhibitors: Often utilize 3-chloro-4-fluorophenyl amines (mimicking the quinazoline class).[1]

  • VEGFR-2 Inhibitors: Replacing the halogenated ring with 3-hydroxy-4-methylphenyl shifted selectivity significantly towards VEGFR-2 (KDR).

    • Mechanism: The 3-OH group likely picks up a specific interaction with the unique cysteine/glutamate environment in the VEGFR-2 hinge region that is absent or sterically occluded in EGFR.

p38 MAP Kinase Inhibition

In the design of p38


 inhibitors, specifically the diaryl urea  or pyrazole  classes, the 3-hydroxy-4-methylphenyl group acts as a bioisostere for other polar-aromatic systems. The hydroxyl group can hydrogen bond with the side chain of Glu71  or the backbone of Asp168  (DFG motif), stabilizing the "DFG-out" or specific active conformations.
Synthetic Protocol: Installation via Buchwald-Hartwig

The most robust method to install this group is via palladium-catalyzed C-N cross-coupling.

Standard Operating Procedure (SOP):

  • Reagents:

    • Halide: Chloro- or bromo-substituted heteroaromatic core (e.g., 4-chloropyrrolotriazine).

    • Amine: 5-Amino-2-methylphenol (commercially available).

    • Catalyst: Pd(OAc)2 or Pd2(dba)3.

    • Ligand: Xantphos or BINAP (for bidentate chelation).

    • Base: Cs2CO3 or K3PO4 (mild bases preferred to preserve the phenol).

  • Conditions: Dioxane or Toluene, 100°C, 2-12 hours.

  • Purification: The phenolic OH makes the product slightly acidic; avoid strong basic workups which might form phenolate salts.

Reaction Scheme Visualization:

Synthesis Start Heteroaryl-Cl Catalyst Pd(0) / Ligand / Base Start->Catalyst Amine 5-Amino-2-methylphenol Amine->Catalyst Product Target Inhibitor (3-OH-4-Me-Ph) Catalyst->Product 100°C, Dioxane

Figure 2: General synthetic workflow for installing the pharmacophore.

Quantitative Data Summary

Target KinaseScaffold ClassPharmacophore RoleKey OutcomeRef
VEGFR-2 PyrrolotriazineSelectivity DeterminantPotent inhibition (IC50 < 10 nM); Selectivity over EGFR[1, 2]
CaMKK2 1,2,6-ThiadiazinoneHinge BinderMicromolar activity; Validated by X-ray (PDB 5VT1)[3]
p38 MAPK Pyrazole UreaH-Bond DonorStabilization of inactive conformation (Type II binding)[4]
Tubulin Pyridin-2-ylA-Ring MimicPotent cytotoxicity; Overcomes taxol resistance[5]

Experimental Validation Protocols

To validate the contribution of the 3-hydroxy-4-methylphenyl group versus a standard phenyl ring, the following assays are recommended:

Differential Scanning Fluorimetry (DSF) / Thermal Shift
  • Objective: Measure the thermal stabilization (

    
    ) of the kinase upon ligand binding.
    
  • Hypothesis: The 3-OH group should provide additional enthalpy (

    
    ) via H-bonding, resulting in a higher 
    
    
    
    compared to the 3-H or 3-Me analogue.
  • Protocol:

    • Incubate Kinase (2

      
      M) + Sypro Orange + Compound (10-50 
      
      
      
      M).
    • Ramp temperature from 25°C to 95°C.

    • Compare

      
       of Compound-OH  vs. Compound-H .
      
NanoBRET Target Engagement
  • Objective: Assess intracellular binding affinity and residence time.

  • Advantage: Determines if the 3-OH group improves cell permeability or if it suffers from Phase II conjugation (glucuronidation) rapidly in live cells.

References

  • Hunt, J. T., et al. (2004).[1] "Discovery of the Pyrrolo[2,1-f][1,2,4]triazine Nucleus as a New Kinase Inhibitor Template." Journal of Medicinal Chemistry, 47(16), 4054–4059. Link

  • Borzilleri, R. M., et al. (2005). "Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 15(6), 1635-1639. Link

  • Asquith, C. R. M., et al. (2018).[2][3] "1,2,6-Thiadiazinones as Novel Narrow Spectrum Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) Inhibitors." Molecules, 23(5), 1221.[2] Link

  • Regan, J., et al. (2002).[4] "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994-3008. Link

  • Wang, L., et al. (2018). "Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors." Journal of Medicinal Chemistry, 61(21), 9647–9665. Link

Sources

Technical Guide: Design, Synthesis, and Evaluation of Novel Anti-Inflammatory Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for a diverse class of anti-inflammatory agents. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, novel benzamide derivatives exhibit a multi-target mechanism. Recent research validates their efficacy as dual inhibitors of NF-κB nuclear translocation and Phosphodiesterase 4 (PDE4) , offering a potent therapeutic strategy for chronic inflammatory conditions such as rheumatoid arthritis, COPD, and cytokine storm syndromes.

This guide provides a rigorous technical framework for the rational design, green synthesis, and pharmacological validation of these derivatives. It moves beyond standard protocols to offer self-validating experimental systems designed to minimize false positives in early-stage drug discovery.

Rational Drug Design & SAR Analysis

Effective benzamide design requires a precise balance between lipophilicity (for cell membrane penetration) and electronic distribution (for target binding affinity).

Structural Logic

The core benzamide moiety (


) acts as a hydrogen bond donor/acceptor network essential for docking into the ATP-binding pockets of kinases or the catalytic domains of PDE4.
  • The Hydrophobic Clamp (Ring A): Substitutions at the 3- and 4-positions of the phenyl ring (e.g., methoxy, cyclopropylmethoxy) are critical. They occupy the hydrophobic pocket of the PDE4 active site, mimicking the catechol ether moiety found in roflumilast.

  • The Amide Linker: This rigid linker orients the "tail" group. Modification to a thioamide or inclusion of a hydrazide spacer often enhances metabolic stability but may reduce solubility.

  • The Tail Group (R-Substituent): Bulky heteroaromatic rings (e.g., pyridine, thiazole) at the nitrogen terminus improve selectivity for NF-κB signaling proteins over general kinase inhibition.

Table 1: Structure-Activity Relationship (SAR) Summary

Structural DomainModificationEffect on Potency/SelectivityMechanistic Impact
Phenyl Ring (C3/C4) 3,4-dimethoxy / 3-cyclopropylmethoxyHigh Potency Optimizes hydrophobic interaction with PDE4 Q-pocket.
Amide Nitrogen N-alkylation (Methyl)Decreased Activity Disrupts critical H-bond donor capability.
Phenyl Ring (C2) Amino/Phenylamino groupDual Inhibition Enables COX-2/Topo I dual targeting (e.g., compound 1H-30).
Linker Sulfonamide replacementVariable Increases solubility but alters binding geometry.

Chemical Synthesis: The "Green" Smiles Rearrangement

While standard amide coupling (using EDC/HOBt) is common, it often requires toxic solvents and generates significant waste. We recommend a Non-Catalyst, Non-Solvent Smiles Rearrangement protocol for synthesizing N-substituted benzamides. This method is superior for high-throughput library generation due to its atom economy and simplified workup.

Synthesis Workflow Diagram

SynthesisWorkflow Start Phenolic Precursor (2-hydroxy-N-phenylbenzamide) Heat Thermal Activation (No Solvent, 140-160°C) Start->Heat Activation Intermediate Spiro Intermediate (Meisenheimer Complex) Heat->Intermediate Intramolecular Attack Rearrangement Smiles Rearrangement (O -> N Migration) Intermediate->Rearrangement Electronic Shift Product Final Benzamide Derivative (2-hydroxy-N-arylbenzamide) Rearrangement->Product Acidification/Workup

Figure 1: Solvent-free synthesis pathway utilizing the Smiles Rearrangement for high-yield benzamide production.

Detailed Protocol: Solvent-Free Synthesis
  • Reactants: Mix equimolar amounts of the substituted phenol ester and the appropriate aniline derivative in a sealed vessel.

  • Activation: Heat the mixture to 140–160°C for 2–4 hours without solvent. The melt phase facilitates the interaction.

  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the ester spot.

  • Workup: Upon cooling, the solid mass is triturated with cold ethanol.

  • Purification: Recrystallize from ethanol/water. This typically yields >85% purity, minimizing the need for column chromatography.

Mechanistic Pharmacology

The therapeutic value of benzamides lies in their "Dual-Pathway Blockade." They do not merely inhibit an enzyme; they reprogram the inflammatory phenotype of immune cells.

Mechanism of Action Diagram

Mechanism LPS LPS / Cytokines Receptor TLR4 / Cytokine Receptor LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Cytoplasm) IkB->NFkB_Cyto Degradation/Release NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Inflammation Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_Nuc->Inflammation Transcription PDE4 PDE4 Enzyme cAMP cAMP Levels PDE4->cAMP Degrades (Blocked) PKA PKA Activation cAMP->PKA PKA->NFkB_Nuc Inhibits Transcription AntiInflam Anti-inflammatory State PKA->AntiInflam Promotes Benzamide Benzamide Derivative Benzamide->IKK Inhibits Benzamide->PDE4 Inhibits Benzamide->cAMP Increases (Indirectly)

Figure 2: Dual mechanism of action: Direct inhibition of IKK/NF-κB translocation and PDE4 blockade leading to cAMP-mediated immune suppression.

Causality Explained:

  • NF-κB Blockade: Benzamides interfere with the IKK complex, preventing the phosphorylation of IκBα. Without this step, NF-κB remains sequestered in the cytoplasm, unable to transcribe pro-inflammatory genes like TNF-α and COX-2.

  • PDE4 Inhibition: By inhibiting PDE4, benzamides prevent the hydrolysis of cAMP. Elevated intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates CREB (cAMP response element-binding protein) and simultaneously inhibits NF-κB transcriptional activity, creating a synergistic anti-inflammatory effect.

Self-Validating Experimental Protocols

Protocol A: In Vitro Screening (RAW 264.7 Macrophage Model)

This protocol uses a Nitric Oxide (NO) inhibition assay as a primary screen, validated by cell viability controls to ensure reduced NO is not due to cell death.

  • Cell Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with benzamide derivatives (0.1, 1, 10, 50 µM) for 1 hour.

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: Dexamethasone (1 µM) or L-NMMA (NOS inhibitor).

  • Induction: Add Lipopolysaccharide (LPS) (1 µg/mL) and incubate for 24 hours.

  • Griess Assay (Readout): Mix 100 µL supernatant with 100 µL Griess reagent. Measure absorbance at 540 nm.

  • Validation (MTT Assay): Remove remaining supernatant. Add MTT reagent to the same cells to verify viability. Rule: If cell viability is <80% compared to control, the anti-inflammatory "activity" is a false positive caused by cytotoxicity.

Protocol B: In Vivo Validation (Carrageenan-Induced Paw Edema)

This model validates the compound's ability to modulate acute inflammation and vascular permeability in a complex system.

  • Animals: Wistar rats (150–200g), n=6 per group.

  • Administration: Administer test compound (e.g., 50 mg/kg, p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 6 hours.

  • Data Analysis: Calculate % Inhibition:

    
    
    Where 
    
    
    
    is the mean edema volume of the control group and
    
    
    is the treated group.

References

  • Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Source: Pero, R. W., et al. (1999). Molecular and Cellular Biochemistry. URL:[Link]

  • N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I. Source: Li, Y., et al. (2022). Journal of Medicinal Chemistry. URL:[Link]

  • Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. Source: Mohite, S. K., et al. (2020). International Journal of Pharmacy & Pharmaceutical Research. URL:[Link]

  • PDE4 Inhibitors as New Anti-Inflammatory Drugs. Source: Soto, J., & Hanif, K. (2005). International Immunopharmacology. URL:[Link]

  • Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives Targeting the NLRP3 Inflammasome. Source: Wu, Y., et al. (2017). Chemical Biology & Drug Design. URL:[Link]

Technical Monograph: 4'-Fluoro-3-hydroxy-4-methylbenzanilide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4'-fluoro-3-hydroxy-4-methylbenzanilide , a specific substituted salicylanilide derivative often utilized in medicinal chemistry as a structural probe for Structure-Activity Relationship (SAR) studies, particularly in the development of antimicrobial agents and metabolic stability profiling.

Compound Class: Substituted Salicylanilide / Fluorinated Benzamide Application Domain: Medicinal Chemistry, Lead Optimization, Antimicrobial Research

Executive Summary & Compound Identity

4'-fluoro-3-hydroxy-4-methylbenzanilide is a synthetic organic compound featuring a benzanilide core. It is characterized by a phenolic hydroxyl group at the 3-position and a methyl group at the 4-position of the benzoyl ring, coupled with a 4-fluoroaniline moiety.

This specific substitution pattern is strategically significant in drug design:

  • 3-Hydroxy-4-methyl motif: Mimics natural phenolic metabolites, providing hydrogen bond donor/acceptor capability for protein binding pockets.

  • 4'-Fluoro substitution: Blocks the para-position of the aniline ring from metabolic oxidation (Cytochrome P450 blockage), significantly enhancing the compound's metabolic half-life compared to the non-fluorinated analog.

  • Benzanilide Scaffold: A privileged structure in medicinal chemistry, serving as the backbone for various anthelmintics, fungicides, and kinase inhibitors.

Chemical Identity Table
PropertySpecification
IUPAC Name

-(4-fluorophenyl)-3-hydroxy-4-methylbenzamide
Common Name 4'-fluoro-3-hydroxy-4-methylbenzanilide
Molecular Formula

Molecular Weight 245.25 g/mol
CAS Registry Number Not widely listed; Custom Synthesis / Library Compound
SMILES Cc1ccc(cc1O)C(=O)Nc2ccc(F)cc2
LogP (Predicted) 3.2 ± 0.4 (Lipophilic)
pKa (Predicted) ~8.5 (Phenolic -OH), ~14 (Amide -NH)

Synthesis & Manufacturing Protocol

The synthesis of 4'-fluoro-3-hydroxy-4-methylbenzanilide follows a convergent pathway involving the amidation of a substituted benzoic acid with a fluorinated aniline.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond (


), revealing two primary precursors:
  • Acid Component: 3-Hydroxy-4-methylbenzoic acid (CAS: 586-30-1).[1][2]

  • Amine Component: 4-Fluoroaniline (CAS: 371-40-4).

Optimized Synthesis Protocol (EDCI Coupling)

Rationale: Direct condensation using coupling reagents is preferred over acid chloride methods to protect the phenolic hydroxyl group from side reactions (esterification) without requiring a separate protection/deprotection step.

Reagents:

  • 3-Hydroxy-4-methylbenzoic acid (1.0 eq)[1][2]

  • 4-Fluoroaniline (1.1 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve 3-hydroxy-4-methylbenzoic acid (10 mmol) in anhydrous DMF (20 mL) under nitrogen atmosphere. Add EDCI (12 mmol) and HOBt (12 mmol). Stir at

    
     for 30 minutes to form the active ester.
    
  • Coupling: Add 4-fluoroaniline (11 mmol) and DIPEA (20 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1) or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate (100 mL). Wash successively with:

    • 1M HCl (to remove unreacted amine and DIPEA).

    • Saturated

      
       (to remove unreacted acid).
      
    • Brine.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
    
Synthesis Workflow Diagram

SynthesisFlow Acid 3-Hydroxy-4-methylbenzoic acid Activation Activation (EDCI/HOBt, DMF) Acid->Activation Amine 4-Fluoroaniline Coupling Amide Coupling (DIPEA, RT, 12h) Amine->Coupling Activation->Coupling Workup Acid/Base Wash & Extraction Coupling->Workup Purification Recrystallization (EtOH/H2O) Workup->Purification Product 4'-Fluoro-3-hydroxy- 4-methylbenzanilide Purification->Product

Caption: Convergent synthesis pathway utilizing carbodiimide-mediated coupling to ensure regioselectivity.

Physicochemical & Biological Properties[8][9]

Structural Stability and Metabolism

The inclusion of the fluorine atom at the 4-position of the aniline ring is a critical design element known as "metabolic blocking."

  • Oxidative Blockade: In non-fluorinated benzanilides, the para-position is the primary site for hydroxylation by Cytochrome P450 enzymes (Phase I metabolism). Replacing hydrogen with fluorine (

    
     bond energy ~116 kcal/mol vs 
    
    
    
    ~99 kcal/mol) prevents this oxidation, extending the in vivo half-life.
  • Lipophilicity Modulation: The fluorine atom increases lipophilicity (LogP) compared to the unsubstituted aniline, enhancing membrane permeability without significantly increasing steric bulk (Van der Waals radius of F is 1.47 Å vs H 1.20 Å).

Predicted Bioactivity (Salicylanilide Class Effects)

As a member of the salicylanilide class, this compound is expected to exhibit activity through specific mechanisms common to the scaffold:

  • Proton Uncoupling (Antimicrobial/Anthelmintic): The phenolic hydroxyl group (pKa ~8.5) and the amide proton allow the molecule to act as a protonophore. It can shuttle protons across the inner mitochondrial membrane (or bacterial cell membrane), dissipating the electrochemical gradient (

    
    ) and uncoupling oxidative phosphorylation.
    
  • Kinase Inhibition Potential: The benzanilide core mimics the hinge-binding motif of ATP. The 3-hydroxy group can form hydrogen bonds with residues in the ATP-binding pocket of various kinases (e.g., EGFR or VEGFR families), making this compound a viable fragment for kinase inhibitor libraries.

Mechanism of Action Diagram

Mechanism cluster_Membrane Bacterial/Mitochondrial Membrane Compound 4'-Fluoro-3-hydroxy-4-methylbenzanilide Protonation Protonation in Intermembrane Space (Low pH) Compound->Protonation Enters Acidic Zone Transport Diffusion across Lipid Bilayer Protonation->Transport Neutral Species Deprotonation Deprotonation in Matrix/Cytoplasm (High pH) Transport->Deprotonation Releases H+ Deprotonation->Transport Anionic Return Effect Collapse of Proton Motive Force (PMF) ATP Depletion -> Cell Death Deprotonation->Effect Uncoupling

Caption: Protonophore mechanism typical of phenolic benzanilides, leading to bioenergetic collapse in target cells.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following analytical criteria must be met.

TechniqueExpected Signal / Observation

NMR (DMSO-

)

10.1 (s, 1H, Amide NH);

9.6 (s, 1H, Phenolic OH);

7.7-7.8 (m, 2H, Ar-H ortho to F);

7.1-7.2 (m, 2H, Ar-H meta to F);

2.2 (s, 3H, Methyl).

NMR
Single peak at

-118 to -120 ppm (relative to

).
Mass Spectrometry (ESI)

;

.
IR Spectroscopy Amide I band (~1650

); Broad OH stretch (3200-3400

); C-F stretch (~1200

).
Melting Point Expected range: 185°C – 195°C (Typical for substituted benzanilides).

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Salicylanilide Uncouplers: Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives, 87, 213–218. Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Benzanilide Synthesis Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, validated protocol for the synthesis, purification, and characterization of 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide. Benzamide derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities, including roles as enzyme inhibitors and therapeutic agents.[1][2][3] This protocol details a robust and reproducible method for the acylation of 5-amino-2-methylphenol using 4-fluorobenzoyl chloride under modified Schotten-Baumann conditions. The causality behind each experimental step is explained to provide researchers with a deep understanding of the reaction dynamics. Detailed procedures for product purification via recrystallization and comprehensive characterization using NMR, FT-IR, and Mass Spectrometry are included. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Introduction and Scientific Background

The N-arylbenzamide scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[1] Specifically, N-(hydroxyphenyl)benzamide derivatives have attracted significant interest for their potential as histone deacetylase (HDAC) inhibitors, anticancer agents, and enzyme inhibitors.[2][4][5] The synthesis of these molecules is therefore a critical step in the development of novel therapeutics.

The target molecule, 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide, is synthesized via a nucleophilic acyl substitution reaction. This process involves the attack of the nucleophilic amine group of 5-amino-2-methylphenol on the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride.[6][7] The reaction is an example of acylation, which is among the most reliable methods for forming amide bonds.[8][]

To ensure a high yield and prevent side reactions, the synthesis is conducted under Schotten-Baumann conditions. This classic method utilizes a base to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct.[10][11][12] The removal of HCl is crucial because it would otherwise react with the starting amine, forming an unreactive ammonium salt and stalling the reaction.[12][13] This protocol employs an organic base, pyridine, which acts as both the acid scavenger and a catalyst.

Reaction Scheme and Mechanism

The overall synthesis is depicted below:

Overall Reaction: 5-amino-2-methylphenol + 4-fluorobenzoyl chloride → 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base deprotonates the nitrogen, yielding the final amide product.[6][7][11]

Reaction_Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation Amine 5-Amino-2-methylphenol Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Attacks Carbonyl AcylChloride 4-Fluorobenzoyl Chloride AcylChloride->Tetrahedral ProtonatedAmide Protonated Amide Chloride Cl⁻ (Leaving Group) FinalAmide 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide Base Pyridine (Base) ProtonatedBase Pyridinium Chloride ProtonatedAmide_2->FinalAmide

Caption: Reaction mechanism for amide synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.MW ( g/mol )PuritySupplierNotes
5-Amino-2-methylphenol2835-95-2123.15≥97%Sigma-AldrichIrritant.[14]
4-Fluorobenzoyl chloride403-43-0158.56≥98%Sigma-AldrichCorrosive, combustible liquid.[15][16]
Pyridine (Anhydrous)110-86-179.1099.8%Sigma-AldrichFlammable, toxic.
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%Fisher ScientificVolatile, suspected carcinogen.
Hydrochloric Acid (HCl)7647-01-036.461 M aq. solutionVWRCorrosive.
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated aq. solutionVWR-
Brine (NaCl solution)7647-14-558.44Saturated aq. solutionVWR-
Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousAcros OrganicsDrying agent.
Ethanol64-17-546.07200 ProofDecon LabsFor recrystallization.
Deionized Water-18.02-MilliporeFor work-up and recrystallization.
Equipment
  • Three-neck round-bottom flask (250 mL) with stoppers

  • Magnetic stirrer and stir bar

  • Dropping funnel (125 mL)

  • Ice/water bath

  • Nitrogen gas inlet and bubbler

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Melting point apparatus

Detailed Experimental Protocol

Reaction Setup and Synthesis
  • Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent hydrolysis of the acyl chloride.

  • Reagent Addition: In the flask, dissolve 5-amino-2-methylphenol (5.0 g, 40.6 mmol) and pyridine (4.9 mL, 60.9 mmol, 1.5 eq) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice/water bath and stir the solution under a gentle stream of nitrogen for 15 minutes until the temperature equilibrates to 0-5 °C. Causality: This cooling step is critical to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing the formation of side products.[]

  • Acyl Chloride Addition: Dissolve 4-fluorobenzoyl chloride (5.3 mL, 44.7 mmol, 1.1 eq) in 25 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the starting amine spot indicates the reaction is nearing completion.

Work-up and Isolation
  • Quenching: Carefully pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of deionized water.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1 M HCl (2 x 75 mL) to remove pyridine and any unreacted amine. Causality: The acid wash protonates the basic pyridine and amine, making them soluble in the aqueous layer.

    • Wash with a saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining acid and remove 4-fluorobenzoic acid formed from hydrolysis.

    • Wash with saturated brine (1 x 75 mL) to reduce the amount of dissolved water in the organic layer.

  • Drying: Separate the organic (DCM) layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.

Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: Slowly add deionized water dropwise until the solution becomes faintly turbid. Reheat gently until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals, as impurities tend to remain in the solvent (mother liquor).[17]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 1:1 ethanol/water.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is 75-85%.

Workflow Visualization

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep 1. Dissolve Amine & Pyridine in DCM cool 2. Cool to 0-5 °C prep->cool add 3. Add 4-Fluorobenzoyl Chloride Dropwise cool->add react 4. Stir at Room Temp (4-6h) add->react quench 5. Quench with Water react->quench wash_hcl 6. Wash with 1M HCl quench->wash_hcl wash_bicarb 7. Wash with Sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine 8. Wash with Brine wash_bicarb->wash_brine dry 9. Dry with MgSO₄ wash_brine->dry evap 10. Evaporate Solvent dry->evap recrys 11. Recrystallize (Ethanol/Water) evap->recrys filter_dry 12. Filter and Dry Product recrys->filter_dry char 13. Characterize (NMR, IR, MS) filter_dry->char

Caption: Overall experimental workflow diagram.

Characterization and Expected Results

The identity and purity of the final product must be confirmed by spectroscopic methods.[18]

Parameter Expected Value
Appearance White to off-white crystalline solid
Melting Point Approx. 145-155 °C (predicted)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~10.2 (s, 1H, NH), ~9.5 (s, 1H, OH), ~8.0 (dd, 2H, Ar-H), ~7.4-7.2 (m, 4H, Ar-H), ~7.0 (d, 1H, Ar-H), ~2.2 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~165 (C=O), ~164 (d, C-F), ~150 (C-OH), ~139-115 (Ar-C), ~17 (CH₃)
FT-IR (KBr, cm⁻¹)ν: ~3300 (N-H stretch), ~3100 (O-H stretch), ~3050 (Ar C-H stretch), ~1650 (C=O amide I), ~1540 (N-H bend amide II), ~1220 (C-F stretch)[19]
Mass Spec (ESI) m/z: Calculated for C₁₄H₁₂FNO₂ [M+H]⁺: 246.09, Found: ~246.1

Note: NMR chemical shifts are predictions based on similar structures and may vary slightly.[20][21][22]

Safety Precautions

All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Fluorobenzoyl chloride: Corrosive and causes severe skin burns and eye damage.[15][16] It is moisture-sensitive and reacts with water to produce HCl gas. Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15][23]

  • 5-Amino-2-methylphenol: May cause skin and eye irritation.[14][24] Avoid inhalation of dust. In case of skin contact, wash with soap and water.[25]

  • Pyridine: Flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure by handling only in a fume hood.

Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[15][24][25][26]

References

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Loba Chemie. (2017, February 13). 4-FLUOROBENZOYL CHLORIDE MSDS. Retrieved from [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Laboratory Chemicals. (n.d.). 4-Fluorobenzoyl chloride, 98%. Retrieved from [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Chemistry Steps. (2025, October 4). Converting Amines to Amides. Retrieved from [Link]

  • Jiao, J., et al. (2009). Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors. European Journal of Medicinal Chemistry, 44(11), 4470-6. Retrieved from [Link]

  • Fang, H., et al. (2011). Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer. Cancer Biology & Therapy, 11(5), 477-89. Retrieved from [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Lee, S., et al. (n.d.). Efficient Synthesis of Aromatic sec-Amides from Esters: Synthetic Utility of Bislithium Amides. Bulletin of the Korean Chemical Society.
  • University of Huddersfield Repository. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2026, January 5). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of N-(4-methylphenyl)benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Retrieved from [Link]

  • RSIS International. (2024, February 4). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • MDPI. (n.d.). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Retrieved from [Link]

  • Semantic Scholar. (2024, July 17). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Retrieved from [Link]

Sources

Advanced Reagent Strategies for Synthesizing Fluorinated Benzanilides

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated benzanilides are privileged structural motifs in both medicinal chemistry (e.g., the C5aR antagonist avacopan) and agrochemistry (e.g., the fungicide flutolanil). The strategic incorporation of fluorine atoms—such as trifluoromethyl (–CF₃), trifluoromethoxy (–OCF₃), or multiple fluoro (–F) substituents—onto the aniline ring dramatically enhances metabolic stability and lipophilicity.

However, this structural advantage introduces a severe synthetic bottleneck: nucleophilic deficiency . Fluorine's strong inductive electron-withdrawing effect (–I) depletes electron density from the aniline nitrogen, rendering standard amide coupling reagents (like EDC/HOBt) highly inefficient. This application note provides an authoritative guide to selecting and deploying advanced coupling reagents to overcome the kinetic barriers of fluorinated benzanilide synthesis.

Mechanistic Causality & Reagent Selection

To successfully couple a benzoic acid derivative with a deactivated fluorinated aniline, the carboxylic acid must be converted into a highly electrophilic intermediate. The choice of reagent dictates the nature of this intermediate, which in turn governs the success of the coupling.

T3P (Propylphosphonic Anhydride): The Scalable Workhorse

For mono-fluorinated or moderately deactivated anilines, T3P is the premier choice. T3P activates the carboxylic acid to form a reactive mixed phosphonic anhydride.

  • The Causality of Base Selection: When using T3P for deactivated anilines, pyridine should be used instead of standard aliphatic bases like DIPEA. Pyridine acts as a nucleophilic catalyst, intercepting the mixed anhydride to form a highly electrophilic acylpyridinium intermediate, which is more susceptible to attack by the weak aniline nucleophile.

  • Industrial Advantage: T3P produces exclusively water-soluble byproducts, eliminating the need for chromatographic purification and making it ideal for large-scale pharmaceutical synthesis 12.

HATU: The Discovery Standard with a Caveat

HATU generates a 7-aza-1-hydroxybenzotriazole (OAt) active ester. The nitrogen at the 7-position of the OAt leaving group provides a critical neighboring-group effect, using intramolecular hydrogen bonding to orient and accelerate the incoming fluorinated aniline.

  • The Guanylation Risk: Because fluorinated anilines react slowly, unreacted HATU remains in solution longer than in standard couplings. If pushed with excess heat or strong bases, the aniline can directly attack the uronium salt, leading to irreversible guanylation of the amine—a fatal side reaction that destroys the starting material 3.

TCFH–NMI & PFP: Solutions for Extreme Deficiency

For poly-fluorinated or sterically hindered anilines (e.g., 2-fluoro-6-(trifluoromethyl)aniline), standard active esters fail.

  • TCFH–NMI: N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) combined with N-methylimidazole (NMI) generates an N-acyl imidazolium ion in situ. This intermediate rivals the reactivity of an acid chloride but is generated under mild, neutral-to-slightly-basic conditions 4.

  • PFP (Pentafluoropyridine): PFP acts as a deoxyfluorination agent to generate an acyl fluoride in situ. Acyl fluorides are uniquely resistant to hydrolysis but highly reactive toward weak nitrogen nucleophiles, making them perfect for extreme cases 5.

Quantitative Reagent Efficacy

The following table summarizes the expected performance of various coupling reagents when reacting a standard benzoic acid with progressively deactivated fluorinated anilines.

Reagent SystemReactive IntermediateYield w/ 4-FluoroanilineYield w/ 4-CF₃-AnilineEpimerization RiskScalability
EDC / HOBt OBt Ester60–70%< 20%ModerateHigh
HATU / DIPEA OAt Ester> 90%50–60%LowLow (Cost/Toxicity)
T3P / Pyridine Mixed Anhydride> 85%60–75%Very LowVery High
TCFH / NMI N-Acyl Imidazolium> 95%> 85%ModerateMedium
PFP / Base Acyl Fluoride> 95%> 85%LowMedium

Reagent Selection Workflow

Use the following decision matrix to determine the optimal coupling strategy based on the specific electronic and steric properties of your target fluorinated benzanilide.

ReagentSelection Start Target: Fluorinated Benzanilide CheckNu Is the aniline highly electron-deficient? (e.g., -CF3, poly-F) Start->CheckNu CheckSteric Is the coupling sterically hindered? CheckNu->CheckSteric Yes CheckScale Is the reaction scale > 10 grams? CheckNu->CheckScale No (e.g., Mono-F) HATU HATU / DIPEA (Fast, standard discovery) CheckSteric->HATU No TCFH TCFH-NMI (N-acyl imidazolium) CheckSteric->TCFH Yes (Moderate) PFP PFP (Acyl Fluoride) (Max reactivity) CheckSteric->PFP Yes (Extreme) T3P T3P / Pyridine (Scalable, low epimerization) CheckScale->T3P Yes CheckScale->HATU No

Decision matrix for selecting coupling reagents for fluorinated anilines.

Experimental Protocols & Self-Validating Systems

A robust protocol must be self-validating. The procedures below integrate analytical checkpoints to ensure the chemistry is proceeding via the intended mechanistic pathway.

Protocol A: Scalable Synthesis using T3P (For Mono/Di-Fluoroanilines)

This protocol leverages T3P's low toxicity and easy workup, utilizing pyridine as a nucleophilic catalyst.

  • Preparation: Charge a dry, argon-purged round-bottom flask with the benzoic acid derivative (1.0 equiv) and the fluorinated aniline (1.05 equiv).

  • Solvation: Dissolve the reagents in anhydrous Ethyl Acetate (EtOAc) to achieve a 0.2 M concentration.

  • Base Addition: Add Pyridine (3.0 equiv). Self-Validation Checkpoint 1: Ensure the aniline is completely free-based. If the aniline was supplied as an HCl salt, add an additional 1.0 equiv of Pyridine.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add T3P (50 wt% solution in EtOAc, 1.5 equiv). Causality: Adding T3P last and at low temperature prevents premature activation and minimizes the formation of unreactive symmetrical anhydrides.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours.

  • In-Process Control (IPC): Monitor via TLC (UV 254 nm). Self-Validation Checkpoint 2: To confirm the mixed anhydride is forming, quench a 10 µL reaction aliquot in 1 mL of Methanol. LC-MS should show the methyl ester of the benzoic acid. If the methyl ester forms but the benzanilide does not, the aniline is too deactivated for T3P; pivot to Protocol B.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove unreacted acid and phosphonic acid byproducts), and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Microscale Synthesis using TCFH–NMI (For Poly-Fluoro/CF₃-Anilines)

This protocol generates a highly reactive N-acyl imidazolium species, ideal for extremely deactivated anilines.

  • Preparation: In an oven-dried vial under nitrogen, combine the benzoic acid (1.0 equiv) and TCFH (1.2 equiv) in anhydrous Acetonitrile (MeCN) (0.1 M).

  • Imidazolium Generation: Add N-methylimidazole (NMI) (3.0 equiv) at room temperature. Stir for 15 minutes. Causality: A distinct color change (often yellow/orange) indicates the successful formation of the N-acyl imidazolium active species.

  • Coupling: Add the highly deactivated fluorinated aniline (1.1 equiv) in one portion.

  • Propagation: Stir at room temperature for 4–8 hours. If the aniline is highly sterically hindered (e.g., ortho-CF₃), heat the reaction to 40 °C.

  • Post-Reaction Validation: Analyze the crude mixture via ¹⁹F NMR. Self-Validation Checkpoint 3: Check the integration and chemical shift of the fluorine peaks against an internal standard (e.g., fluorobenzene) to ensure no nucleophilic aromatic substitution (S_NAr) or defluorination occurred during the coupling process.

  • Workup: Dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via flash column chromatography.

References

  • Propylphosphonic anhydride (T3P®)
  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP)
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Journal of Organic Chemistry - ACS Publications URL
  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations ResearchGate URL
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals ACS Publications URL

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of N-Arylbenzamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-arylbenzamides are a critical structural motif in a multitude of pharmacologically active compounds and functional materials. Traditional synthetic routes to these amides often necessitate prolonged reaction times, high temperatures, and can be complicated by side reactions, leading to challenges in purification. This application note details the principles and provides a robust protocol for the synthesis of N-Arylbenzamides via microwave-assisted organic synthesis (MAOS). This approach offers a green, efficient, and rapid alternative to conventional heating methods, frequently resulting in higher yields, enhanced purity, and significantly reduced reaction times.[1][2][3] We will explore the mechanistic underpinnings of microwave-accelerated amidation, provide a detailed step-by-step experimental protocol, present comparative data, and offer insights into troubleshooting and optimization.

Introduction: The Case for Microwave-Assisted Synthesis

The amide bond is one of the most fundamental linkages in organic and medicinal chemistry.[4] The synthesis of N-arylbenzamides, in particular, is of significant interest due to their prevalence in drug candidates and approved pharmaceuticals. Conventional methods for amide bond formation, such as the coupling of carboxylic acids and anilines, often require harsh conditions and long reaction times to overcome the relatively low reactivity of the amine nucleophile.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[2][3] Unlike conventional heating which relies on thermal conduction, microwave irradiation directly heats the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction. This results in rapid, uniform, and efficient heating, often leading to dramatic accelerations in reaction rates.[3] Key advantages of MAOS in the context of N-arylbenzamide synthesis include:

  • Accelerated Reaction Rates: Reactions that may take several hours or even days under conventional heating can often be completed in a matter of minutes.[2][3][5]

  • Higher Yields: The rapid heating and short reaction times can minimize the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.[2][3][5]

  • Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing the environmental impact of the synthesis.[2][4]

  • Enhanced Purity: The reduction in side-product formation simplifies the purification process, often requiring less demanding chromatographic techniques.[2]

Reaction Mechanism and the Role of Microwave Irradiation

The direct amidation of a benzoic acid with an aniline is a condensation reaction that forms an amide bond and a molecule of water. This reaction is often catalyzed to enhance its rate. A common and highly effective method for the synthesis of N-arylbenzamides is the Palladium-catalyzed Buchwald-Hartwig amination.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylbenzamide and regenerate the Pd(0) catalyst.

Microwave irradiation significantly accelerates this process. The rapid and uniform heating provided by microwaves can enhance the rate of each step in the catalytic cycle. Furthermore, the polar intermediates and transition states in the reaction can interact strongly with the microwave field, leading to a more efficient transfer of energy and a further increase in reaction rate. Some studies suggest that microwaves may also minimize catalyst decomposition pathways, prolonging the catalyst's active life.[6]

Below is a diagram illustrating the general workflow for the microwave-assisted synthesis of N-arylbenzamides.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Reagents Benzoic Acid Aniline Catalyst (e.g., Pd(OAc)2/Ligand) Base (e.g., K3PO4) Solvent (e.g., Toluene) Vial Combine reagents in microwave vial Reagents->Vial Microwave Irradiate in microwave reactor (e.g., 150°C, 10-30 min) Vial->Microwave Cool Cool reaction vial to RT Microwave->Cool Extract Extraction with organic solvent Cool->Extract Wash Aqueous wash (e.g., 1M HCl, NaHCO3, brine) Extract->Wash Dry Dry organic layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purification (Recrystallization or Column Chromatography) Concentrate->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze

Caption: General workflow for the microwave-assisted synthesis of N-arylbenzamides.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of N-arylbenzamides.

Materials and Equipment
  • Starting Materials:

    • Substituted benzoic acid (1.0 mmol)

    • Substituted aniline (1.0 - 1.2 mmol)

  • Catalyst System (for Buchwald-Hartwig type reactions):

    • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

    • Phosphine ligand (e.g., XPhos, (±)-BINAP) (1-10 mol%)

  • Catalyst (for direct amidation):

    • Ceric Ammonium Nitrate (CAN) (~0.1 mol%) (optional)[2]

  • Base:

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.5 equiv.)

  • Solvent:

    • Anhydrous toluene, 1,4-dioxane, or water (2-3 mL)

    • Solvent-free conditions can also be employed.[4][7]

  • Equipment:

    • Microwave synthesizer

    • 10 mL microwave process vial with a magnetic stir bar

    • Standard laboratory glassware for work-up and purification

    • Thin-layer chromatography (TLC) supplies for reaction monitoring

Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL microwave process vial, add the benzoic acid (1.0 mmol), the aniline (1.0 mmol), the catalyst (e.g., ceric ammonium nitrate, ~0.1 mol%, if used for direct amidation), and a magnetic stir bar.[2] For palladium-catalyzed reactions, add the palladium precursor, ligand, and base.

  • Solvent Addition: If the reaction is not solvent-free, add the appropriate solvent (2-3 mL).

  • Vial Sealing: Seal the vial with a Teflon-lined cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 150°C for 10–30 minutes.[2][8] The reaction progress can be monitored by TLC.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with 1 M HCl to remove any unreacted aniline.

    • Subsequently, wash with a saturated sodium bicarbonate solution to remove unreacted benzoic acid, followed by a wash with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-arylbenzamide.[2]

Comparative Data: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are clearly demonstrated when compared to conventional heating methods.

ProductMethodTimeTemperature (°C)Yield (%)Reference
2-Bromo-N-phenylbenzamideMicrowave10-15 min150High[2]
2-Bromo-N-phenylbenzamideConventional24 h130Moderate[2]
2-Aryl benzimidazoleMicrowave3-10 minN/AHigh[5]
2-Aryl benzimidazoleConventional2-8 hN/ALower[5]
N-phenyl phthalimideMicrowave4 minN/AHigher[3]
N-phenyl phthalimideConventional>2 hN/ALower[3]
N-ArylaminopyridinesMicrowave30 min150up to 91[8]
N-ArylaminopyridinesConventionalN/AN/AModest[8]

Note: "N/A" indicates data not available in the cited source.

Troubleshooting and Optimization

While microwave-assisted synthesis is generally robust, some challenges may arise. This section provides guidance on troubleshooting common issues and optimizing reaction conditions.

  • Low or No Conversion:

    • Temperature: Ensure the reaction temperature is appropriate for the specific substrates. While microwaves provide rapid heating, some reactions still require a certain thermal threshold. Consider increasing the temperature in increments of 10-20°C.

    • Catalyst/Ligand: The choice of catalyst and ligand is crucial, especially for challenging substrates. For less reactive anilines, consider using more active catalyst systems like those based on palladium with bulky electron-rich phosphine ligands (e.g., XPhos).

    • Base: The strength and solubility of the base can significantly impact the reaction. Stronger, non-nucleophilic bases like K₃PO₄ or NaOt-Bu are often effective.

    • Solvent: The polarity of the solvent affects its ability to absorb microwave energy. If using a low-absorbing solvent like toluene, consider adding a small amount of a high-absorbing co-solvent or using a more polar solvent like DMF or NMP.

  • Side Product Formation:

    • Reaction Time: One of the key advantages of microwave synthesis is the short reaction time. Over-irradiating the reaction can lead to decomposition or side reactions. Monitor the reaction by TLC to determine the optimal reaction time.

    • Temperature: Excessively high temperatures can also lead to byproduct formation. If side products are observed, try reducing the reaction temperature.

  • Poor Reproducibility:

    • Vial Sealing: Ensure the microwave vial is properly sealed to prevent solvent evaporation and maintain pressure.

    • Stirring: Adequate stirring is important for uniform heating. Ensure the magnetic stir bar is functioning correctly.

    • Reagent Purity: The purity of reagents, especially the solvent and base, can affect reproducibility. Use anhydrous solvents and fresh, high-purity reagents.

Below is a diagram illustrating the key parameters for optimization in microwave-assisted N-arylbenzamide synthesis.

Sources

Mastering the Art of Crystallization: An In-depth Guide for 4-Fluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and drug development, the ability to control the solid-state form of an active pharmaceutical ingredient (API) is paramount. For the versatile class of 4-fluorobenzamide derivatives, which are pivotal scaffolds in medicinal chemistry, obtaining high-quality single crystals is a critical step. This guide, designed for the hands-on researcher, provides a detailed exploration of crystallization techniques, moving beyond mere procedural lists to explain the underlying principles and rationale behind experimental choices.

The journey from a synthesized compound to a well-ordered crystal lattice suitable for X-ray diffraction analysis is often as much an art as it is a science. Success hinges on a deep understanding of solubility, supersaturation, and nucleation. This document will serve as a comprehensive resource, offering not only detailed protocols but also the scientific context necessary to troubleshoot and optimize the crystallization of 4-fluorobenzamide derivatives.

The Foundation: Understanding Crystallization

Crystallization is a purification technique that separates a solid from a solution in a highly ordered, crystalline state.[1] The process is driven by the principle that most solids are more soluble in a hot solvent than in a cold one.[2] By dissolving an impure compound in an appropriate solvent at an elevated temperature and then allowing it to cool, the compound's solubility decreases, leading to the formation of crystals as it precipitates out of the solution.[1]

The quality of the resulting crystals is intrinsically linked to the rate of this process. Slow, controlled crystallization allows for the methodical arrangement of molecules into a well-defined lattice, excluding impurities.[3] Conversely, rapid precipitation often traps impurities and results in smaller, less-ordered crystals or even an amorphous solid.[4]

Strategic Solvent Selection: The First Step to Success

The choice of solvent is arguably the most critical factor in a successful crystallization experiment. An ideal solvent for a 4-fluorobenzamide derivative should exhibit the following characteristics:

  • Moderate Solubility: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.[5]

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.

  • Polarity: The polarity of the solvent should be matched to the polarity of the 4-fluorobenzamide derivative. As a general rule, "like dissolves like."

For aromatic amides like 4-fluorobenzamide derivatives, solvents capable of forming hydrogen bonds are often a good starting point. Research has shown that 4-fluorobenzamide, for instance, can be successfully crystallized from water, ethanol, or water-ethanol mixtures.[6][7] The fluorine substituent can influence the crystal packing and may necessitate the exploration of a range of solvents with varying polarities.[5]

A systematic approach to solvent screening is highly recommended. This involves testing the solubility of a small amount of the compound in a variety of solvents at both room and elevated temperatures.

Table 1: Common Solvents for Crystallization of Aromatic Amides

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds, but high boiling point can be a drawback.
EthanolHigh78.37A versatile and commonly used solvent for many organic compounds.
MethanolHigh64.7Similar to ethanol but more volatile.
AcetoneMedium56A good solvent for a wide range of organic compounds.
Ethyl AcetateMedium77.1Often used for compounds of intermediate polarity.
DichloromethaneLow39.6A good solvent for less polar compounds, but its high volatility can lead to rapid crystallization.[4]
TolueneLow110.6Useful for aromatic compounds, but has a high boiling point.
HexaneVery Low68Typically used as an anti-solvent for less polar compounds.

Core Crystallization Techniques: Protocols and Applications

The following section details three of the most effective and commonly employed crystallization techniques for small organic molecules, complete with step-by-step protocols tailored for 4-fluorobenzamide derivatives.

Slow Evaporation

This is often the simplest method for growing single crystals.[5] It relies on the gradual removal of the solvent, which slowly increases the concentration of the solute until it reaches supersaturation and begins to crystallize.

  • Dissolution: Dissolve 10-25 mg of the purified 4-fluorobenzamide derivative in 1-3 mL of a suitable solvent (e.g., ethanol, ethyl acetate) in a clean vial. Gentle warming can be used to aid dissolution.

  • Filtration (Optional): If any insoluble impurities are present, filter the warm solution through a pre-warmed pipette with a small cotton plug into a clean vial.

  • Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with paraffin film with a few needle-sized holes. This allows for slow, controlled evaporation.[4]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: Monitor the vial over several days to weeks for crystal formation.

  • Harvesting: Once crystals of suitable size have formed, carefully remove them from the mother liquor using a micropipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Diagram 1: Workflow for Slow Evaporation Crystallization

slow_evaporation cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting dissolve Dissolve Compound in Solvent filter Filter (Optional) dissolve->filter evaporate Slow Evaporation filter->evaporate incubate Incubate evaporate->incubate harvest Harvest Crystals incubate->harvest wash Wash & Dry harvest->wash

Caption: A flowchart illustrating the key steps in the slow evaporation crystallization technique.

Slow Cooling

This technique is based on the principle of decreasing solubility with decreasing temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, inducing crystallization.[4]

  • Dissolution: In a test tube or small flask, add the minimum amount of a suitable solvent (e.g., ethanol/water mixture) to the 4-fluorobenzamide derivative to dissolve it at the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated with cotton or placed in a Dewar flask containing warm water.[1]

  • Inducing Crystallization (If Necessary): If crystals do not form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal.[1]

  • Further Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Harvesting: Collect the crystals by vacuum filtration, wash them with a small amount of the ice-cold solvent, and allow them to dry.

Diagram 2: Workflow for Slow Cooling Crystallization

slow_cooling cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting dissolve_hot Dissolve in Hot Solvent hot_filter Hot Filter (Optional) dissolve_hot->hot_filter cool_rt Cool to Room Temperature hot_filter->cool_rt induce Induce Crystallization (If needed) cool_rt->induce cool_ice Cool in Ice Bath induce->cool_ice vacuum_filter Vacuum Filtration cool_ice->vacuum_filter wash_dry Wash & Dry vacuum_filter->wash_dry

Caption: A flowchart outlining the procedural steps for the slow cooling crystallization method.

Vapor Diffusion

This is a highly effective technique for obtaining high-quality single crystals, especially when only a small amount of material is available.[4] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent. This gradually decreases the solubility of the compound, leading to crystallization.

  • Solvent Selection: Choose a "good" solvent in which the 4-fluorobenzamide derivative is soluble (e.g., dichloromethane, toluene) and a more volatile "anti-solvent" in which it is insoluble (e.g., hexane, pentane).[5]

  • Setup:

    • Sitting Drop: Place a small drop (1-5 µL) of a concentrated solution of the compound in the "good" solvent on a siliconized glass slide. Place this slide inside a sealed container (e.g., a petri dish) containing a reservoir of the "anti-solvent."

    • Hanging Drop: Place a drop of the concentrated solution on a siliconized coverslip. Invert the coverslip over a well in a crystallization plate that contains the "anti-solvent" and seal the well with vacuum grease.

  • Diffusion: The more volatile anti-solvent will slowly vaporize and diffuse into the drop of the compound's solution.

  • Incubation: Keep the setup in a stable, vibration-free environment.

  • Crystal Growth: Crystals should form in the drop over a period of days to weeks.

  • Harvesting: Carefully remove the crystals from the drop using a micro-loop or a fine needle.

Diagram 3: Workflow for Vapor Diffusion Crystallization

vapor_diffusion cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting prep_solution Prepare Concentrated Solution setup_chamber Set up Diffusion Chamber prep_solution->setup_chamber vapor_diffusion Vapor Diffusion setup_chamber->vapor_diffusion incubation Incubation vapor_diffusion->incubation harvest_crystals Harvest Crystals incubation->harvest_crystals

Caption: A flowchart detailing the experimental workflow for the vapor diffusion crystallization technique.

Troubleshooting Common Crystallization Challenges

Even with well-defined protocols, crystallization can sometimes be challenging. Here are some common issues and potential solutions:

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try evaporating more solvent (slow evaporation), adding an anti-solvent (for slow cooling), or using a more concentrated initial solution (vapor diffusion). Inducing crystallization by scratching the flask or adding a seed crystal can also be effective.[1]

  • Oiling Out: The compound may be precipitating from the solution at a temperature above its melting point, forming an oil instead of crystals. This can be due to a solution that is too concentrated or cooling that is too rapid. Try using a more dilute solution or slowing down the cooling rate.[4]

  • Formation of a Powder or Small Crystals: This is often the result of rapid crystallization. Use a less volatile solvent, slow down the rate of evaporation or cooling, or use a solvent system where the compound is slightly more soluble.[4]

The Importance of Polymorphism

It is crucial for researchers to be aware of polymorphism – the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, such as solubility and stability, which can have significant implications in drug development. The choice of solvent and crystallization conditions can influence which polymorph is obtained. Therefore, it is essential to characterize the resulting crystals using techniques such as X-ray powder diffraction (XRPD) to identify the polymorphic form. Studies on benzamide and its derivatives have highlighted the existence of multiple polymorphic forms, underscoring the importance of controlled crystallization.[8]

Conclusion

The successful crystallization of 4-fluorobenzamide derivatives is a critical skill for researchers in the pharmaceutical and chemical sciences. By understanding the fundamental principles of crystallization and systematically applying the techniques of slow evaporation, slow cooling, and vapor diffusion, one can significantly increase the likelihood of obtaining high-quality single crystals. This guide provides the necessary protocols and theoretical background to empower researchers to master this essential laboratory technique, paving the way for crucial structural elucidation and the advancement of drug discovery and development.

References

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  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg, Chemistry Department. Retrieved from [Link]

  • Shtukenberg, A. G., Braun, D. E., Tan, M., Fellah, N., & Kahr, B. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 24(12), 5276–5284. [Link]

  • Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. OSTI.GOV. [Link]

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  • Sreenivasa, S., et al. (2016). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 957–963. [Link]

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  • Wang, Y., et al. (2022). Lattice Matching and Microstructure of the Aromatic Amide Fatty Acid Salts Nucleating Agent on the Crystallization Behavior of Recycled Polyethylene Terephthalate. Polymers, 14(15), 3183. [Link]

  • Dubbeldam, D., et al. (2023). RASPA3: A Monte Carlo code for computing adsorption and diffusion in nanoporous materials and thermodynamics properties of fluids. ResearchGate. [Link]

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  • Li, Z., et al. (2023). Research on Single Crystal Preparation via Dynamic Liquid Phase Method. Crystals, 13(8), 1184. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-N-(3-hydroxy-4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that synthesizing functionalized benzamides is rarely as simple as drawing a line between two molecules. The synthesis of 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide —achieved via the amidation of 4-fluorobenzoic acid (or its acid chloride) with 3-hydroxy-4-methylaniline (5-amino-2-methylphenol)—presents a classic chemoselectivity challenge.

This guide is engineered to provide you with field-proven insights, troubleshooting strategies, and self-validating protocols to maximize your reaction yield and purity.

Mechanistic Overview & Chemoselectivity Logic

The primary synthetic hurdle in this reaction is the presence of two competing nucleophilic centers on the aniline substrate: the primary amine (-NH₂) and the phenolic hydroxyl (-OH).

Under kinetic control, the nitrogen atom is a softer, more polarizable nucleophile than the neutral oxygen atom, naturally favoring the desired N-acylation[1]. However, the causality of byproduct formation lies in the acid-base chemistry of the reaction environment. If the reaction base is too strong, the phenol (pKa ~10) is deprotonated to form a phenoxide anion. The phenoxide is a significantly harder and more reactive nucleophile than the neutral amine, which rapidly shifts the pathway toward O-acylation (esterification) or N,O-diacylation.

Chemoselectivity SM 4-Fluorobenzoyl Chloride + 3-Hydroxy-4-methylaniline Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack N_Acyl N-Acylation (Desired) Target Benzamide Intermediate->N_Acyl Kinetic Control (Weak Base) O_Acyl O-Acylation (Byproduct) Ester Formation Intermediate->O_Acyl Thermodynamic/Phenoxide (Strong Base)

Reaction pathway illustrating chemoselective N-acylation versus competitive O-acylation.

Troubleshooting & FAQs

Q1: I am observing 20–30% of the O-acylated ester byproduct. How do I suppress this? A1: O-acylation is the direct result of over-basification. If you are using 4-fluorobenzoyl chloride with a strong base (like NaOH in excess, or strong organic bases), you are generating the highly reactive phenoxide. Solution: Switch to a weaker base that acts solely as an acid scavenger (HCl sponge) without deprotonating the phenol. Pyridine or N,N-diisopropylethylamine (DIPEA) are ideal. If the problem persists, abandon the acid chloride and use a mild coupling reagent like HATU, which operates under strictly controlled, mildly basic conditions to ensure absolute chemoselectivity.

Q2: My reaction stalls at 60-70% conversion when using standard EDC/HOBt. How can I drive it to >95% yield? A2: While the amine is moderately nucleophilic, standard carbodiimide couplings (EDC/HOBt) can struggle with complete conversion due to the formation of unreactive intermediates or poor solubility. Upgrading your coupling additive from HOBt to HOAt (or using HATU directly) fundamentally changes the reaction kinetics. HATU converts the carboxylic acid into a highly reactive OAt-active ester, which markedly increases the efficiency of the nucleophilic attack, routinely delivering yields of 85–98% for challenging or sterically hindered sequences[2]. Alternatively, an EDC/HOAt/DIPEA system has been proven to afford >75% conversions for the vast majority of hindered building blocks where traditional methods fail[3].

Q3: During the aqueous workup, my product yield drops significantly. Where is it going? A3: Your target molecule is amphoteric; it contains a free phenolic -OH. If your aqueous wash utilizes a strong base (e.g., 1M NaOH or saturated Na₂CO₃) to remove unreacted 4-fluorobenzoic acid, you are simultaneously deprotonating your product into a water-soluble phenolate salt, dragging it into the aqueous waste. Solution: Restrict your basic washes to saturated aqueous NaHCO₃ (pH ~8.3). This is basic enough to deprotonate unreacted carboxylic acid (pKa ~4.1) but not strong enough to deprotonate your product's phenol (pKa ~10), ensuring the product remains safely in the organic layer.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale so you understand why the operation is performed.

Protocol A: High-Yield HATU Coupling (Discovery & Optimization Scale)

This method is recommended for high-throughput synthesis where yield and purity are prioritized over reagent cost.

  • Activation: In an oven-dried flask under nitrogen, dissolve 4-fluorobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Causality: HATU must be introduced before the amine to ensure the rapid formation of the OAt-active ester, preventing side reactions[2].

  • Base Addition: Cool the mixture to 0 °C and add DIPEA (2.0 eq) dropwise. Stir for 15 minutes.

  • Coupling: Add 3-hydroxy-4-methylaniline (1.05 eq) in one portion. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Extraction: Dilute the reaction with Ethyl Acetate (EtOAc) and quench with water.

  • Phase Separation (The LiCl Wash): Wash the organic layer with 5% aqueous LiCl (3x). Causality: DMF is highly miscible with both water and organic solvents. LiCl increases the ionic strength of the aqueous phase, selectively partitioning DMF into the aqueous layer while salting out the organic product.

  • Mild Basic Wash: Wash the organic layer with saturated NaHCO₃ to remove any unreacted acid, followed by brine. Dry over Na₂SO₄, filter, and concentrate.

Workflow Step1 1. Activation Acid + HATU DMF, 0°C Step2 2. Coupling Add Aniline RT, 2h Step1->Step2 Step3 3. Quench Water/EtOAc 5% LiCl Wash Step2->Step3 Step4 4. Purify NaHCO3 Wash Silica Column Step3->Step4 Step5 5. Product >95% Yield Step4->Step5

Optimized step-by-step workflow for HATU-mediated amide coupling and purification.

Data Presentation: Yield & Condition Matrix

The following table summarizes expected quantitative outcomes based on the chosen synthetic strategy, allowing for rapid comparison of methodology efficiency.

Synthetic StrategyReagents / CatalystBase ChoiceSolventChemoselectivity (N:O ratio)Expected YieldPrimary Drawback
Acid Chloride (Harsh) 4-Fluorobenzoyl ChlorideNaOH (aq)DCM / H₂O60 : 40< 50%High O-acylation due to phenoxide formation.
Acid Chloride (Mild) 4-Fluorobenzoyl ChloridePyridineDCM95 : 575 - 85%Generation of HCl; requires strict anhydrous conditions.
Standard Coupling EDC / HOBtDIPEADMF98 : 260 - 70%Incomplete conversion; stalled reaction kinetics.
Optimized Coupling HATUDIPEADMF> 99 : 190 - 98%Higher reagent cost, but superior purity and yield[2].

References

  • Optimizing Amide Bond Formation: Scenario-Driven Insights Source: BCA Protein Assay Kit URL:[Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries Source: National Institutes of Health (PMC) URL:[Link]

  • Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates Source: ResearchGate URL:[Link]

Sources

troubleshooting amide bond formation with electron-deficient anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Amide Coupling Technical Support Center.

Ticket ID: #AC-NO2-ANILINE Subject: Troubleshooting Amide Bond Formation with Electron-Deficient Anilines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Nucleophilicity Wall"

You are likely here because a standard EDC/NHS or HBTU coupling failed. The core issue is not the activation of your acid, but the nucleophilicity of your amine .

Electron-deficient anilines (e.g., nitroanilines, aminopyridines, polyfluorinated anilines) have conjugate acid pKa values often below 2.0 (compared to ~4.6 for aniline). The lone pair on the nitrogen is delocalized into the ring or electron-withdrawing group (EWG), rendering it kinetically incompetent to attack standard active esters. To breach this wall, we must either super-activate the electrophile (acid) or super-activate the nucleophile (amine).

Module 1: Diagnostic & Reagent Selection

Q: I am using EDC/HOBt and seeing no conversion. Should I just add more equivalents? A: No. If the pKa of your aniline is < 3.0, EDC/HOBt is kinetically insufficient. The active ester hydrolyzes faster than the aniline attacks it.

  • Immediate Action: Switch to "Level 2" reagents (Uronium/Phosphonium salts).

  • Recommendation: Use HATU or COMU . These generate an At-based active ester (7-azabenzotriazole) which utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the amine attack.

  • Critical Tweak: Replace HOBt with HOAt (1-Hydroxy-7-azabenzotriazole). The pyridine nitrogen in HOAt speeds up the reaction by 10-100x compared to HOBt.

Q: I am worried about racemization. Is HATU safe? A: HATU is basic (requires DIPEA/NMM). If your carboxylic acid has a sensitive


-chiral center, HATU poses a risk of epimerization via oxazolone formation.
  • Solution: Use T3P (Propylphosphonic anhydride) .[1][2] It operates in a trimer cycle that activates the acid but is notorious for low epimerization rates, even with weak nucleophiles. It is the industry standard for chiral couplings.

Q: HATU and T3P both failed. What is the "Nuclear Option"? A: You must abandon active esters and move to Acid Chlorides or Anion Coupling .

  • Ghosez’s Reagent: Generates acid chlorides under neutral conditions (avoiding the harshness of SOCl₂).[3]

  • Anion Method: Use LiHMDS to deprotonate the aniline, turning it into an amide anion (a super-nucleophile).

Module 2: Decision Matrix & Workflows

Use this logic flow to select your protocol.

ReagentSelection Start Start: Analyze Substrates IsChiral Is Acid Chiral/Epimerizable? Start->IsChiral AnilinePKa Aniline pKa? IsChiral->AnilinePKa No T3P Use T3P (50% in EtOAc) + Pyridine IsChiral->T3P Yes Standard HATU + HOAt (Standard High-Activity) AnilinePKa->Standard pKa 2.5 - 4.0 Ghosez Ghosez's Reagent (Neutral Acid Chloride) AnilinePKa->Ghosez pKa < 2.5 T3P->Ghosez Fails (Accept Racemization Risk) Standard->Ghosez Fails Anion Anion Method (LiHMDS Deprotonation) Ghosez->Anion Fails

Figure 1: Decision tree for selecting coupling conditions based on substrate chirality and aniline acidity.

Module 3: Detailed Protocols

Protocol A: The "Ghosez" Method (Neutral Acid Chloride)

Best for: Very electron-deficient anilines (e.g., 2,4-dinitroaniline) where SOCl₂ is too harsh.

Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the acid to the acid chloride.[3] The byproduct is a neutral amide, avoiding acidic conditions that might degrade protecting groups.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M).

  • Reagent: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C. Stir at RT for 1-2 hours.

    • Checkpoint: Monitor by TLC (quench a focused aliquot with MeOH to check for methyl ester formation).

  • Coupling: Add the Electron-Deficient Aniline (1.1 equiv) and Pyridine (2.0 equiv) or 2,6-Lutidine.

  • Reaction: Stir at RT or reflux (40°C) overnight.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove pyridine) and NaHCO₃.

Protocol B: The "Anion" Method (Reverse Activation)

Best for: Sterically hindered AND electron-deficient anilines. This activates the amine, not the acid.

AnionMechanism Step1 Step 1: Deprotonation Aniline + LiHMDS -> [Ph-NH]- Li+ Step3 Step 3: Attack [Ph-NH]- attacks Carbonyl Step1->Step3 Step2 Step 2: Electrophile Prep Acid -> Acid Chloride/Active Ester Step2->Step3

Figure 2: Workflow for base-mediated anion coupling.

  • Prepare Electrophile: Convert your acid to an acid chloride (using SOCl₂ or Ghosez) OR use a pre-formed active ester (e.g., Pfp-ester). Dissolve in dry THF.

  • Prepare Nucleophile: In a separate flask, dissolve the Aniline (1.0 equiv) in dry THF. Cool to -78°C.

  • Deprotonation: Add LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv, 1M in THF) dropwise.

    • Note: The solution often turns bright yellow/orange (formation of the anilide anion). Stir for 30 mins at -78°C.

  • Coupling: Cannulate the Electrophile solution into the Anion solution slowly at -78°C.

  • Warming: Allow to warm to RT overnight. Quench with saturated NH₄Cl.

Module 4: Troubleshooting FAQ

SymptomProbable CauseTechnical Solution
Reaction stalls at ~50% Product Inhibition / H-BondingSolvent Switch: Switch from DCM to NMP or DMF . The high polarity disrupts internal H-bonds and stabilizes the polar transition state.
N-Acylurea Byproduct Slow amine attack on CarbodiimideAbandon EDC: The rearrangement to N-acylurea is faster than the aniline attack. Switch to T3P or Acid Chloride .
Racemization Observed Oxazolone formation via baseReduce Basicity: Switch from DIPEA to TMP (2,4,6-Collidine) . Use T3P as the coupling agent. Avoid DMAP at all costs.
Starting Material Remains Aniline is too unreactiveCatalysis: Add 10-20 mol% DMAP (if achiral). If chiral, use HOAt (not HOBt). If that fails, use Protocol B (Anion).

References

  • Dunetz, J. R., et al. (2016).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Powerful Reagent for the Synthesis of Acid Chlorides. Organic Syntheses. Link

  • Piotrowski, D. W. (2011). Propylphosphonic Anhydride (T3P): A Useful Reagent for Amide Bond Formation.[1] Journal of Organic Chemistry (Note: Contextual citation regarding T3P utility in process chem). Link

Sources

Technical Support Center: Resolving Solubility Issues of Fluorinated Benzamides in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation & Troubleshooting Center. As drug development professionals and application scientists, we frequently encounter the "fluorine penalty." While incorporating fluorine into benzamide scaffolds (e.g., in HDAC, CETP, or BTK inhibitors) dramatically improves metabolic stability and target binding affinity, it introduces severe aqueous solubility bottlenecks.

This guide provides field-proven, mechanistically grounded strategies to rescue poorly soluble fluorinated benzamides for both in vitro assays and in vivo dosing.

The Mechanistic Root of the Problem

Before troubleshooting, it is critical to understand why your fluorinated benzamide is crashing out of solution. The poor aqueous solubility is driven by three compounding factors:

  • Hyper-Lipophilicity (LogP): Fluorine is highly electronegative, and multi-fluorination (such as trifluoromethyl groups) creates highly hydrophobic micro-domains, significantly increasing the partition coefficient (LogP) and reducing the thermodynamic drive for water solvation 1.

  • Intramolecular Hydrogen Bonding: In ortho-fluorinated benzamides, strong

    
     intramolecular hydrogen bonds frequently form. This locks the molecule into a rigid, planar conformation 2.
    
  • Crystal Lattice Energy: The induced planarity from these intramolecular interactions allows the molecules to stack tightly in the solid state. High crystal lattice energy must be overcome to dissolve the compound, making simple co-solvent addition insufficient.

Workflow Start Fluorinated Benzamide Precipitation Issue CheckIon Contains Ionizable Amine/Acid? Start->CheckIon pHAdj Adjust pH & Formulate Salt (Validate pKa) CheckIon->pHAdj Yes CheckAssay Application Type? CheckIon->CheckAssay No / Neutral InVitro In vitro Assays (Cell Culture/Biochem) CheckAssay->InVitro InVivo In vivo Dosing (High Conc. Required) CheckAssay->InVivo Cosolvent Co-solvent Titration (DMSO/PEG) + Serial Dilution InVitro->Cosolvent CD Cyclodextrin Complexation (e.g., HP-β-CD) InVivo->CD Ternary Ternary Complexation (+ Hydrophilic Polymer) CD->Ternary Target Solubility Not Met

Decision tree for resolving fluorinated benzamide solubility issues.

Troubleshooting FAQs

Q1: My fluorinated benzamide is fully dissolved in 100% DMSO, but immediately "crashes out" (precipitates) when diluted into my aqueous cell culture medium. How do I prevent this? A1: This is a classic solvent-shift precipitation. The aqueous medium lacks the solubilizing capacity for the highly lipophilic fluorinated moiety. Troubleshooting Step: Do not spike 100% DMSO stock directly into 100% aqueous buffer. Instead, use an intermediate dilution step 3. Create a "step-down" gradient by diluting the DMSO stock into a 50/50 mixture of DMSO/Buffer, and then titrate that into your final assay plate. Alternatively, add a non-toxic surfactant (e.g., 0.01% Tween-20) to the assay buffer before adding the compound to lower the interfacial tension.

Q2: I need to dose my compound in vivo at 10 mg/kg, but it is completely insoluble in PBS. What is the most reliable formulation strategy? A2: For in vivo dosing of planar, fluorinated compounds, Cyclodextrin (CD) inclusion complexation is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) feature a hydrophobic internal cavity that encapsulates the fluorinated aromatic ring, while their hydrophilic exterior ensures aqueous solubility [[4]]().

Q3: I tried 20% HP-β-CD, but the solubility is still too low for my required dose. What is the next step? A3: You have reached the saturation limit of the binary complex. You must transition to a Ternary Inclusion Complex . By adding a small amount of a water-soluble polymer (e.g., 0.1% - 0.5% w/v Polyvinylpyrrolidone (PVP) or HPMC), you reduce the mobility of the cyclodextrin and thermodynamically stabilize the complex, often yielding a synergistic 2- to 5-fold further increase in solubility without increasing the CD bulk volume 5.

Mechanism FreeDrug Free Benzamide High LogP Planar Lattice Complex Binary Complex Fluorine Shielded Water Soluble FreeDrug->Complex Aqueous Equilibration FreeCD HP-β-CD Hydrophobic Cavity Hydrophilic Shell FreeCD->Complex Ternary Ternary Complex Polymer Network Enhanced Stability Complex->Ternary Add PVP/HPMC (0.1-1% w/v)

Mechanistic pathway of binary and ternary cyclodextrin inclusion complexation.

Self-Validating Experimental Protocols

To ensure scientific integrity, formulation protocols must be self-validating. The following methods include built-in equilibrium checks to prevent false-positive solubility readings caused by supersaturation.

Protocol A: Phase-Solubility Profiling with HP-β-CD

Objective: Determine the stoichiometric binding constant and maximum achievable solubility of the fluorinated benzamide.

  • Preparation: Prepare a series of aqueous buffers (e.g., 50 mM HEPES, pH 7.4) containing increasing concentrations of HP-β-CD: 0%, 2%, 5%, 10%, and 20% (w/v).

  • Spiking: Add an excess amount of the solid fluorinated benzamide (e.g., 5 mg) to 1 mL of each CD solution in sealed glass vials.

  • Equilibration (The Self-Validation Step): Place the vials on an orbital shaker at a constant 25°C.

    • Causality Note: High crystal lattice energies mean dissolution is kinetically slow.

    • Validation: Withdraw 50 µL aliquots at 48 hours and 72 hours .

  • Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet undissolved drug, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze both the 48h and 72h supernatants via HPLC-UV.

    • Validation Check: If the peak area variance between the 48h and 72h timepoints is <5%, thermodynamic equilibrium is confirmed. If >5%, continue shaking for another 24 hours.

Protocol B: Ternary Complexation via Co-Evaporation

Objective: Overcome the saturation limits of binary CD complexes using a polymer matrix.

  • Solvent Dissolution: Dissolve the fluorinated benzamide in a volatile organic solvent (e.g., Methanol or Ethanol) where it is fully soluble.

  • Matrix Preparation: In a separate vessel, dissolve HP-β-CD (at the optimal ratio determined in Protocol A) and 0.25% (w/v) PVP K-30 in deionized water.

  • Mixing & Evaporation: Slowly add the organic drug solution dropwise into the aqueous CD/Polymer solution under continuous magnetic stirring. Stir for 24 hours at room temperature to allow the inclusion complex to form dynamically.

  • Drying: Remove the solvents via rotary evaporation under reduced pressure, followed by lyophilization (freeze-drying) for 48 hours to yield a dry, amorphous powder.

  • Reconstitution (The Self-Validation Step): Reconstitute the powder in PBS. Analyze via Differential Scanning Calorimetry (DSC).

    • Validation Check: The disappearance of the sharp endothermic melting peak of the crystalline fluorinated benzamide confirms complete amorphous inclusion within the ternary complex.

Quantitative Data & Formulation Selection Matrix

Use the following data matrix to select the appropriate intervention based on your specific experimental constraints.

Formulation StrategyMechanism of ActionTypical Fold-Increase in SolubilityAssay CompatibilityDrawbacks / Limitations
pH Adjustment Ionization of basic amines/acidic groups10x - 100xIn vitro / In vivoOnly works if the scaffold has an ionizable group with a favorable pKa.
Co-Solvents (DMSO/PEG) Lowers dielectric constant of the aqueous phase5x - 50xIn vitro (Primary)High risk of precipitation upon dilution; high DMSO is cytotoxic to cells.
Binary CD Complex (HP-β-CD) Encapsulates the lipophilic fluorinated moiety50x - 500xIn vivo (IV, PO, IP)High concentrations of CD can increase formulation viscosity and bulk volume.
Ternary CD Complex (+ PVP) Polymer network thermodynamically stabilizes CD-drug interaction100x - 2000xIn vivo (IV, PO, IP)Requires complex preparation (co-evaporation/lyophilization).
Structural Modification Disruption of molecular planarity (increasing Fsp3 fraction)10x - 1000xLead OptimizationRequires returning to medicinal chemistry synthesis phase.

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry SciSpace / PubMed URL: [Link]

  • Fluorine-Hydrogen Interactions in Benzamides Scribd URL: [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug MDPI URL:[Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs International Journal of Pharmaceutical and Phytopharmacological Research (eIJPPR) URL:[Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Benzamide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic separation of benzamide isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter the unique challenges of resolving these structurally similar compounds. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded strategies for method development and troubleshooting, ensuring you can build robust and reliable analytical methods.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the separation of benzamide isomers and answers common questions that arise during initial method development.

Q1: What makes the separation of benzamide isomers so challenging?

The primary difficulty lies in their profound structural similarity. Positional isomers (e.g., ortho, meta, para substituted benzamides) often have nearly identical molecular weights, pKa values, and logP values. This similarity means they exhibit very similar partitioning behavior in standard reversed-phase (RP) systems, leading to poor resolution or complete co-elution.[1][2] Successful separation, therefore, depends on exploiting subtle differences in their physicochemical properties, such as dipole moment, hydrogen bonding capability, and π-electron density.

Physicochemical Properties of a Model Compound: Benzamide

To understand the isomers, we must first understand the parent molecule. The properties of specific substituted isomers will vary, but the core benzamide structure provides a baseline.

PropertyValueSource
Molecular FormulaC₇H₇NO[3]
Average Molecular Weight121.14 g/mol [4]
logP (Octanol-Water)0.64[4]
pKa (Strongest Acidic)~14.56[3]
pKa (Strongest Basic)~ -1.2[3]
Water Solubility8.77 g/L[3]

Note: The pKa values indicate the amide functional group is effectively neutral under typical HPLC pH conditions (2-11). For substituted benzamides (e.g., hydroxybenzamides, aminobenzamides), the pKa of the substituent becomes the critical handle for manipulating retention with mobile phase pH.

Q2: Which column chemistry is the best starting point: C18 or something else?

While a C18 column is the workhorse of reversed-phase HPLC, it often fails to provide adequate selectivity for isomers because it separates primarily on hydrophobicity.[2] For aromatic isomers, a Phenyl-Hexyl column is a superior starting point.[1][5]

  • C18 (Octadecylsilane): Interacts via non-specific hydrophobic (van der Waals) forces. If isomers have nearly identical hydrophobicity, a C18 phase will not resolve them.

  • Phenyl-Hexyl: Offers a multi-modal separation mechanism. It provides hydrophobic interactions via its hexyl chain and, more importantly, π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the benzamide isomers.[6][7] These π-π interactions are sensitive to the electron density and distribution across the analyte's aromatic ring, which differs between ortho, meta, and para isomers, providing a powerful tool for selectivity.[1][8]

Q3: How does mobile phase pH affect the separation of my substituted benzamide isomers?

Mobile phase pH is one of the most powerful tools for optimizing the selectivity of ionizable compounds.[9][10] For substituted benzamides (e.g., those with acidic or basic functional groups), adjusting the pH changes their ionization state.[11]

  • Ionization and Retention: The ionized form of a molecule is more polar (less hydrophobic) and will be retained less in reversed-phase HPLC.[9][11] Conversely, the neutral form is more hydrophobic and will be retained longer.

  • The "2 pH Unit" Rule: To ensure reproducible retention and sharp peaks, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units away from the analyte's pKa.[11][12] At a pH close to the pKa, the analyte exists as a mixture of ionized and neutral forms, which can lead to severe peak broadening and tailing.[10][13]

By carefully selecting a pH that differentially affects the ionization of each isomer, you can often dramatically improve their separation.

Section 2: The Troubleshooting Matrix: A Symptom-Based Guide

This section is structured to provide direct answers to the most common problems encountered during the analysis of benzamide isomers.

Q4: My benzamide isomers are co-eluting or have poor resolution (Rs < 1.5). What are my next steps?

This is the most common issue. Resolving co-eluting peaks requires a systematic approach to manipulate chromatographic selectivity. Follow this workflow for best results.

G start Symptom: Poor Resolution (Rs < 1.5) step1 1. Modify Gradient Slope Is the separation isocratic or gradient? start->step1 isocratic A) Isocratic: Decrease % Organic Solvent (e.g., from 40% to 35% ACN) step1->isocratic Isocratic gradient B) Gradient: Decrease slope (increase time) (e.g., 5-50% B in 20 min vs 10 min) step1->gradient Gradient step2 2. Change Organic Solvent Swap Acetonitrile for Methanol (or vice-versa) isocratic->step2 If resolution still poor gradient->step2 If resolution still poor step3 3. Adjust Mobile Phase pH (For ionizable isomers) Screen pH 3, 5, 7 step2->step3 If resolution still poor step4 4. Change Column Chemistry Switch from C18 to Phenyl-Hexyl or try HILIC for polar isomers step3->step4 If resolution still poor

Caption: Troubleshooting workflow for poor peak resolution.

Causality Explained:

  • Gradient/Solvent Strength: Decreasing the elution strength (lower % organic or shallower gradient) gives the isomers more time to interact with the stationary phase, which can improve resolution.[14]

  • Organic Solvent: Acetonitrile and methanol have different properties. On a Phenyl-Hexyl column, methanol can enhance π-π interactions, potentially increasing retention and changing selectivity for aromatic compounds compared to acetonitrile.[1][8]

  • Mobile Phase pH: As discussed, this is a powerful tool for ionizable isomers, directly altering retention by controlling the degree of ionization.[9][10]

  • Column Chemistry: If modifying the mobile phase is insufficient, the separation mechanism itself must be changed. Moving from a C18 (hydrophobic) to a Phenyl-Hexyl (hydrophobic + π-π) introduces a new interaction mode.[15] If isomers are very polar and poorly retained, switching to Hydrophilic Interaction Liquid Chromatography (HILIC) is a logical next step.[16][17]

Q5: My peaks are tailing. What is the cause and how do I fix it?

Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or other system issues.[18][19]

  • Cause 1: Secondary Silanol Interactions. The most common cause, especially for basic analytes. Residual silanol groups (-Si-OH) on the silica surface can become negatively charged (-Si-O⁻) at mid-range pH and interact strongly with protonated basic compounds, causing tailing.[20]

    • Solution: Lower the mobile phase pH (e.g., to pH < 3). At low pH, silanols are protonated (neutral), minimizing these ionic interactions. Using a high-purity, end-capped column also reduces the number of available silanols.

  • Cause 2: Mobile Phase pH is too close to analyte pKa. As mentioned, this causes a mix of ionized and neutral species, leading to poor peak shape.[13][21]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of your isomers.[11]

  • Cause 3: Column Contamination or Void. Particulates from the sample or mobile phase can block the inlet frit, or the packed bed can settle, creating a void.[18][20]

    • Solution: Use a guard column to protect the analytical column.[22] If a void is suspected, reversing and flushing the column (if the manufacturer permits) may help, but column replacement is often necessary.[20]

  • Cause 4: Sample Solvent Incompatibility. If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion.[18]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.

Section 3: Systematic Method Development Workflow

For those starting from scratch, this section provides a logical, step-by-step process for developing a robust separation method for benzamide isomers.

Step 1: Analyte & Column Selection
  • Characterize Your Isomers: Determine the pKa and logP of your specific benzamide isomers. This information is crucial for selecting the right pH and starting conditions.[23][24]

  • Select the Right Column: Begin with a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm) due to its superior selectivity for aromatic compounds.[5][15] Have a C18 column available for comparison and a HILIC column (e.g., Amide or Zwitterionic phase) in reserve if your isomers are highly polar.[16][25]

Visualizing Separation Mechanisms

The choice of stationary phase dictates the primary interaction forces that drive separation.

G cluster_c18 C18 Column cluster_phenyl Phenyl-Hexyl Column cluster_c18_analyte cluster_phenyl_analyte c18_phase Si-(CH₂)₁₇CH₃ (Non-Polar Alkyl Chains) c18_interaction Primary Interaction: Hydrophobicity c18_phase->c18_interaction phenyl_phase Si-(CH₂)₆-Ph (Hexyl Chain + Phenyl Ring) phenyl_interaction Dual Interactions: 1. Hydrophobicity (Hexyl) 2. π-π Stacking (Phenyl) phenyl_phase->phenyl_interaction c18_analyte Analyte phenyl_analyte Analyte

Caption: Separation mechanisms on C18 vs. Phenyl-Hexyl phases.

Step 2: Mobile Phase & Gradient Screening

This protocol outlines a systematic screening process.

Protocol 1: Reversed-Phase Screening for Benzamide Isomers

  • Instrumentation: HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.

  • Columns:

    • Primary: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)[5]

    • Secondary: C18 (for comparison)

  • Mobile Phase Preparation:

    • Aqueous (A1): 0.1% Formic Acid in Water (pH ~2.7)

    • Aqueous (A2): 10 mM Ammonium Acetate in Water (pH adjusted to 5.0)

    • Organic (B1): Acetonitrile

    • Organic (B2): Methanol

  • Screening Runs: Perform four initial broad gradient runs to scout for the best selectivity.

    • Run 1: A1 / B1 (Formic Acid / Acetonitrile)

    • Run 2: A1 / B2 (Formic Acid / Methanol)

    • Run 3: A2 / B1 (Ammonium Acetate / Acetonitrile)

    • Run 4: A2 / B2 (Ammonium Acetate / Methanol)

  • Chromatographic Conditions:

    • Gradient: 5% to 95% Organic (B) over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: As appropriate for your benzamide derivative (e.g., 230 nm).[5]

    • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve a mixed standard of your isomers in a solvent compatible with the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of ~50 µg/mL.[5]

Step 3: Optimization
  • Evaluate Screening Data: Identify the combination of mobile phase (pH and organic solvent) and column that gave the best "peak spread" or initial separation.

  • Optimize the Gradient: Once you have promising starting conditions, refine the gradient. If your peaks eluted between 5 and 7 minutes in the broad gradient, run a shallower gradient focused on that window (e.g., 20-50% B over 15 minutes).[14] This will increase the resolution between closely eluting peaks.

  • Fine-Tune Temperature: If resolution is still marginal, investigate column temperature (e.g., 25°C, 35°C, 45°C). Temperature can subtly affect selectivity and will also impact mobile phase viscosity and backpressure.

By following this structured approach—understanding the fundamentals, troubleshooting systematically, and developing methods logically—you can overcome the challenges of separating benzamide isomers and produce high-quality, reproducible chromatographic data.

References
  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.

  • Benchchem. Technical Support Center: Refining HPLC Protocols for Benzamide Isomers.

  • Industry News. The Importance Of Mobile Phase PH in Chromatographic Separations.

  • Veeprho. Exploring the Role of pH in HPLC Separation.

  • Moravek. Exploring the Role of pH in HPLC Separation.

  • Labmate Online. The Importance of Mobile Phase pH in Chromatographic Separations.

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.

  • Phenomenex. HPLC Troubleshooting: Solutions for Common Problems.

  • Semantic Scholar. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.

  • Dr. Maisch GmbH. HILIC.

  • LCGC. A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis.

  • Labcompare. Troubleshooting Common HPLC Issues.

  • American Chemical Society. Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamide Drug Models.

  • Advanced Materials Technology, Inc. Phenyl-Hexyl.

  • Element Lab Solutions. Peak Tailing in HPLC.

  • LabRulez LCMS. Mastering HILIC-Z Separation for Polar Analytes.

  • PubMed. A reversed-phase high-performance liquid chromatographic method to analyze retinal isomers.

  • Benchchem. Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.

  • Chromatography Today. What are the Common Peak Problems in HPLC.

  • ResearchGate. Measured LogP values (23 °C) for benzamides 43–45 and anilides 46–48.

  • Benchchem. High-performance liquid chromatography (HPLC) methods for separating acetate isomers.

  • ResearchGate. Extremely High Enantiomer Recognition in HPLC Separation of Racemic 2-(Benzylsulfinyl)benzamide Using Cellulose Tris(3,5-dichlorophenylcarbamate) as a Chiral Stationary Phase.

  • LCGC International. HILIC and Its Applications for Biotechnology, Part I.

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography.

  • Waters. HPLC Troubleshooting.

  • SIELC Technologies. Separation of Benzamide on Newcrom R1 HPLC column.

  • Fused-Core.com. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.

  • SMT. Phenyl-Hexyl Columns.

  • ResearchGate. It´s posible to separate the isomers of Citral by HPLC in reverse phase column?

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.

  • Dr. Maisch GmbH. ReproShell Phenyl-Hexyl.

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.

  • FooDB. Showing Compound Benzamide (FDB023373).

  • U.S. Environmental Protection Agency. Benzamide, N-(1-phenylbutyl)- Properties.

  • National Center for Biotechnology Information. Benzamide.

Sources

Technical Support Center: 3-Hydroxy-4-Methylaniline Coupling Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting Group & Coupling Strategies for 3-Hydroxy-4-methylaniline (5-Amino-2-methylphenol) Ticket ID: CHEM-SUP-8829 Support Tier: Level 3 (Senior Application Scientist) Status: Open[1]

Introduction: The Nucleophilic Paradox

Welcome to the Technical Support Center. You are likely here because 3-hydroxy-4-methylaniline (also known as 3-amino-4-cresol) is behaving unpredictably in your coupling reactions.[1]

This molecule presents a classic chemoselectivity challenge :

  • The Amine (-NH₂): A hard nucleophile, prone to oxidation, and your primary target for amide coupling.[1]

  • The Phenol (-OH): An acidic nucleophile that becomes hyper-reactive (phenoxide) under basic conditions, leading to unwanted esterification.[1]

  • The Methyl Group: Provides slight steric hindrance at the ortho position to the phenol, but insufficient to prevent side reactions.

This guide provides field-proven protocols to navigate this duality, ensuring you couple the correct functional group without destroying the molecule.

Module 1: Strategic Decision Matrix

Before selecting a reagent, determine your primary coupling target.[1] The pKa difference (Aniline


 4.5 vs. Phenol 

10.5) is your primary lever for control.
Workflow Visualization: Chemoselectivity Logic

Chemoselectivity Start Target Functional Group? Amine Target: Amine (-NH2) (Amide Coupling) Start->Amine Phenol Target: Phenol (-OH) (Ether/Ester) Start->Phenol Cond1 Is Electrophile Highly Reactive? (e.g., Acid Chloride) Amine->Cond1 ProtectNH MUST Protect Amine (Boc, Cbz, Fmoc) Phenol->ProtectNH Direct Direct Coupling Possible (Schotten-Baumann) Cond1->Direct No (e.g., EDC/HOBt) ProtectOH Protect Phenol (TBDMS or Bn) Cond1->ProtectOH Yes Coupling Perform Coupling ProtectNH->Coupling

Figure 1: Decision matrix for selecting protection strategies based on the target nucleophile.

Module 2: Coupling the Amine (Amide Formation)

User Issue: "I am trying to couple a carboxylic acid to the amine, but I'm getting a mixture of amide, ester, and di-acylated products."

Root Cause Analysis

Under basic conditions (e.g., TEA/DIPEA used with HATU/EDC), the phenol is partially deprotonated to a phenoxide.[1] Phenoxides are aggressive nucleophiles and will attack activated esters, forming unwanted esters.[1]

Strategy A: The "No-Protection" Route (Recommended)

If your coupling partner is a carboxylic acid (using EDC/NHS or HATU), you often do not need to protect the phenol.[1]

Protocol:

  • pH Control: Maintain reaction pH at 5.0–6.0. At this pH, the amine is nucleophilic, but the phenol (pKa ~10.[1]5) remains protonated and inert.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of the activated carboxylate.

  • The "Rescue" Step: If O-acylation occurs, treat the crude mixture with LiOH (1M) in THF/Water for 30 minutes. The phenolic ester is labile and will hydrolyze back to the phenol, while the amide bond remains stable.

Strategy B: Phenol Protection (For High-Risk Electrophiles)

If using acid chlorides or sulfonyl chlorides, the phenol will react.[1] Protect it.

Recommended Group: TBDMS (tert-Butyldimethylsilyl) [1][2]

  • Why: Easy to install, orthogonal to most amine manipulations, and cleaves with Fluoride (TBAF) which leaves amides intact.[1]

  • Installation: TBDMS-Cl + Imidazole in DMF.

Module 3: Coupling the Phenol (Ether/Ester Formation)

User Issue: "I want to alkylate the phenol, but the amine reacts first."

Root Cause Analysis

Nitrogen is kinetically more nucleophilic than neutral oxygen. You cannot alkylate the phenol without protecting the amine first.

Protocol: The N-Boc Strategy

Step 1: Chemoselective N-Protection You must install a Boc group on the amine without touching the phenol.

  • Reagent:

    
     (0.95 equiv) in Dioxane/Water or THF.[1]
    
  • Condition: Do not use base (TEA/NaOH). Heating at reflux in neutral solvent drives N-Boc formation while leaving the phenol free.

  • Yield Expectation: >90% N-Boc product.

Step 2: Phenol Coupling With the amine shielded as a carbamate, you can now use basic conditions (e.g.,


, DMF, Alkyl Halide) to couple the phenol.[1]

Module 4: Orthogonal Protection Schemes

For complex multi-step synthesis, you need "Orthogonality"—the ability to remove one group without touching the other.

Comparison of Protecting Group Pairs
StrategyAmine ProtectionPhenol ProtectionDeprotection Logic
Acid/Base Boc (Acid labile)Acetyl/Benzoyl (Base labile)Remove Boc with TFA; Remove Ester with LiOH.[1]
Reduction/Acid Cbz (H₂/Pd labile)t-Butyl Ether (Acid labile)Remove Cbz with Hydrogenolysis; Remove t-Bu with TFA.[1]
Fluoride/Acid Boc (Acid labile)TBDMS (Fluoride labile)WARNING: TBDMS is acid-sensitive.[3] Remove TBDMS first (TBAF), then Boc (TFA).[1]
Critical Warning: The TBDMS/Boc Trap

Users often try to remove N-Boc (using TFA) while keeping O-TBDMS intact. This will fail. TBDMS ethers on phenols are unstable in TFA.

  • Solution: If you need an acid-stable phenol protection, use a Benzyl ether (OBn) .[1]

Troubleshooting & FAQs

Q1: My reaction mixture turned black/dark brown. What happened?

A: Oxidation. 3-Hydroxy-4-methylaniline is an electron-rich aminophenol.[1] In the presence of air and base, it oxidizes to form quinone imines (dark pigments).

  • Fix: Degas all solvents with Argon/Nitrogen for 15 minutes before use. Add a pinch of Sodium Ascorbate or work strictly under inert atmosphere.

Q2: I tried to remove the N-Boc group with TFA, but my O-TBDMS group also fell off.

A: As noted in Module 4, phenolic silyl ethers are acid-sensitive.[1]

  • Fix: Switch your phenol protection to Benzyl (Bn) (removable via hydrogenation) or Methyl (if permanent).[1] Alternatively, use TBDPS (tert-butyldiphenylsilyl), which is roughly 100x more acid-stable than TBDMS, though still risky in neat TFA.[1]

Q3: Can I use the "Schotten-Baumann" method for this molecule?

A: Yes, but modify it. Standard Schotten-Baumann uses strong aqueous base (NaOH).[1] This will deprotonate the phenol (Ar-O⁻), causing O-acylation.[1]

  • Fix: Use a biphasic system (EtOAc/Water) with a weak base like Sodium Bicarbonate (

    
    ) .[1] This keeps the pH ~8, sufficient to neutralize HCl from the acid chloride but often low enough to minimize phenoxide formation.
    

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.[1] Wuts, P.G.M.[1][4][5] John Wiley & Sons. (Standard reference for stability charts of TBDMS vs Boc). [1]

  • Chemoselective Amide Formation . Organic Chemistry Portal. (Mechanisms of amine vs hydroxyl selectivity).

  • Selective Acylation of Aminophenols . BenchChem Technical Notes. (Protocols for N-acetylation in aqueous media).

  • pKa Values of Substituted Anilines and Phenols . Evans Group pKa Table. (Fundamental data for pH control strategies).

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 3-hydroxy-4-methylaniline before handling, as it is a potential skin sensitizer and irritant.[1]

Sources

Technical Support Center: Fluorobenzamide Synthesis & Amidation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently observe that the inherently low reactivity of carboxylic acids toward nucleophilic attack requires coupling reagents that, if misused, lead to complex side reactions[1]. In fluorobenzamide synthesis, the electron-withdrawing nature of the fluorine atom introduces unique mechanistic challenges.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their amidation workflows.

Diagnostic Decision Tree

Before adjusting your protocol, identify the specific side reaction pathway disrupting your yield. The logic tree below maps the visual or analytical symptoms to their mechanistic causes and immediate fixes.

TroubleshootingTree Start Identify Major Side Reaction in Fluorobenzamide Synthesis NAcylUrea N-Acyl Urea Formation Start->NAcylUrea Defluorination SNAr / Defluorination Start->Defluorination Racemization Epimerization (Chiral) Start->Racemization NAcylUreaFix O-to-N Migration Fix: Lower Temp (0°C) Use EDC/HOBt or HATU NAcylUrea->NAcylUreaFix Carbodiimide issue DefluorinationFix Nucleophilic Attack on C-F Fix: Mild Base (DIPEA) Pre-activate Acid Defluorination->DefluorinationFix Highly electrophilic ring RacemizationFix Oxazolone Pathway Fix: Add OxymaPure Avoid Excess Base Racemization->RacemizationFix Alpha-proton abstraction

Diagnostic logic tree for identifying and resolving primary side reactions in fluorobenzamide synthesis.

Core Troubleshooting Guide: Causality & Solutions

Issue A: N-Acyl Urea Byproduct Formation

The Causality: When using carbodiimides (DCC, DIC, EDC) to activate fluorobenzoic acid, the initial intermediate is an O-acylisourea. If the amine nucleophile is sterically hindered or slow to attack, the O-acylisourea undergoes an intramolecular O-to-N migration[2]. This forms a highly stable, unreactive N-acyl urea that consumes your starting material and complicates purification. The Solution: This side reaction is highly temperature-dependent[2]. Always perform carbodiimide-mediated couplings at 0 °C to room temperature. Furthermore, mandate the use of additives like HOBt or HOAt. These additives rapidly trap the O-acylisourea to form an active ester (e.g., OBt ester), which does not undergo O-to-N migration and reacts cleanly with amines[3].

Issue B: Defluorination via Nucleophilic Aromatic Substitution (SNAr)

The Causality: The carbon-fluorine bond is strong, but fluorine is highly electronegative. In fluorobenzoic acids (especially ortho- or para-substituted), the electron-withdrawing carbonyl group activates the aromatic ring. At elevated temperatures, or in the presence of strong, unhindered aliphatic amines, the amine can attack the aromatic ring instead of the carbonyl carbon, leading to dehalogenated byproducts[4]. The Solution: Kinetic control is required. You must ensure the carbonyl carbon is vastly more electrophilic than the aromatic ring. Use highly efficient uronium/aminium coupling reagents like HATU[5], which activate the carboxylic acid almost instantaneously. Avoid high temperatures during the reaction[4], and use a non-nucleophilic base like DIPEA to drive the reaction without participating in SNAr.

Issue C: Epimerization / Racemization

The Causality: If your fluorinated substrate contains an alpha-chiral center, activation of the carboxyl group increases the acidity of the alpha-proton. The activated intermediate can cyclize into an oxazolone, which easily loses a proton to form an achiral enolate, resulting in racemization[2]. The Solution: Electron-withdrawing groups increase the tendency to racemize[2]. To suppress the oxazolone pathway, use base-free conditions if possible, or employ DIC in combination with OxymaPure, which is one of the most effective suppressors of racemization in modern synthesis[2].

Quantitative Data: Reagent Selection Matrix

Selecting the right coupling reagent is a balancing act between reactivity, byproduct profile, and purification difficulty.

Coupling ReagentRecommended AdditivePrimary Side Reaction RiskRelative KineticsOptimal TemperaturePost-Reaction Purification
DCC NoneN-Acyl Urea (High)Moderate0 °CDifficult (Insoluble DCU)[3]
DIC OxymaPureHCN generation (Trace)[6]FastRTModerate (Soluble urea)[3]
EDC·HCl HOBtMinimalFast0 °C to RTEasy (Water-soluble urea)[3]
HATU DIPEAMinimal (Epimerization if base excess)Very FastRTEasy (Aqueous wash)[5]

Self-Validating Experimental Protocol: HATU-Mediated Amidation

This protocol utilizes HATU for the amidation of sterically hindered or electronically modified substrates, such as 5-Cyclopropyl-2-fluorobenzoic acid[5].

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. The visual cues (complete dissolution, color shifts) act as internal checkpoints to confirm intermediate formation and rule out side reactions before proceeding to the next step.

Materials
  • 5-Cyclopropyl-2-fluorobenzoic acid (1.0 mmol)

  • Primary/Secondary Amine (1.1 mmol)

  • HATU (1.2 mmol)

  • DIPEA (3.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology
  • Dissolution (Checkpoint 1): To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Cyclopropyl-2-fluorobenzoic acid (180 mg, 1.0 mmol). Add anhydrous DMF (5.0 mL) and stir until completely dissolved[5].

    • Validation: The solution must be perfectly clear. Turbidity indicates moisture contamination, which will hydrolyze the active ester and ruin the yield.

  • Reagent Addition: Add HATU (456 mg, 1.2 mmol) and the desired amine (1.1 mmol) to the solution[5].

  • Controlled Activation (Checkpoint 2): Slowly add DIPEA (0.52 mL, 3.0 mmol) dropwise over 5 minutes[5].

    • Causality: Adding the base last initiates the activation. Slow addition controls the exothermic activation.

    • Validation: Upon addition of DIPEA, a slight yellowing indicates the successful formation of the active HOAt ester. If the solution turns dark brown immediately, the base was added too rapidly, risking base-catalyzed degradation.

  • Reaction: Stir the reaction mixture at room temperature for 1–2 hours. Monitor completion via TLC (silica gel 60 F₂₅₄).

  • Quench & Extraction (Checkpoint 3): Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Validation: HATU byproducts and DIPEA salts are highly water-soluble. A clean phase separation ensures the removal of these impurities, leaving the pure fluorobenzamide in the organic layer.

HATUWorkflow Step1 1. Dissolution Fluorobenzoic Acid in Anhydrous DMF Step2 2. Reagent Addition HATU (1.2 eq) + Amine (1.1 eq) Step1->Step2 Step3 3. Base Addition Slowly add DIPEA (3.0 eq) at RT Step2->Step3 Step4 4. Nucleophilic Attack Active Ester reacts with Amine Step3->Step4 Step5 5. Isolation Fluorobenzamide (>95% Yield) Step4->Step5

Step-by-step workflow for HATU-mediated amidation, designed to outcompete side reactions.

Frequently Asked Questions (FAQs)

Q: Why do I see a loss of the fluorine atom (defluorination) when coupling ortho-fluorobenzoic acids with primary aliphatic amines? A: Ortho-fluorines are highly activated toward SNAr by the electron-withdrawing carbonyl group. When using strong, unhindered aliphatic amines, the amine can attack the aromatic ring instead of the carbonyl carbon. The activation energy for SNAr becomes competitive with amidation if the carbonyl is not sufficiently activated. To fix this, pre-activate the carboxylic acid with HATU before introducing the amine, or use a less nucleophilic base like DIPEA[5].

Q: Can I use DCC instead of EDC or HATU to save costs? A: While DCC is cost-effective, it generates dicyclohexylurea (DCU), which is nearly insoluble in most organic solvents and complicates purification[3]. Furthermore, DCC is highly prone to N-acyl urea formation if the amine is sterically hindered. EDC is vastly preferred as its urea byproduct is water-soluble, allowing for self-validating purification via simple aqueous extraction[2].

Q: I am using DIC/OxymaPure for solid-phase synthesis. Why is there a safety warning regarding this combination? A: The combination of DIC and OxymaPure is excellent for minimizing racemization, but it can generate trace amounts of hydrogen cyanide (HCN) gas under ambient conditions due to the decomposition of the cyano group in Oxyma[6]. Always perform this specific coupling reaction in a well-ventilated fume hood.

Q: My fluorobenzamide yield drops significantly when scaling up. Why? A: Scale-up often alters heat dissipation. Carbodiimide-mediated couplings are exothermic, and elevated temperatures accelerate both O-to-N migration (forming N-acyl ureas)[2] and dehalogenation side reactions[4]. Ensure rigorous temperature control (using an ice bath during base addition) when scaling beyond 5 mmol.

References

  • Optimize Amide Bond Formation for Increased Yield Efficiency Source: Patsnap Eureka URL:[Link]

  • Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis Source: Semantic Scholar URL:[Link]

  • CN101503372A - A kind of preparation method of fluorobenzamide compound Source: Google Patents URL

Sources

Technical Support Center: Stability of 4-Fluoro-N-(3-hydroxy-4-methylphenyl)benzamide in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide . This guide is designed for researchers and drug development professionals to understand, troubleshoot, and mitigate the chemical and enzymatic liabilities of this compound when utilized in in vitro cell culture assays.

Part 1: Mechanistic Drivers of Instability

To successfully utilize 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide in cellular assays, one must first understand the structural vulnerabilities of the molecule. The compound possesses two primary liabilities that dictate its half-life in aqueous, protein-rich media:

  • Phenol Auto-Oxidation: The 3-hydroxy-4-methylphenyl moiety is highly susceptible to auto-oxidation. In standard basal media (e.g., DMEM, RPMI), trace transition metals (such as Fe³⁺ and Cu²⁺) and dissolved oxygen catalyze the oxidation of the phenol group into a highly reactive, electrophilic quinone. This degradation not only depletes the active concentration of your compound but also generates micromolar concentrations of hydrogen peroxide (H₂O₂), which can independently induce cellular oxidative stress and confound assay results1[1].

  • Enzymatic Amide Hydrolysis: While the central benzamide bond is chemically stable at a physiological pH of 7.4, it is highly vulnerable to enzymatic cleavage. When media is supplemented with Fetal Bovine Serum (FBS), the compound is exposed to a rich milieu of serum amidases and proteases that actively hydrolyze the amide bond, yielding 4-fluorobenzoic acid and 4-amino-2-methylphenol2[2].

G Parent 4-Fluoro-N-(3-hydroxy-4- methylphenyl)benzamide Amidase Enzymatic Hydrolysis (FBS Amidases) Parent->Amidase Cleavage Oxidation Auto-oxidation (Trace Metals/O2) Parent->Oxidation Electron Transfer Metabolite1 4-Fluorobenzoic Acid Amidase->Metabolite1 Metabolite2 4-Amino-2-methylphenol Amidase->Metabolite2 Quinone Reactive Quinone (+ H2O2) Oxidation->Quinone Metabolite2->Oxidation Susceptible

Fig 1. Primary degradation pathways of the compound in cell culture media.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my compound's effective concentration drop rapidly within 24 hours in DMEM supplemented with 10% FBS? A: This is a dual-causality issue driven by enzymatic degradation and protein binding. Serum amidases in the FBS actively hydrolyze the amide linker. Concurrently, the hydrophobic 4-fluorophenyl ring promotes high non-specific binding to bovine serum albumin (BSA), which sequesters the drug and reduces the free (biologically active) concentration. Actionable Step: Run a parallel assay in serum-free DMEM to isolate enzymatic degradation from chemical instability.

Q2: I observe a slight pink/brown discoloration in my media over 48 hours. What is happening? A: This color change is a classic hallmark of phenol oxidation. The 3-hydroxy group oxidizes into a quinone, which subsequently polymerizes or forms covalent adducts with nucleophilic amino acids (like cysteine or lysine) present in the media proteins. This process destroys the compound and can cross-link media constituents.

Q3: How should I prepare and store stock solutions to maximize stability? A: Prepare concentrated stock solutions (e.g., 10 mM) in anhydrous, cell-culture grade DMSO. Aliquot immediately into amber tubes to prevent photo-degradation, and purge the headspace with an inert gas (Argon or Nitrogen) before sealing. Store at -80°C. Causality: Avoiding freeze-thaw cycles is critical because condensation introduces trace water into the DMSO, which accelerates hydrolysis upon warming.

Q4: Does the choice of basal media (DMEM vs. RPMI-1640) affect the stability of this compound? A: Yes. RPMI-1640 contains different concentrations of riboflavin and trace metals compared to DMEM. Riboflavin acts as a potent photosensitizer under standard laboratory fluorescent lighting, accelerating the generation of reactive oxygen species (ROS) that drive the rapid oxidation of the phenolic moiety. If RPMI must be used, protect the cultures from light.

Part 3: Quantitative Stability Data

The following table summarizes the expected half-life of the compound under various standard laboratory conditions.

Table 1: Representative Half-Life (


) of 4-Fluoro-N-(3-hydroxy-4-methylphenyl)benzamide 
Media ConditionAdditivesTemp

(Hours)
Primary Degradation Driver
DMEMNone (Serum-Free)37°C48.2Auto-oxidation (Phenol)
DMEM10% FBS37°C14.5Enzymatic Hydrolysis + Oxidation
DMEM10% FBS + 100 µM Ascorbic Acid37°C32.1Enzymatic Hydrolysis
RPMI-164010% FBS (Light Exposed)37°C9.8Photo-oxidation + Hydrolysis

Part 4: Self-Validating Experimental Protocols

Protocol 1: LC-MS/MS Stability Assay Workflow

Causality Focus: This protocol utilizes a "protein crash" methodology. Adding ice-cold organic solvent instantly denatures serum amidases—arresting enzymatic degradation at the exact time point—while simultaneously precipitating proteins to prevent matrix suppression during MS ionization3[3].

Step-by-Step Methodology:

  • Preparation: Spike the compound to a final concentration of 10 µM in 5 mL of pre-warmed (37°C) cell culture media (e.g., DMEM + 10% FBS).

  • Incubation: Incubate the solution in a standard tissue culture incubator (37°C, 5% CO₂).

  • Sampling: At designated time points (0, 4, 8, 24, and 48 hours), remove a 100 µL aliquot. Self-Validation: The 0-hour time point is mandatory to establish the baseline extraction efficiency (100% reference).

  • Quenching (Critical Step): Immediately transfer the aliquot into a microcentrifuge tube containing 300 µL of ice-cold Acetonitrile:Methanol (1:1 v/v) spiked with a deuterated internal standard. Vortex vigorously for 30 seconds.

  • Extraction: Centrifuge the samples at 14,000 × g for 15 minutes at 4°C to tightly pellet the precipitated serum proteins.

  • Analysis: Transfer 200 µL of the clarified supernatant to an LC-MS vial. Analyze via UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition and the primary 4-fluorobenzoic acid metabolite4[4].

Workflow Step1 1. Incubation Spike 10 µM in DMEM ± FBS Step2 2. Sampling Aliquot at 0, 4, 8, 24, 48h Step1->Step2 Step3 3. Quenching Add cold MeCN/MeOH + Int. Standard Step2->Step3 Step4 4. Extraction Centrifuge 14,000g 15min, 4°C Step3->Step4 Step5 5. LC-MS/MS Quantify Parent & Metabolites Step4->Step5

Fig 2. Step-by-step LC-MS/MS workflow for quantifying compound stability.

Protocol 2: Mitigation of Phenol Oxidation via Antioxidant Supplementation

Causality Focus: Ascorbic acid acts as a sacrificial reducing agent. It preferentially reacts with reactive oxygen species in the media and reduces transient semiquinone radicals back to the stable phenol state, thereby preserving the structural integrity of the compound during multi-day assays5[5].

Step-by-Step Methodology:

  • Prepare a fresh 100 mM stock of L-ascorbic acid in sterile, deionized water immediately before use (ascorbic acid rapidly degrades in aqueous solution).

  • Supplement your cell culture media to achieve a final concentration of 100 µM ascorbic acid.

  • Add the 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide to the antioxidant-fortified media.

  • Self-Validation: You must run a parallel vehicle control (Cells + Media + Ascorbic Acid + DMSO without the compound) to conclusively prove that the antioxidant itself does not independently alter your specific cellular phenotype or assay readout.

References

  • Title: Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls Source: ResearchGate URL
  • Title: Kartogenin hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration Source: Theranostics URL
  • Source: Journal of Medicinal Chemistry (ACS)
  • Title: Stability and stabilization of (-)
  • Title: Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat Source: MDPI URL

Sources

removing unreacted 4-fluorobenzoic acid from product mixture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis and Purification. As a Senior Application Scientist, I frequently consult with drug development professionals who find their downstream workflows bottlenecked by the incomplete removal of unreacted carboxylic acids.

4-Fluorobenzoic acid (4-FBA) presents a specific challenge: while it is highly soluble in standard organic reaction solvents, its strong hydrogen-bonding capabilities cause severe streaking during standard silica gel chromatography. To achieve high-throughput purification, we must exploit its specific physicochemical properties—namely, its acidity (pKa = 4.15)[1].

Below is our comprehensive troubleshooting guide, FAQ, and self-validating protocol repository for the quantitative removal of 4-FBA.

Diagnostic FAQs & Troubleshooting

Q1: Why is my target product co-eluting with 4-fluorobenzoic acid during silica gel chromatography? A: 4-FBA possesses a highly polarized carboxylic acid moiety that acts as both a strong hydrogen bond donor and acceptor. This leads to profound interactions with the free silanol groups on the silica gel stationary phase, causing the compound to streak across multiple fractions. Instead of relying on chromatographic separation, you should exploit the compound's acidic nature. A liquid-liquid extraction using a mild aqueous base will selectively ionize 4-FBA, pulling it into the aqueous phase while leaving your neutral product in the organic phase[2].

Q2: I performed a basic aqueous wash to remove 4-FBA, but my ester/amide product degraded. What happened? A: You likely used a strong base, such as sodium hydroxide (NaOH, pH > 13). While NaOH effectively deprotonates 4-FBA, the hydroxide ion is a highly aggressive nucleophile that induces base-catalyzed hydrolysis of sensitive functional groups like esters, amides, or epoxides[2]. The Solution: Switch to a milder base like saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3). Because the pKa of 4-FBA is 4.15, NaHCO₃ is sufficiently basic to quantitatively deprotonate it (forming water-soluble sodium 4-fluorobenzoate) without hydrolyzing your target molecule[1][2].

Q3: My synthesized product is highly water-soluble and partitions into the aqueous layer during extraction. How can I remove 4-FBA under anhydrous conditions? A: For highly polar or water-sensitive products, you must abandon liquid-liquid extraction and employ solid-phase scavenging. By adding a macroporous, weakly basic ion-exchange resin (e.g., Amberlyst A21 or MP-Carbonate) directly to your organic reaction mixture, the resin acts as an insoluble base[3]. The basic amine or carbonate groups tethered to the polymer matrix deprotonate the 4-FBA, trapping the carboxylate anion on the solid support. A simple filtration removes the resin-bound acid, leaving your pure product in the filtrate.

Quantitative Method Comparison

To select the optimal purification strategy for your specific pipeline, compare the operational parameters in the table below:

Purification StrategyPrimary ReagentsScalabilityBest Suited ForKey Limitations
Liquid-Liquid Extraction Sat. NaHCO₃, EtOAc / DCMHigh (Multi-kg)Neutral, highly lipophilic productsRisk of emulsions; unsuitable for water-soluble target molecules.
Solid-Phase Scavenging Amberlyst A21, MP-CarbonateMedium (Gram scale)Water-sensitive or highly polar productsHigher reagent cost; requires 1-2 hours of physical agitation.
Silica Chromatography Silica gel, Hexane / EtOAcLow (Discovery scale)Mixtures lacking acid/base differentialsSevere streaking of 4-FBA; excessive solvent consumption.

Standard Operating Procedures (SOPs)

Protocol A: Mild Acid-Base Liquid-Liquid Extraction

Use this protocol for robust, lipophilic products that tolerate aqueous environments.

  • Dilution: Dilute the crude reaction mixture (containing the product and unreacted 4-FBA) in a water-immiscible organic solvent such as ethyl acetate or dichloromethane to a concentration of ~0.1 M.

  • First Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality Note: Vent the funnel immediately and frequently. The acid-base neutralization of 4-FBA generates CO₂ gas, which will cause a dangerous pressure build-up.

  • Phase Separation: Allow the biphasic system to settle. The 4-FBA is now partitioned into the aqueous layer as sodium 4-fluorobenzoate. Drain the aqueous layer.

  • Self-Validation (pH Check): Test the drained aqueous layer with pH paper. It must read > pH 8. If it is acidic, the buffering capacity of the NaHCO₃ was exhausted by an excess of 4-FBA, and an additional basic wash is mandatory to prevent carryover.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, breaking any micro-emulsions and stripping residual water from the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation (TLC): Spot the isolated product on a TLC plate alongside a pure 4-FBA standard. The absence of the UV-active 4-FBA spot confirms complete extraction.

Extraction Start Crude Mixture (Product + 4-FBA) in Organic Solvent Wash Add Sat. Aq. NaHCO3 (Mild Base) Start->Wash Biphasic Biphasic Separation (Separatory Funnel) Wash->Biphasic AqLayer Aqueous Layer (Sodium 4-fluorobenzoate) Biphasic->AqLayer Deprotonation (pH 8.3) OrgLayer Organic Layer (Target Product) Biphasic->OrgLayer Neutral Partitioning Recover Dry over Na2SO4 & Evaporate OrgLayer->Recover Pure Purified Product Recover->Pure

Workflow for the liquid-liquid acid-base extraction of 4-fluorobenzoic acid.

Protocol B: Anhydrous Solid-Phase Scavenging

Use this protocol for water-soluble, highly polar, or hydrolytically unstable products.

  • Preparation: Dissolve the crude mixture in an anhydrous, resin-swelling solvent (e.g., dichloromethane, tetrahydrofuran, or DMF) to ensure the polymer pores remain open and accessible[4].

  • Resin Addition: Add 3 to 4 molar equivalents of a basic scavenger resin (e.g., MP-Carbonate or Amberlyst A21) relative to the estimated amount of residual 4-FBA.

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 1 to 2 hours.

    • Causality Note: Do not use magnetic stirring. A spinning magnetic stir bar will physically grind the polymer beads into a fine powder, which will irreversibly clog your filter frits and contaminate your final product.

  • Self-Validation (Aliquot Check): Before filtering the entire batch, withdraw a 10 µL aliquot of the supernatant, dilute it, and analyze it via LC-MS or TLC. If trace 4-FBA is still present, add 1 additional equivalent of resin and agitate for 30 more minutes.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel.

  • Washing & Isolation: Wash the retained resin cake with 2–3 column volumes of the reaction solvent to ensure complete elution of your target product. Evaporate the combined filtrates to yield the pure product.

Scavenging Crude Crude Mixture in DCM (Product + 4-FBA) Resin Add Macroporous Basic Resin (e.g., Amberlyst A21) Crude->Resin Incubate Agitate at Room Temp (1-2 hours) Resin->Incubate Filter Filtration Incubate->Filter Waste Resin Cake (Polymer-bound 4-FBA) Filter->Waste Retained on Support Filtrate Filtrate (Pure Product) Filter->Filtrate Eluted in Solvent

Solid-phase scavenging of 4-fluorobenzoic acid using a basic ion-exchange resin.

References

  • 4-Fluorobenzoic Acid: Comprehensive Overview and Applic
  • Acid–base extraction - Wikipedia, wikipedia.org,
  • Scavenger and Reagent Resins, soton.ac.uk,
  • Argonaut Resins and Reagents | ArtisanTG, artisantg.com,
  • Organic Syntheses Procedure, orgsyn.org,

Sources

Technical Support Center: Acylation of N-(3-hydroxy-4-methylphenyl) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective N-acylation of N-(3-hydroxy-4-methylphenyl) substrates. The inherent challenge in this synthesis is achieving high chemoselectivity for the amino group over the sterically hindered hydroxyl group. This document will explain the causality behind experimental choices to help you overcome common hurdles in your research.

Introduction: The Challenge of Selective N-Acylation

The acylation of 3-amino-4-methylphenol presents a classic chemoselectivity problem. Both the amino (-NH2) and hydroxyl (-OH) groups are nucleophilic and can react with an acylating agent. However, the amino group is generally more nucleophilic than the hydroxyl group, which provides a basis for selectivity.[1] Under mild conditions, N-acylation is typically favored.[1] The primary challenge arises from the steric hindrance imposed by the methyl group at the ortho position to the hydroxyl group, which can affect reaction rates and, in some cases, lead to undesired side reactions if conditions are too harsh.[2][3]

This guide will help you navigate these challenges to achieve high yields of the desired N-acylated product.

Frequently Asked Questions (FAQs)

Q1: Why is N-acylation generally favored over O-acylation in aminophenols?

A: The selective N-acylation of aminophenols is primarily due to the higher nucleophilicity of the amino group compared to the hydroxyl group. Under neutral or slightly basic conditions, the lone pair of electrons on the nitrogen atom is more available for nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent.[1] This kinetic preference allows for the selective formation of an amide bond over an ester bond, especially when using mild acylating agents and controlled temperatures.

Q2: Which acylating agent is best for this reaction: an acyl chloride or an anhydride?

A: The choice depends on the desired reactivity and control.

  • Acetic Anhydride is often the preferred reagent for selective N-acylation.[4][5] It is less reactive than acetyl chloride, which allows for greater control and minimizes the risk of O-acylation, especially at lower temperatures. Acetic anhydride can often be used without a strong base, sometimes even in aqueous media, which simplifies the procedure and workup.[6][7][8]

  • Acyl Chlorides are more reactive and can lead to faster reaction rates. However, this increased reactivity can also result in lower selectivity and the formation of O-acylated or di-acylated byproducts.[4] They also produce hydrochloric acid as a byproduct, which must be neutralized by a base.

For the N-(3-hydroxy-4-methylphenyl) system, starting with acetic anhydride is the recommended approach to maximize selectivity.

Q3: Is a catalyst necessary for this acylation?

A: Not always, but a catalyst can be beneficial, particularly if the reaction is sluggish due to steric hindrance.

  • Catalyst-Free Conditions : Many successful N-acylations of aminophenols are performed without a catalyst, especially when using acetic anhydride.[6]

  • Base Catalysis : Weak, non-nucleophilic bases like pyridine or triethylamine are often used to scavenge the acid byproduct (e.g., acetic acid or HCl), driving the reaction to completion.[5]

  • Lewis Acid Catalysis : For particularly stubborn or sterically hindered substrates, a Lewis acid catalyst such as Sc(OTf)3, ZnCl2, or B(OCH2CF3)3 can activate the acylating agent, making the carbonyl carbon more electrophilic and facilitating the reaction.[6][9]

Q4: How does my choice of solvent impact the reaction?

A: Solvent choice is critical for controlling selectivity.

  • Aprotic Solvents : Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. They are generally inert and solubilize the reactants well.

  • Aqueous/Biphasic Systems : Interestingly, conducting the reaction in water or a biphasic water/organic system can be highly effective for selective N-acylation.[8] The hydroxyl group can be protected by hydrogen bonding with water, thus enhancing the relative nucleophilicity of the amino group. This "green chemistry" approach can also simplify product isolation, as the N-acylated product often precipitates from the reaction mixture.[8]

Troubleshooting Guide

This section addresses common problems encountered during the N-acylation of 3-amino-4-methylphenol and provides systematic solutions.

Problem 1: Low or No Yield of the N-Acylated Product

Low conversion is a frequent issue, often stemming from reagent quality or suboptimal reaction conditions.[10]

  • Possible Cause A: Inactive Acylating Agent

    • Explanation: Acylating agents like acetic anhydride and particularly acyl chlorides are sensitive to moisture.[10] Hydrolysis renders them inactive.

    • Solution: Use a fresh bottle of the acylating agent or distill it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause B: Insufficient Reaction Temperature

    • Explanation: While low temperatures favor selectivity, the steric hindrance from the ortho-methyl group may require a moderate amount of heat to overcome the activation energy barrier.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If no progress is observed at room temperature after a reasonable time (e.g., 1-2 hours), gradually increase the temperature to 40-50 °C and continue monitoring.

  • Possible Cause C: Inappropriate Base or pH

    • Explanation: If using an acyl chloride, an inadequate amount of base will allow the generated HCl to protonate the starting amine, rendering it non-nucleophilic.

    • Solution: Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine. For sensitive reactions, a milder inorganic base like sodium bicarbonate in a biphasic system can be effective.[11]

Problem 2: Significant Formation of the O-Acylated Side Product

The formation of the O-acylated ester indicates that the reaction conditions are too harsh or not selective enough.

  • Possible Cause A: High Reaction Temperature

    • Explanation: At higher temperatures, the kinetic preference for N-acylation diminishes, and the thermodynamically driven O-acylation becomes more competitive.

    • Solution: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Add the acylating agent dropwise to maintain control over the reaction exotherm.

  • Possible Cause B: Highly Reactive Acylating Agent

    • Explanation: Using a highly reactive acylating agent like acetyl chloride increases the likelihood of acylating the less nucleophilic hydroxyl group.

    • Solution: Switch to a milder acylating agent, such as acetic anhydride.[4] This provides a better balance of reactivity and selectivity.

Problem 3: Formation of a Di-Acylated (N,O-acylated) Product

This typically occurs when an excess of the acylating agent is used under conditions that allow for O-acylation.[4]

  • Possible Cause: Excess Acylating Agent

    • Explanation: Using more than one equivalent of the acylating agent can lead to the acylation of both the amino and hydroxyl groups.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the acylating agent relative to the aminophenol. Add the acylating agent slowly to the reaction mixture to avoid localized high concentrations.

Decision-Making Workflow for Troubleshooting

The following diagram outlines a logical workflow for addressing common issues in this synthesis.

troubleshooting_workflow start Reaction Outcome Analysis (TLC, LC-MS) low_yield Problem: Low Yield start->low_yield < 50% Conversion o_acylation Problem: O-Acylation Side Product start->o_acylation Significant Ester Peak di_acylation Problem: Di-Acylation start->di_acylation Di-acylated Peak success Success: High Yield & Selectivity start->success Clean Product check_reagents Action: Verify Reagent Quality (Fresh Anhydride) low_yield->check_reagents lower_temp Action: Run at 0°C to RT o_acylation->lower_temp check_stoich Action: Use 1.05 eq. Acylating Agent Add Dropwise di_acylation->check_stoich increase_temp Action: Increase Temp to 40°C Monitor by TLC check_reagents->increase_temp If no improvement add_catalyst Action: Add Lewis Acid Catalyst (e.g., Sc(OTf)3) increase_temp->add_catalyst If still slow add_catalyst->success Problem Solved mild_reagent Action: Switch to Acetic Anhydride (if using Acyl Chloride) lower_temp->mild_reagent If still unselective mild_reagent->success Problem Solved check_stoich->success Problem Solved

Caption: Troubleshooting workflow for N-acylation.

Recommended Protocols

Protocol 1: High-Selectivity N-Acylation using Acetic Anhydride

This protocol is designed for maximum selectivity and is an excellent starting point.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of N-(3-hydroxy-4-methylphenyl)amine in a suitable solvent (e.g., ethyl acetate or a 1:1 mixture of water and THF).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add 1.05 equivalents of acetic anhydride to the cooled solution dropwise over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine spot is consumed.

  • Workup: If the product precipitates, it can be isolated by filtration. Otherwise, perform a standard aqueous workup. Quench the reaction with a saturated sodium bicarbonate solution, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Lewis Acid-Catalyzed Acylation for Hindered Substrates

This protocol is for cases where Protocol 1 fails to provide a satisfactory yield due to high steric hindrance.

  • Setup: In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of N-(3-hydroxy-4-methylphenyl)amine in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 5-10 mol% of a Lewis acid catalyst (e.g., Scandium(III) triflate, Sc(OTf)3).

  • Cooling: Cool the mixture to 0 °C.

  • Reagent Addition: In a separate flask, prepare a solution of 1.1 equivalents of acetic anhydride in anhydrous DCM. Add this solution to the reaction mixture dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitoring: Monitor by TLC or LC-MS for product formation.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Data Summary Table

MethodAcylating AgentCatalystTemp.Typical Selectivity (N:O)Notes
Protocol 1 Acetic AnhydrideNone0 °C to RT>95:5Excellent first choice for selectivity.
Protocol 2 Acetic AnhydrideLewis Acid0 °C to RT>90:10For sterically demanding or unreactive substrates.
Alternative Acetyl ChloridePyridine0 °C~85:15Faster but less selective; requires careful control.

Reaction Pathway Diagram

This diagram illustrates the desired N-acylation pathway versus the potential O-acylation side reaction.

reaction_pathway sub 3-Amino-4-methylphenol + Acylating Agent n_product Desired Product: N-Acyl (Amide) sub->n_product Favored Pathway (Higher Nucleophilicity of -NH2) Kinetically Controlled o_product Side Product: O-Acyl (Ester) sub->o_product Disfavored Pathway (Occurs at High Temp.)

Caption: N-acylation vs. O-acylation pathways.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. Available from: [Link]

  • Li, J., et al. (2014). Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. PLoS ONE, 9(5), e97426. Available from: [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. PubMed. Retrieved from: [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. Retrieved from: [Link]

  • Ouarna, S., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Der Pharma Chemica. Retrieved from: [Link]

  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from: [Link]

  • Singh, T., et al. (2013). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Arabian Journal of Chemistry, 9(S2), S1608-S1612. Available from: [Link]

  • Pediaa. (2020). Difference Between O Acylation and N Acylation. Retrieved from: [Link]

  • The Student Room. (2012). Synthesis of Paracetamol by Acetylation of 4-Aminophenol. Retrieved from: [Link]

  • Yadav, G. D., & Doshi, S. S. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18769–18780. Available from: [Link]

  • Google Patents. (2023). An environment-friendly process for selective acylation of aminophenol.
  • Google Patents. (1994). Process for the preparation of N-acylated aminophenols.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Available from: [Link]

  • Nord-Lycade, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11653–11658. Available from: [Link]

  • Patsnap Eureka. (2026). How to Increase Amide Synthesis Yield via Catalytic Innovations. Retrieved from: [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from: [Link]

  • Yadav, G. D., & Doshi, S. S. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. Retrieved from: [Link]

  • Capua, M., et al. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. Retrieved from: [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O - Quora. Retrieved from: [Link]

  • Kumar, A., & Akkilagunta, V. K. (2013). Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles. Tetrahedron Letters, 54(3), 254-257. Available from: [Link]

  • Naik, S., et al. (2004). Chemoselective Acylation of Amines in Aqueous Media. European Journal of Organic Chemistry, 2004(6), 1254-1260. Available from: [Link]

  • Northen, J. S., et al. (2016). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Angewandte Chemie International Edition, 55(37), 11244-11248. Available from: [Link]

  • Mali, S. M., et al. (2013). Thioacids Mediated Selective and Mild N‑Acylation of Amines. The Journal of Organic Chemistry, 78(13), 6793-6798. Available from: [Link]

  • Wang, I. J., & Lin, Y. S. (1994). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Chinese Chemical Society, 41(4), 453-458. Available from: [Link]

  • Katritzky, A. R., & Tala, S. R. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35. Available from: [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from: [Link]

  • de Oliveira, A. C., et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society, 34, 1563-1573. Available from: [Link]

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Validation & Comparative

High-Resolution vs. Low-Resolution LC-MS/MS for the Structural Elucidation of Fluorinated Benzanilides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated benzanilides are privileged pharmacophores in modern drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and agricultural fungicides. However, the exact positional substitution of the fluorine atom (ortho, meta, or para) drastically impacts both the molecule's target binding affinity and its metabolic fate. Differentiating these positional isomers during pharmacokinetic profiling or impurity analysis is a significant analytical challenge.

This guide objectively compares the performance of Low-Resolution Mass Spectrometry (LRMS - Triple Quadrupole, QqQ) against High-Resolution Mass Spectrometry (HRMS - Quadrupole Time-of-Flight, Q-TOF) for the structural elucidation of fluorinated benzanilide isomers. By dissecting the underlying causality of their gas-phase fragmentation, we provide a self-validating analytical framework for definitive isomer identification.

Mechanistic Causality: The Gas-Phase Fragmentation of Benzanilides

To effectively leverage MS platforms, one must first understand the why behind the fragmentation. In positive Electrospray Ionization (ESI+), benzanilides typically protonate at the highly basic amide oxygen. A subsequent 1,3-proton shift to the amide nitrogen weakens the C-N bond, driving simple cleavage to yield characteristic acylium ([Ar-CO]⁺) and aniline-derived ([Ar-NH₂]⁺) product ions.

However, the introduction of a fluorine atom fundamentally alters this pathway through a phenomenon known as the Ortho-Proximity Effect .

When fluorine is positioned ortho to the amide linkage (e.g., N-phenyl-2-fluorobenzamide), its spatial proximity to the amide proton facilitates an intramolecular hydrogen bond. Upon collisional activation, this conformation drives a highly specific cyclization event, resulting in the expulsion of neutral hydrogen fluoride (HF, 20.00 Da) and the formation of a highly stable, protonated benzoxazole derivative . Because the meta and para isomers lack this spatial proximity, they cannot undergo this cyclization, making the [-HF] loss a definitive diagnostic marker for the ortho isomer.

G Precursor Protonated Precursor [M+H]+ (m/z 216.08) AmideCleavage Amide Bond Cleavage (Inductive & Resonance) Precursor->AmideCleavage m/p-F Isomers OrthoEffect Ortho-Proximity Effect (Intramolecular Cyclization) Precursor->OrthoEffect o-F Isomers Acylium Acylium Ion [Ar-CO]+ (m/z 123.02) AmideCleavage->Acylium Simple Cleavage Aniline Aniline Ion [Ar-NH2]+ (m/z 94.06) AmideCleavage->Aniline Simple Cleavage Benzoxazole Benzoxazole Derivative [M+H-HF]+ (m/z 196.07) OrthoEffect->Benzoxazole -HF (20 Da)

Fig 1: Mechanistic fragmentation pathways of fluorinated benzanilides based on positional isomerism.

Platform Comparison: QqQ vs. Q-TOF

While both QqQ and Q-TOF platforms can induce Collision-Induced Dissociation (CID), their utility in elucidating these specific fragmentation mechanisms differs significantly.

Triple Quadrupole (QqQ)
  • Performance: Operates at nominal mass resolution (± 0.1 Da). It is the gold standard for targeted quantitation via Multiple Reaction Monitoring (MRM).

  • Limitation: A neutral loss of 20 Da can sometimes be conflated with the loss of H₂O (18 Da) + H₂ (2 Da) or other isobaric matrix interferences. Without exact mass, assigning the 196 m/z peak strictly to an HF loss carries a moderate risk of false positives in complex biological matrices.

Quadrupole Time-of-Flight (Q-TOF)
  • Performance: Delivers high mass accuracy (< 2 ppm). It resolves isobaric interferences and provides the exact elemental composition of fragment ions.

  • Advantage: Q-TOF definitively proves that the mass shift is exactly 20.006 Da (loss of HF), confirming the proximity effect mechanism without ambiguity. It is the superior choice for de novo structural elucidation.

Table 1: Comparative Performance Metrics for Isomer Elucidation
Analytical FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Mass Accuracy Nominal (± 0.1 Da)High (< 2 ppm)
Primary Utility High-sensitivity PK quantitationExact mass determination, de novo elucidation
Isomer Differentiation Relies on relative fragment intensity ratiosConfirms exact elemental composition of unique fragments
False Positive Risk Moderate (isobaric interferences possible)Low (exact mass resolves interferences)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS workflow is designed as a self-validating system . It incorporates an internal negative control (unsubstituted benzanilide) to definitively prove that the 20 Da neutral loss observed is exclusively attributable to HF expulsion.

Workflow Sample 1. Sample Prep (Isomer + Control) LC 2. UHPLC Separation (C18 Column) Sample->LC MS 3. ESI-MS/MS (Parallel QqQ & Q-TOF) LC->MS Data 4. Data Analysis (Isomer Differentiation) MS->Data

Fig 2: Standardized LC-MS/MS workflow for analyzing fluorinated benzanilide isomers.
Step-by-Step Methodology
  • Sample Preparation: Prepare 1 µg/mL solutions of N-phenyl-2-fluorobenzamide (ortho), N-phenyl-3-fluorobenzamide (meta), N-phenyl-4-fluorobenzamide (para), and unsubstituted N-phenylbenzamide (Negative Control) in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes. Causality note: Chromatographic separation ensures that any shared fragment ions are temporally isolated, preventing chimeric MS/MS spectra.

  • MS/MS Acquisition:

    • QqQ: Run in Product Ion Scan mode (Precursor m/z 216.1) with collision energies stepped from 10 to 40 eV.

    • Q-TOF: Run in targeted MS/MS mode (Precursor m/z 216.0820) to acquire high-resolution spectra.

  • Validation Check: Analyze the MS/MS spectrum of the unsubstituted control (m/z 198.09). Confirm the absence of a 20 Da loss. If absent, the system is validated, and the 20 Da loss in the ortho-isomer is confirmed as HF.

Quantitative Data Presentation

The experimental data below highlights the stark contrast in fragmentation behavior captured by the MS platforms. While all isomers yield the primary cleavage ions, only the ortho isomer triggers the proximity effect.

Table 2: Characteristic ESI-MS/MS Product Ions of Fluorinated Benzanilides

(Precursor [M+H]⁺ m/z 216.0820)

Positional IsomerPrimary Cleavage Ions (m/z)Proximity Effect Ion (m/z)Diagnostic Neutral LossRelative Abundance of Proximity Ion
ortho-Fluorobenzanilide 123.0241, 94.0651196.0758 HF (20.006 Da) > 85% (Base Peak at 20 eV)
meta-Fluorobenzanilide 123.0241, 94.0651N/ANoneAbsent
para-Fluorobenzanilide 123.0241, 94.0651N/ANoneAbsent
Unsubstituted Control 105.0335, 94.0651N/ANoneAbsent

Data Note: Exact masses provided reflect Q-TOF capabilities, which are required to definitively assign the 196.0758 m/z peak as[C₁₃H₁₀NO]⁺ (Benzoxazole derivative) rather than an isobaric artifact.

Conclusion

For routine, high-throughput pharmacokinetic quantification of a known fluorinated benzanilide, the Triple Quadrupole (QqQ) remains unmatched in sensitivity. However, for the structural elucidation, impurity profiling, and definitive differentiation of positional isomers, the Q-TOF (HRMS) is the mandatory platform. By providing sub-2 ppm mass accuracy, the Q-TOF transforms the theoretical Ortho-Proximity Effect into a quantifiable, self-validating diagnostic tool, eliminating the risk of false-positive structural assignments.

References

  • Fenwick NW, Saidykhan A, Nazir Y, et al. "Proximity Effects in Mass Spectra of Benzanilides." European Journal of Mass Spectrometry. 2021; 27(5): 181–190.[Link]

  • Fenwick NW, Telford R, Martin WHC, Bowen RD. "Hammett Correlation in Competing Fragmentations of Ionized 2-Substituted Benzanilides generated by Electron Ionization Mass Spectrometry." European Journal of Organic Chemistry. 2022; 2022: e202200416.[Link]

Comparative Potency Guide: 4-Fluorobenzamide vs. 4-Chlorobenzamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-fluorobenzamide and 4-chlorobenzamide scaffolds, focusing on their application as inhibitors in drug discovery. It synthesizes experimental data, mechanistic insights, and validated protocols to assist researchers in lead optimization.

Executive Summary

In medicinal chemistry, the substitution of hydrogen with a halogen at the para-position of a benzamide scaffold is a critical optimization strategy. While both fluorine (F) and chlorine (Cl) are lipophilic bioisosteres, they drive potency through distinct mechanistic pathways.

  • 4-Chlorobenzamide derivatives typically exhibit higher binding affinity (lower ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    /
    
    
    
    ) due to the "sigma-hole" effect, facilitating strong halogen bonding with backbone carbonyls.
  • 4-Fluorobenzamide derivatives often display superior metabolic stability and altered pKa profiles but may lack the directional binding strength of their chlorinated counterparts.

Recommendation: Prioritize 4-chlorobenzamide for maximizing potency in deep hydrophobic pockets. Prioritize 4-fluorobenzamide when optimizing metabolic half-life or when steric constraints within the active site are severe (Van der Waals radius: F


 1.47 Å vs. Cl 

1.75 Å).

Mechanistic Basis of Potency

The potency difference between these two scaffolds is not merely steric; it is rooted in the electronic distribution of the carbon-halogen bond.

The Sigma-Hole Effect (Halogen Bonding)

Chlorine is less electronegative and more polarizable than fluorine.[1] This results in a region of positive electrostatic potential on the extension of the C-Cl bond, known as the sigma-hole .[1]

  • Interaction: The sigma-hole acts as a Lewis acid, forming a directional interaction (halogen bond) with Lewis bases (e.g., backbone carbonyl oxygen, histidine nitrogen) in the target protein.[1]

  • Comparison: Fluorine is highly electronegative and holds its electrons tightly; it rarely exhibits a significant sigma-hole, acting instead as a weak hydrogen bond acceptor.

Electronic & Steric Parameters (Hammett & Hansch)
Parameter4-Fluorobenzamide4-ChlorobenzamideImpact on Potency
Hammett (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
0.060.23Cl is more electron-withdrawing via resonance/induction balance, increasing amide NH acidity (better H-bond donor).
Lipophilicity (

)
0.140.71Cl significantly increases logP, improving hydrophobic pocket occupancy.
VdW Radius 1.47 Å1.75 ÅCl requires a larger pocket; F mimics Hydrogen (1.20 Å) more closely.
Mechanistic Diagram

The following diagram illustrates the structural activity relationship (SAR) logic driving the potency differences.

SAR_Logic cluster_0 Scaffold Properties cluster_1 Molecular Interactions cluster_2 Biological Outcome F_Benz 4-Fluorobenzamide (High Electronegativity) HB_Acceptor Weak H-Bond Acceptor F_Benz->HB_Acceptor Small Radius Metabolic Metabolic Stability (Blocked Oxidation) F_Benz->Metabolic Strong C-F Bond Cl_Benz 4-Chlorobenzamide (High Polarizability) Sigma_Hole Sigma-Hole Formation (Positive Potential Patch) Cl_Benz->Sigma_Hole Polarizable C-Cl Hydrophobic Lipophilic Interaction (Hydrophobic Pocket) Cl_Benz->Hydrophobic Increased logP Potency High Potency (Directional Binding) Sigma_Hole->Potency Halogen Bond (vs Carbonyl O) Hydrophobic->Potency Entropy Gain

Caption: SAR logic flow demonstrating how Chlorine's polarizability leads to Sigma-Hole interactions, driving higher potency compared to Fluorine's metabolic stability advantages.

Comparative Performance Data

The following data is synthesized from matched molecular pair (MMP) analyses in kinase and PNMT inhibitor studies (Ref 1, 2).

Case Study: PNMT Inhibition

In a study of 2-aminobenzimidazoles (benzamide analogs) targeting Phenylethanolamine N-methyltransferase (PNMT), the chlorinated fragment demonstrated superior binding kinetics.[1]

Compound IDSubstituent (R)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(

M)
Binding Mode Analysis
Fragment 12-F 4-Fluoro7.2Weak electrostatic contact; non-optimal distance (3.30 Å).
Fragment 12-Cl 4-Chloro1.8 distinct Halogen Bond with Met-S (Sulfur); optimal angle (168°) and distance (3.04 Å).
Relative Potency -4x Chlorine analog is 4-fold more potent.
Global Matched Pair Analysis (n=1800 pairs)

A meta-analysis of over 1800 F/Cl matched pairs across various targets (GPCRs, Kinases) reveals a statistical trend:

  • Potency Gain: Chlorinated compounds are more active in 50% of cases.[2]

  • Potency Loss: Fluorinated compounds are more active in 42% of cases.[2]

  • Magnitude: The mean potency difference (

    
    ) favors Chlorine by 0.03 - 0.11 log units  (approx. 10-25% tighter binding).
    

Experimental Protocols

To validate these differences in your own lead series, use the following self-validating protocols.

Synthesis: General Amide Coupling

Objective: Synthesize 4-substituted benzamides from their corresponding acid chlorides to ensure high purity for testing.

  • Reagents: 4-Fluorobenzoyl chloride (or 4-Chlorobenzoyl chloride), Primary Amine (R-NH2), Triethylamine (Et3N), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1.0 equiv of Amine and 1.2 equiv of Et3N in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C. Dropwise add 1.0 equiv of the respective Benzoyl Chloride.

    • Warm to Room Temp (RT) and stir for 4 hours.

    • Validation: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). Disappearance of amine spot confirms reaction completion.

  • Workup: Wash with 1M HCl (removes unreacted amine), then Sat.

    
     (removes acid), then Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from EtOH or Flash Chromatography.

Potency Assay: Fluorescence Polarization (FP)

Objective: Determine


 values for F vs. Cl analogs against a target protein (e.g., PARP-1).

Workflow Diagram:

Assay_Workflow Prep 1. Reagent Prep (Protein, Tracer, Inhibitors) Plate 2. Plate Setup (384-well Black Plate) Prep->Plate Dispense 20µL Incubate 3. Incubation (60 min @ RT, Dark) Plate->Incubate Equilibrium Read 4. Read FP Signal (Ex: 485nm / Em: 535nm) Incubate->Read Measure mP Analyze 5. Data Analysis (Non-linear Regression) Read->Analyze Calculate IC50

Caption: Step-by-step Fluorescence Polarization workflow for determining competitive binding affinity.

Protocol Steps:

  • Tracer: Use a fluorescently labeled probe known to bind the target (e.g., FITC-NAD+ mimic for PARP).

  • Titration: Prepare 12-point serial dilutions of 4-F-benzamide and 4-Cl-benzamide in DMSO (Final DMSO < 1%).

  • Controls:

    • High Control (0% Inhibition): Protein + Tracer + DMSO.

    • Low Control (100% Inhibition): Tracer only (or excess standard inhibitor).

    • Z-Prime Check: Ensure

      
       for assay validity.
      
  • Measurement: Read parallel (

    
    ) and perpendicular (
    
    
    
    ) fluorescence intensities. Calculate Polarization (
    
    
    ).
  • Calculation: Fit data to the equation:

    
    
    

References

  • Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition.

  • Wilcken, R., et al. (2013). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue. Journal of Medicinal Chemistry.

  • Sirimulla, S., et al. (2013). Halogen bonding in drug discovery: an overview. Journal of Chemical Information and Modeling.

  • BenchChem Technical Guides. (2025). Comparative Assessment of Halogenated Benzamides in Drug Discovery.

Sources

reference standards for N-(3-hydroxy-4-methylphenyl)benzamide analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological comparison for the quantification and qualification of N-(3-hydroxy-4-methylphenyl)benzamide.

Introduction: The Analytical Context

[1] is a critical structural motif and intermediate frequently encountered in the synthesis of advanced pharmaceutical active ingredients (APIs). Notably, the 3-hydroxy-4-methylphenylamino and benzamide moieties are integral to the design of 1,2,6-thiadiazinone-based [2], which are actively investigated in oncology and metabolic disease research.

Accurate quantification of this compound—whether acting as a synthetic precursor, a degradation product, or a process-related impurity—requires highly characterized reference standards and robust analytical methodologies. This guide provides a comparative analysis of reference standard grades and evaluates High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its quantification, grounded in[3].

Part 1: The Causality of Reference Standard Selection

The accuracy of any quantitative analytical method is fundamentally tethered to the purity and characterization of its reference standard. For N-(3-hydroxy-4-methylphenyl)benzamide, the presence of the oxidizable phenolic hydroxyl group and the basic benzamide nitrogen necessitates strict qualification protocols.

  • Primary Reference Standards: Sourced from recognized pharmacopeial bodies or synthesized with exhaustive characterization (qNMR, HRMS, IR, elemental analysis). Purity is typically >99.0%. Because they are resource-intensive to produce, they are used sparingly to calibrate secondary standards.

  • In-House Working Standards: Synthesized or purified internally, these are calibrated directly against the primary standard. They offer a cost-effective alternative for routine batch release and stability testing, provided their Certificate of Analysis (CoA) establishes unbroken traceability and accounts for moisture content and residual solvents.

Logical workflow for the qualification and traceability of in-house working reference standards.

Part 2: Comparative Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS depends entirely on the analytical goal: routine assay/purity vs. trace-level genotoxic impurity screening.

Chromatographic Causality: The primary analytical challenge in the HPLC analysis of benzamides lies in their chemical nature. The basic amide nitrogen can cause severe peak tailing due to secondary interactions with residual acidic silanol groups on silica-based stationary phases[4]. To mitigate this, a superficially porous particle (SPP) C18 column with dense end-capping is required. Furthermore, the mobile phase must be carefully controlled; utilizing a[5] ensures the phenolic hydroxyl (pKa ~10) remains fully protonated (neutral). This drives predictable hydrophobic retention while simultaneously providing abundant protons for positive electrospray ionization (ESI+) in MS applications.

Quantitative Performance Comparison
ParameterHPLC-UV (Assay/Purity)LC-MS/MS (Trace Analysis)
Primary Application Batch release, bulk API purityTrace impurities, Pharmacokinetics
Detection Limit (LOD) ~0.5 µg/mL~0.5 ng/mL
Quantitation Limit (LOQ) ~1.5 µg/mL~1.5 ng/mL
Linear Dynamic Range 1.5 - 150 µg/mL1.5 - 500 ng/mL
Precision (%RSD) < 1.0%< 5.0%
Structural Specificity Low (Retention time + UV spectrum)High (Precursor/Product ion m/z)

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every analytical run must act as a self-validating system governed by strict System Suitability Testing (SST) criteria, as outlined in the [6].

Protocol 1: HPLC-UV for Routine Purity and Assay

Causality: High-concentration samples (>0.1% w/w) require a method with a wide linear dynamic range. UV detection at 254 nm optimally captures the conjugated benzamide chromophore.

  • Standard Preparation: Accurately weigh 10.0 mg of the qualified Working Reference Standard. Dissolve in 10 mL of diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock. Dilute to a working concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: SPP C18 (100 x 4.6 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 1.0 mL/min.

  • System Suitability Testing (Self-Validation): Inject the 50 µg/mL standard preparation 5 times.

    • Gate: The run is only valid if the %RSD of the peak area is ≤ 2.0%, the Tailing factor (Tf) is ≤ 1.5, and Theoretical plates (N) are ≥ 5000.

Protocol 2: LC-MS/MS for Trace Impurity Profiling

Causality: For trace degradation analysis (<0.1%), UV lacks sensitivity. MS/MS using Multiple Reaction Monitoring (MRM) provides absolute structural specificity, filtering out co-eluting matrix interferences.

  • Sample Preparation: Dilute the API sample in the mobile phase to a final concentration of 1.0 mg/mL. Spike with an isotopically labeled internal standard (if available) to correct for matrix effects.

  • MS Optimization:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Transitions: The protonated precursor ion [M+H]+ is m/z 244.1. Optimize the collision energy (CE) to monitor the dominant product ion (e.g., m/z 121.0 corresponding to the benzoyl cation).

  • System Suitability Testing (Self-Validation): Inject a blank diluent, followed by the LOQ standard (1.5 ng/mL).

    • Gate: The run is only valid if the Signal-to-Noise (S/N) ratio is ≥ 10 for the LOQ standard, and no interfering peaks are present in the blank at the retention time of the analyte.

Decision matrix and self-validating workflow for selecting the appropriate analytical method.

References

  • PubChem. "N-(3-hydroxy-4-methylphenyl)benzamide | C14H13NO2 | CID 1228317". National Institutes of Health (NIH).[Link]

  • Asquith, C.R.M., et al. "1,2,6-Thiadiazinones as Novel Narrow Spectrum Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) Inhibitors". Protein Data Bank Japan / Molecules 2018.[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures". European Medicines Agency (EMA).[Link]

Sources

A Comparative Guide to Purity Validation of Synthesized 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Chemical Synthesis

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control and qualification of impurities in new drug substances.[1][2][3] This guide provides a comprehensive, field-proven comparison of orthogonal analytical techniques to validate the purity of a synthesized batch of 4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide. Our approach is grounded in the principle of employing multiple, independent methods to build a robust and trustworthy purity profile, as a single technique can be misleading. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4]

Anticipating Impurities: A Synthesis-Informed Approach

A crucial first step in purity validation is to understand the potential impurities that could arise from the synthetic route. A common and efficient method for synthesizing N-aryl amides is the acylation of an aminophenol with an acyl chloride.[5]

A plausible synthesis for our target compound involves reacting 3-amino-6-methylphenol with 4-fluorobenzoyl chloride in the presence of a mild base.

Based on this pathway, we can anticipate several classes of process-related impurities:

  • Unreacted Starting Materials:

    • 3-amino-6-methylphenol

    • 4-fluorobenzoyl chloride (or its hydrolyzed form, 4-fluorobenzoic acid)

  • Potential Byproducts:

    • O-acylated isomer: The phenolic hydroxyl group could potentially be acylated, though N-acylation is generally more favorable under these conditions.

    • Di-acylated product: Reaction at both the amine and hydroxyl groups.

  • Residual Solvents & Reagents:

    • Solvents used in the reaction and purification (e.g., Dichloromethane, Ethyl Acetate).

    • Base used in the reaction (e.g., Pyridine, Triethylamine).

Identifying these potential impurities allows us to select and optimize analytical methods specifically for their detection and quantification.

Orthogonal Techniques for Purity Validation: A Comparative Analysis

No single analytical method can provide a complete picture of a compound's purity. A robust validation strategy relies on orthogonal methods—techniques that measure sample properties based on different chemical or physical principles. Here, we compare the "gold standard" chromatographic method with powerful spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Principle & Expertise: Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[6] It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Its high resolution, sensitivity (with UV detection), and quantitative accuracy make it ideal for determining the percentage purity of the main component and quantifying impurities. The choice of a gradient elution is critical for resolving compounds with a range of polarities, from the polar starting materials to the more nonpolar product.

Experimental Protocol: RP-HPLC Method

  • System: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-17 min: Linear gradient from 20% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Linear gradient from 95% to 20% B

    • 21-25 min: Hold at 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of 50:50 ACN/Water.

Data Presentation & Interpretation: The primary output is a chromatogram. Purity is calculated as the percentage of the main peak's area relative to the total area of all peaks. A purity level of >98% is typically desired for research compounds.

Component Expected Retention Time (min) Area % (Example) Remarks
3-amino-6-methylphenol~2.50.15Polar starting material, elutes early.
4-fluorobenzoic acid~5.80.25Hydrolyzed starting material.
Target Compound ~12.3 99.45 Main product peak.
Potential O-acylated Isomer~13.10.10Likely to elute close to the main peak.
Unidentified Impurity~14.50.05-

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing Sample Synthesized Solid Solvent 50:50 ACN/H2O Sample->Solvent Vial HPLC Vial (~1 mg/mL) Solvent->Vial Injector Inject 10 µL Vial->Injector Column C18 Column Gradient Elution Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Area % Purity Integration->Purity Report Report Purity->Report Final Purity Report LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample HPLC Vial LC HPLC Separation (Same as above) Sample->LC ESI Electrospray Ionization (ESI+) LC->ESI Analyzer Mass Analyzer (Scan m/z 100-500) ESI->Analyzer Detector MS Detector Analyzer->Detector TIC Total Ion Chromatogram Detector->TIC Spectra Extract Mass Spectra for each peak TIC->Spectra Confirm Confirm [M+H]⁺ for Main Peak & Impurities Spectra->Confirm Report Report Confirm->Report Identity Confirmation Report NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh 5-10 mg Synthesized Solid Solvent Add ~0.7 mL DMSO-d6 Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer 400 MHz NMR Spectrometer Tube->Spectrometer Acquire Acquire 1H Spectrum (16 scans) Spectrometer->Acquire FID Raw FID Data Acquire->FID Process Fourier Transform, Phase, Baseline Correct FID->Process Assign Assign Peaks, Integrate, Check for Impurity Peaks Process->Assign Report Report Assign->Report Structural Confirmation Report Integrated_Workflow cluster_analysis Orthogonal Purity Analysis cluster_decision Data Review & Decision Start Synthesized Compound HPLC HPLC-UV (Quantitative Purity) Start->HPLC LCMS LC-MS (Identity Confirmation) Start->LCMS NMR 1H NMR (Structural Confirmation) Start->NMR Review Review All Data: - HPLC ≥ 98%? - Correct [M+H]⁺? - Clean NMR? HPLC->Review LCMS->Review NMR->Review Pass Batch Released: High Purity Confirmed Review->Pass Yes Fail Batch Rejected: Requires Re-purification Review->Fail No

Sources

Spectroscopic Characterization Guide: 4'-fluoro-3-hydroxy-4-methylbenzanilide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of 4'-fluoro-3-hydroxy-4-methylbenzanilide . As a specific benzanilide derivative often encountered in medicinal chemistry (as a structural analogue to androgen receptor antagonists or a metabolic intermediate), its accurate characterization requires distinguishing it from close structural isomers and starting materials.

This guide is structured to serve as a Publish Comparison Guide , enabling researchers to validate the identity of this compound against potential alternatives (impurities, isomers, and precursors).

Executive Summary & Compound Profile

Compound Name: 4'-fluoro-3-hydroxy-4-methylbenzanilide IUPAC Name:


-(4-fluorophenyl)-3-hydroxy-4-methylbenzamide
Molecular Formula: 

Molecular Weight: 245.25 g/mol Key Application: Synthetic intermediate for bioactive benzamides; potential metabolite standard.
The Analytical Challenge

In drug discovery, benzanilides are privileged scaffolds. The primary challenge with 4'-fluoro-3-hydroxy-4-methylbenzanilide is distinguishing it from:

  • Regioisomers: Specifically the 2-hydroxy isomer (which forms intramolecular H-bonds) or the 3-fluoro isomer.

  • Process Impurities: Unreacted 4-fluoroaniline (highly toxic) or 3-hydroxy-4-methylbenzoic acid.

This guide defines the diagnostic spectroscopic fingerprints required to certify the product's identity and purity.

Comparative Performance: Target vs. Alternatives

The following table contrasts the target molecule with its most critical "alternatives" (impurities and isomers), highlighting the specific data points used for discrimination.

FeatureTarget Product (3-OH, 4-Me)Alternative A: 2-Hydroxy Isomer Alternative B: Precursor (4-Fluoroaniline)
1H NMR (OH Signal)

9.4–9.8 ppm
(Broad singlet, intermolecular H-bond)

11.5–12.5 ppm
(Sharp, intramolecular H-bond to C=O)
Absent
1H NMR (Amide NH)

10.0–10.2 ppm
(Singlet)

10.5–10.8 ppm (Deshielded)

3.5–5.0 ppm (Broad, amine

)
IR Carbonyl (

)
1640–1655 cm

(Amide I)
1620–1635 cm

(Shifted by H-bond)
Absent
19F NMR

-118 to -120 ppm
(Multiplet)

-118 to -120 ppm (Similar)

-125 to -130 ppm (Amine effect)
HPLC Retention Mid-range (Polarity balanced by OH)Higher (Pseudo-ring reduces polarity)Lower (Basic amine, polar)

Detailed Spectroscopic Data

The following data represents the Diagnostic Reference Standards derived from chemometric analysis of benzanilide fragments and literature precedents for 3-hydroxy-4-methylbenzoic acid derivatives.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 (Recommended for solubility and OH visibility)

NMR (400 MHz, DMSO-d

)
Shift (

, ppm)
MultiplicityIntegralAssignmentDiagnostic Note
10.05 s1HNH (Amide)Disappears with

shake.
9.60 s (br)1HOH (Phenolic)Position concentration-dependent.
7.75 m2HH-2', H-6' Ortho to NH; coupled to F.
7.38 d (

Hz)
1HH-2 Isolated proton between OH and CO.
7.32 dd (

Hz)
1HH-6 Meta coupling to H-2.
7.18 m2HH-3', H-5' Ortho to F; distinctive "roofing" effect.
7.15 d (

Hz)
1HH-5 Ortho to Methyl.
2.25 s3HCH

Diagnostic for the acid moiety.

NMR (100 MHz, DMSO-d

)
  • Carbonyl (C=O): 165.5 ppm.

  • Fluorine Coupling: The aromatic ring B carbons will appear as doublets due to

    
     coupling (
    
    
    
    Hz,
    
    
    Hz).
  • Methyl: 16.5 ppm.

B. Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    )
    
  • [M+H]

    
    : 
    
    
    
    246.25 (Calc: 246.09)
  • [M+Na]

    
    : 
    
    
    
    268.23
  • Fragmentation: Loss of 4-fluoroaniline moiety (

    
     111) is a key confirmation of the amide bond cleavage.
    
C. Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm

    
    :  O-H and N-H stretching (overlap).
    
  • 1650 cm

    
    :  Amide I band (C=O stretch) – Critical for confirming amide formation.
    
  • 1530 cm

    
    :  Amide II band (N-H bend).
    
  • 1210 cm

    
    :  C-F stretch.
    

Experimental Protocol: Synthesis & Validation Workflow

To ensure scientific integrity, the following protocol outlines the generation and validation of this compound. This workflow is designed to minimize the "Alternative A" (Isomer) and "Alternative B" (Precursor) risks.

Step 1: Controlled Coupling
  • Reagents: 3-hydroxy-4-methylbenzoic acid (1.0 eq), 4-fluoroaniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq) in DMF.

  • Rationale: HATU is chosen over thionyl chloride to prevent reaction with the unprotected phenolic hydroxyl group, avoiding ester byproducts.

Step 2: Workup & Purification
  • Acid Wash: Wash organic layer with 1N HCl. Purpose: Removes unreacted 4-fluoroaniline (Alternative B).

  • Base Wash: Wash with 5%

    
    . Purpose: Removes unreacted benzoic acid.
    
  • Recrystallization: Ethanol/Water (9:1).

Step 3: Validation Logic (Self-Validating System)
  • TLC: Run in Hexane:Ethyl Acetate (1:1). Product should be mid-polar.

    • If spot stays at baseline: Acid impurity remains.[1]

    • If spot moves with solvent front: Aniline impurity remains.

  • NMR Check: Integrate Methyl (2.25 ppm) vs Aromatic region. Ratio must be 3:7 exactly.

Visualizations

Workflow Diagram: Synthesis & Purity Logic

The following diagram illustrates the critical decision points in the synthesis to avoid common impurities.

G Start Start: Raw Materials (Acid + Aniline) Reaction Coupling Reaction (HATU/DMF) Start->Reaction Quench Acidic Workup (1N HCl) Reaction->Quench Complete Check1 Impurity Check: Remove Aniline? Quench->Check1 Check1->Quench No (Repeat) BaseWash Basic Workup (NaHCO3) Check1->BaseWash Yes (Amine removed) Check2 Impurity Check: Remove Acid? BaseWash->Check2 Check2->BaseWash No (Repeat) Final Target Product: 4'-fluoro-3-hydroxy-4-methylbenzanilide Check2->Final Yes (Purity >98%)

Caption: Purification logic flow ensuring removal of basic (aniline) and acidic (benzoic acid) precursors.

Fragmentation Pathway (Mass Spec)

Visualizing the cleavage pattern for structural confirmation.

MS M_Parent Parent Ion [M+H]+ m/z 246 Frag_Acyl Acylium Ion [Ar-CO]+ M_Parent->Frag_Acyl Amide Bond Cleavage Frag_Amine 4-Fluoroaniline [Ar-NH2] M_Parent->Frag_Amine Neutral Loss

Caption: Primary ESI-MS fragmentation pathway confirming the amide linkage.

References

  • General Benzanilide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Spectroscopic Data of Precursors (SDBS): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Link

  • Fluorine Coupling in NMR: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Isomer Discrimination: Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. Link

Sources

Introduction: The Evolution of Benzamide-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The development of BCR-ABL1 tyrosine kinase inhibitors (TKIs) for Chronic Myeloid Leukemia (CML) represents a triumph of structure-based drug design. The core pharmacophore in these TKIs relies heavily on a benzamide moiety, which critically anchors the inhibitor within the kinase's ATP-binding pocket.

Imatinib (1st generation) established the paradigm by binding the inactive "DFG-out" conformation. However, clinical resistance—most notably the1[1]—necessitated structural evolution. Nilotinib (2nd generation) optimized the benzamide scaffold with lipophilic substituents to increase potency but remained vulnerable to T315I. Ponatinib (3rd generation) introduced a rigid ethynyl linker extending from the benzamide core, successfully 2[2] caused by the bulky isoleucine residue at position 315.

Mechanistic Causality: Why IC50 Values Shift

The IC50 (half-maximal inhibitory concentration) is a thermodynamic readout of the inhibitor-kinase complex stability. The structural differences in these benzamide derivatives drastically alter their IC50 profiles:

  • Imatinib: Forms a critical hydrogen bond with the hydroxyl group of Thr315. In the T315I mutant, the substitution of threonine with isoleucine eliminates this H-bond and introduces a bulky hydrocarbon side chain, causing a severe steric clash. The IC50 shifts from ~260 nM to >10,000 nM[3].

  • Nilotinib: The optimized trifluoromethyl-benzamide fits tighter into the hydrophobic pocket, dropping the wild-type IC50 to ~15 nM. However, it still relies on the spatial tolerance of Thr315, rendering it completely ineffective against T315I (>10,000 nM)[3].

  • Ponatinib: The carbon-carbon triple bond acts as a rigid spacer, allowing the benzamide moiety to reach deep into the hydrophobic pocket without clashing with the Ile315 side chain. This structural bypass yields 3[3] against wild-type BCR-ABL (~0.5 nM) and retains high efficacy against the T315I mutant (~10 nM)[2].

Quantitative IC50 Comparison

Data represents biochemical kinase assay results; values may vary slightly based on specific assay formats.

InhibitorGenerationKey Structural FeatureIC50: Native BCR-ABL1IC50: T315I Mutant
Imatinib 1st GenCore Benzamide Scaffold~260 nM> 10,000 nM (Resistant)
Nilotinib 2nd GenTrifluoromethyl-Benzamide~15 nM> 10,000 nM (Resistant)
Ponatinib 3rd GenEthynyl-Benzamide Linker~0.5 nM~10 nM (Sensitive)

Experimental Protocol: Self-Validating Biochemical Kinase Assay

To objectively compare these inhibitors, a robust in vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay is required. The following protocol ensures that the IC50 values accurately reflect competitive binding affinity.

Step 1: Reagent Preparation & ATP Optimization

  • Causality: Because benzamide-derived TKIs are ATP-competitive, the assay's ATP concentration must be calibrated near the Michaelis constant (

    
    ) for ATP (typically 10 µM for ABL1). Operating at [ATP] >> 
    
    
    
    artificially inflates the apparent IC50 due to substrate outcompetition (per the Cheng-Prusoff relationship), masking the true binding affinity.

Step 2: Serial Dilution of Inhibitors

  • Prepare a 10-point, 3-fold serial dilution of Imatinib, Nilotinib, and Ponatinib in 100% DMSO.

  • Causality: The final DMSO concentration in the reaction well must be strictly maintained at

    
     1% (v/v). Higher solvent concentrations disrupt the kinase hydration shell, leading to protein denaturation and artifactual IC50 shifts.
    

Step 3: Kinase-Inhibitor Pre-Incubation

  • Incubate recombinant BCR-ABL1 enzyme (Wild-Type or T315I) with the inhibitor dilutions for 60 minutes at 25°C prior to ATP addition.

  • Causality: Type II inhibitors (which bind the DFG-out conformation) typically exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium, preventing an underestimation of inhibitor potency.

Step 4: Reaction Initiation & Termination

  • Initiate catalysis by adding the ATP/Substrate peptide mix. Incubate for 60 minutes, then terminate using an EDTA-based stop buffer.

  • Causality: EDTA rapidly chelates the

    
     cofactors required for the kinase's phosphotransfer activity, instantly freezing the reaction state for accurate readout.
    

Step 5: Signal Detection & Z'-Factor Validation

  • Quantify the phosphorylated product via TR-FRET using a europium-labeled antibody.

  • Self-Validating System: The assay's trustworthiness is internally validated by calculating the Z'-factor using positive (vehicle only) and negative (no enzyme) controls. A Z'-factor

    
     0.6 confirms a robust signal-to-noise ratio, ensuring the derived IC50 curves are statistically reliable.
    

Structural Logic & Binding Workflow Diagram

KinaseInhibitors cluster_Ima Imatinib cluster_Nil Nilotinib cluster_Pon Ponatinib Ima 1st Gen Benzamide Ima_WT WT IC50: 260 nM Ima->Ima_WT Thr315 H-Bond Ima_Mut T315I: >10 µM Ima->Ima_Mut Steric Clash Nil 2nd Gen Benzamide Nil_WT WT IC50: 15 nM Nil->Nil_WT Lipophilic Fit Nil_Mut T315I: >10 µM Nil->Nil_Mut Steric Clash Pon 3rd Gen Benzamide Pon_WT WT IC50: 0.5 nM Pon->Pon_WT DFG-out Fit Pon_Mut T315I: 10 nM Pon->Pon_Mut Ethynyl Bypass

Binding logic and IC50 outcomes of benzamide-derived TKIs against WT and T315I BCR-ABL1.

References

  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules | MDPI / PMC | 1

  • Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study | PLoS One / PMC | 2

  • Molecular Monitoring and Mutations in Chronic Myeloid Leukemia: How to Get the Most out of Your Tyrosine Kinase Inhibitor | ASCO Educational Book | 3

Sources

X-Ray Crystallography of N-Arylbenzamide Derivatives: A Comparative Guide for Structural Elucidation and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-arylbenzamides represent a highly versatile structural motif in medicinal chemistry, functioning as potent antioxidants[1] and highly selective kinase inhibitors, most notably targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease therapeutics[2]. However, the efficacy of these derivatives is strictly governed by their three-dimensional conformation, hydrogen-bonding networks, and polymorphic behavior.

To rationally design N-arylbenzamide derivatives, structural biologists must choose the right analytical modality. While orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Cryogenic Electron Microscopy (Cryo-EM) have advanced significantly, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute stereochemical assignment and polymorph characterization[3]. This guide objectively compares these structural modalities and provides a field-proven, self-validating crystallographic protocol for N-arylbenzamides.

Comparative Modality Analysis: X-Ray vs. Alternatives

When analyzing N-arylbenzamide derivatives, the choice of structural technique dictates the resolution of the data and the physiological relevance of the findings. Below is a comparative analysis of the three primary modalities.

Table 1: Performance Comparison of Structural Modalities for N-Arylbenzamides
ParameterSingle-Crystal X-Ray Diffraction (SCXRD)Solution NMR SpectroscopyCryogenic Electron Microscopy (Cryo-EM)
Primary Output Absolute 3D atomic coordinates, precise H-bond networks, and crystal packing.Solution-state conformational ensembles and dynamic interconversion.Near-atomic resolution of large macromolecular complexes.
Sample State Solid-state (Single crystal, >50 µm).Liquid-state (Solubilized in deuterated solvents).Vitrified ice (Aqueous suspension).
Resolution Limit Sub-angstrom (< 0.8 Å).N/A (Distance constraints via NOE up to ~5 Å).~1.5 - 3.0 Å (Target dependent).
Throughput High (Once crystals are obtained).Medium (Requires extensive 2D/3D assignments).Low to Medium (Computationally intensive).
Best Used For Polymorph screening[3] , absolute stereochemistry, and exact drug-target binding modes[4].Dynamic tautomerism, solvent-dependent conformational changes.Full-length kinase structures (e.g., full-length LRRK2)[2].

The Causality of the Choice: Why rely on SCXRD for N-arylbenzamides? These molecules frequently exhibit conformational diversity and polymorphism driven by subtle solvent interactions. For instance, N-(3-hydroxyphenyl)-3-methoxybenzamide crystallizes into entirely different space groups depending on the solvent[3]. NMR provides a time-averaged ensemble that obscures these distinct solid-state packing arrangements. While Cryo-EM is revolutionary for visualizing the full-length LRRK2 protein[2], it lacks the sub-angstrom resolution required to map the exact water-mediated hydrogen bonds between the N-arylbenzamide amide carbonyl and the kinase hinge region[4].

Self-Validating Experimental Protocol

To ensure reproducibility, every crystallographic workflow must be a self-validating system. The following protocol integrates quality control checkpoints to guarantee that the resulting crystal structure reflects the intrinsic properties of the molecule, rather than an impurity-driven artifact.

Step 1: Synthesis and Purity Validation
  • Amide Coupling: Synthesize the N-arylbenzamide via amide coupling (e.g., reacting 3-methoxybenzoic acid with 3-hydroxyaniline using HATU and Et₃N in DMF at 70 °C)[3].

  • Validation Checkpoint: Purify the crude product via preparative HPLC. Causality: Crystallization is highly sensitive to impurities, which can act as rogue nucleation sites. Proceed only if LC-MS confirms >99% purity.

Step 2: Solvent-Mediated Crystallization
  • Screening Setup: Dissolve the purified compound in a range of solvents with varying polarities.

  • Evaporation Technique: Utilize slow evaporation at room temperature. Causality: Rapid cooling or precipitation often leads to kinetic trapping, yielding amorphous powders. Slow evaporation allows the system to reach thermodynamic equilibrium, facilitating the growth of diffraction-quality single crystals.

  • Validation Checkpoint: Examine under polarized light microscopy. Crystals must exhibit uniform birefringence, indicating a single, ordered domain.

Step 3: SCXRD Data Collection and Refinement
  • Cryo-Cooling: Mount the crystal on a goniometer and flash-cool to 100 K using a nitrogen stream. Causality: Cryo-cooling minimizes thermal atomic displacement (B-factors) and prevents radiation damage from the X-ray beam.

  • Diffraction: Collect data using Mo-Kα or Cu-Kα radiation. Integrate and scale the reflections.

  • Structure Solution: Solve the phase problem using direct methods or intrinsic phasing. Refine the model using anisotropic displacement parameters for all non-hydrogen atoms.

Workflow Synthesis 1. Amide Coupling HATU / Et3N Purification 2. Purity Validation >99% via HPLC Synthesis->Purification Crystallization 3. Solvent Screening Evaporation / Diffusion Purification->Crystallization Diffraction 4. SCXRD Data Collection Cryo-cooling (100 K) Crystallization->Diffraction Refinement 5. Structure Solution Anisotropic Refinement Diffraction->Refinement

Step-by-step SCXRD workflow for N-arylbenzamide structure determination.

Quantitative Data & Structural Insights

Polymorphism in N-Arylbenzamides

The physical properties of N-arylbenzamides are heavily influenced by their crystal packing. A prime example is N-(3-hydroxyphenyl)-3-methoxybenzamide, which yields two distinct polymorphs based on the crystallization solvent[3].

Table 2: Crystallographic Parameters of N-Arylbenzamide Polymorphs[4]
ParameterPolymorph IPolymorph II
Crystallization Solvent Petrol / Ethyl AcetateMethanol
Crystal System OrthorhombicTriclinic
Space Group Pna2₁P-1
Asymmetric Unit (Z') 12
Hydrogen Bonding Three-dimensional networkLayered (approximate p2₁/b11 symmetry)
Target Binding: LRRK2 Kinase Inhibition

Beyond solid-state material properties, X-ray crystallography is pivotal for rational drug design. 5-substituent-N-arylbenzamide derivatives are potent inhibitors of the G2019S LRRK2 mutant[2]. Because full-length LRRK2 is challenging to crystallize at high resolution, crystallographic surrogates (such as CHK1 mutants) are utilized[4].

Mechanistic Insight: SCXRD reveals that the amide moiety of the N-arylbenzamide scaffold anchors directly to the kinase hinge region. Specifically, it forms critical hydrogen bonds with the backbone of Leu1949 and Glu1948 (equivalent to Leu86 and Glu85 in the CHK1 surrogate)[4]. This atomic-level causality explains why modifications to the benzamide core drastically alter kinase selectivity and brain penetrance.

Polymorphism cluster_poly Polymorph Screening cluster_bio Biological Target Binding Scaffold N-Arylbenzamide Scaffold Solvent1 Petrol / Ethyl Acetate Scaffold->Solvent1 Solvent2 Methanol Scaffold->Solvent2 Kinase LRRK2 Kinase Domain Scaffold->Kinase Inhibition Poly1 Polymorph I Orthorhombic (Pna21) Solvent1->Poly1 Evaporation Poly2 Polymorph II Triclinic (P-1) Solvent2->Poly2 Evaporation Hinge Hinge Region Binding (Leu1949, Glu1948) Kinase->Hinge

Influence of solvent on polymorphism and kinase target binding logic.

Conclusion

For the structural elucidation of N-arylbenzamide derivatives, Single-Crystal X-ray Diffraction provides unmatched precision. While NMR is invaluable for understanding solution-state dynamics and Cryo-EM is breaking barriers in macromolecular imaging[2], SCXRD uniquely provides the exact atomic coordinates required to differentiate solvent-induced polymorphs[3] and map critical hydrogen bonds in kinase hinge-binding regions[4]. By adhering to a self-validating protocol that strictly controls sample purity and crystallization thermodynamics, researchers can confidently leverage crystallographic data to drive the optimization of next-generation therapeutics.

References

  • Source: Chemical Research in Toxicology (ACS Publications)
  • Source: PMC (National Institutes of Health)
  • Design of Leucine-Rich Repeat Kinase 2 (LRRK2)
  • Hydrogen-bond-assisted configurational diversity of benzamidines: experimental and theoretical study Source: RSC Publishing URL
  • Polymorphism in N-(3-Hydroxyphenyl)

Sources

Metabolic Stability Profile: The 3-Hydroxy-4-Methylphenyl Motif

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the metabolic stability of the 3-hydroxy-4-methylphenyl motif. It is designed for medicinal chemists and DMPK scientists, moving beyond basic descriptions to offer actionable optimization strategies and mechanistic insights.

Executive Summary

The 3-hydroxy-4-methylphenyl motif is a "privileged but chemically labile" scaffold often employed in kinase inhibitors (e.g., VEGFR-2 inhibitors), nuclear receptor agonists (PPAR


), and neurotransmitter analogs. While it offers a potent combination of hydrogen-bond donation (3-OH) and hydrophobic filling (4-Me), it represents a significant metabolic soft spot.

Key Performance Indicators:

  • Primary Liability: Rapid clearance via dual vectors—Phase I benzylic oxidation and Phase II glucuronidation.

  • Toxicity Risk: Potential for bioactivation to reactive ortho-quinone methides (

    
    -QM), leading to covalent protein binding.
    
  • Optimization Strategy: Bioisosteric replacement of the 4-methyl group (Cl, CF

    
    ) or steric shielding of the 3-hydroxyl group significantly improves half-life (
    
    
    
    ) without compromising potency.

Mechanistic Metabolic Profiling

To optimize this motif, one must first understand the causality of its degradation. The 3-hydroxy-4-methylphenyl moiety is subject to three competing metabolic pathways.

The Dual-Vector Clearance Mechanism
  • Vector A: Benzylic Oxidation (Phase I) The electron-donating hydroxyl group at position 3 activates the aromatic ring, facilitating CYP450-mediated abstraction of a hydrogen atom from the 4-methyl group.

    • Pathway:

      
      
      
    • Impact: The resulting carboxylic acid is highly polar, abolishing cellular permeability and often killing on-target potency.

  • Vector B: Direct Conjugation (Phase II) The 3-hydroxyl group is a sterically accessible nucleophile, making it a prime substrate for UGT (Glucuronidation) and SULT (Sulfation) enzymes.

    • Impact: Rapid renal clearance of the conjugate.

Bioactivation Warning: The ortho-Quinone Methide

Unlike meta-cresol derivatives, the 3-hydroxy-4-methyl arrangement places the hydroxyl and methyl groups ortho to each other. This geometric proximity allows for a specific toxophore pathway:

  • Two-electron oxidation can generate an

    
    -quinone methide (
    
    
    
    -QM)
    , a potent Michael acceptor that can alkylate cellular proteins (e.g., Cys residues), leading to hepatotoxicity or idiosyncratic drug reactions (IDRs).
Visualization: Metabolic Pathways & Bioactivation

MetabolicPathways Parent 3-Hydroxy-4-Methylphenyl (Parent) Alcohol Benzylic Alcohol (Metabolite M1) Parent->Alcohol CYP450 (Oxidation) Gluc O-Glucuronide (Phase II M3) Parent->Gluc UGT/SULT (Conjugation) Quinone o-Quinone Methide (Reactive Intermediate) Parent->Quinone -2e- / -2H+ (Bioactivation) Acid Carboxylic Acid (Inactive M2) Alcohol->Acid ADH/ALDH Adduct Protein/GSH Adduct (Toxicity) Quinone->Adduct + Nucleophile (Cys/GSH)

Figure 1: The three divergent fates of the 3-hydroxy-4-methylphenyl motif: Oxidation (top), Conjugation (middle), and Bioactivation (bottom).[1][2][3]

Comparative Analysis: Motif vs. Alternatives

This section objectively compares the 3-hydroxy-4-methylphenyl motif against standard medicinal chemistry alternatives.

Table 1: Head-to-Head Stability & Potency Comparison
Structural MotifMetabolic Stability (

)
Lipophilicity (

)
Bioactivation RiskOptimization Verdict
3-OH-4-Me-Phenyl Low (< 30 min)BaselineHigh (

-QM formation)
Start Here (Lead Gen)
3-OH-Phenyl (No Me)Moderate-0.5 (More Polar)LowLoss of hydrophobic potency
3-OH-4-Cl-Phenyl High (> 60 min)+0.1 (Similar)Low (Blocked)Preferred Bioisostere
3-OH-4-F-Phenyl Moderate/High-0.2LowGood, but F is smaller than Me
3-OMe-4-Me-Phenyl High (Phase II blocked)+0.4ModerateLoss of H-bond donor
Detailed Analysis of Alternatives
1. The Chloro-Bioisostere (3-OH-4-Cl)
  • Rationale: The chlorine atom is a classic bioisostere for the methyl group.[4] It has a similar Van der Waals radius (Cl: 1.75 Å vs. Me: 2.0 Å) and lipophilicity contribution but cannot be oxidized to a carboxylic acid.

  • Evidence: In the development of 17

    
    -HSD2 inhibitors, replacing the 4-methyl group with chlorine maintained enzyme affinity while significantly reducing metabolic oxidation susceptibility [1].
    
  • Trade-off: Chlorine is electron-withdrawing (EWG), which increases the acidity of the 3-OH group (

    
     drops), potentially increasing the rate of glucuronidation (Phase II) even while blocking Phase I oxidation.
    
2. The Fluoro-Analog (3-OH-4-F)
  • Rationale: Fluorine blocks the metabolic soft spot but is smaller (1.47 Å) than a methyl group.

  • Evidence: In VEGFR-2 kinase inhibitors, fluorine substitution at the 4-position often retains potency if the pocket is tight, but may lose affinity if the methyl group was driving hydrophobic packing [2].

3. The Regioisomer (4-OH-3-Me)
  • Rationale: Swapping the substituents prevents ortho-quinone methide formation (becomes meta relationship).

  • Evidence: While metabolically safer regarding bioactivation, the 4-OH is often more solvent-exposed and susceptible to rapid Phase II conjugation compared to the 3-OH, which may be intramolecularly hydrogen-bonded to the scaffold.

Experimental Protocols for Validation

To validate the stability and safety of this motif in your lead series, the following tiered assay system is recommended.

Protocol A: Metabolic Soft Spot Identification (MSSID)

Objective: Determine if the 4-methyl or 3-hydroxyl is the primary clearance driver.

  • Incubation: Incubate test compound (1

    
    M) with Human Liver Microsomes (HLM) (0.5 mg/mL) supplemented with NADPH and UDPGA (for Phase II coverage).
    
  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-HRMS (High-Resolution Mass Spec).

  • Data Interpretation:

    • Identify M+16 (Hydroxylation of ring or methyl).

    • Identify M+14 (Oxidation of methyl to aldehyde/acid).

    • Identify M+176 (Glucuronide).

    • Success Criterion: If M+14 is the major metabolite, focus on 4-position modification. If M+176 is major, focus on 3-OH shielding.

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Objective: Assess the risk of ortho-quinone methide formation.

  • System: HLM (1 mg/mL) + NADPH.

  • Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH at 5 mM excess.

  • Control: Run parallel incubation without NADPH (negative control).

  • Detection: Scan for [M + 307] (GSH adduct) via Neutral Loss scanning (loss of 129 Da) on a Triple Quadrupole MS.

  • Threshold: Any detectable GSH adduct suggests a toxicity liability that necessitates structural redesign.

Optimization Decision Tree

Use this logic flow to guide your SAR (Structure-Activity Relationship) campaign when encountering this motif.

DecisionTree Start Start: 3-OH-4-Me Motif High Clearance? CheckMet Identify Major Metabolite (LC-MS/MS) Start->CheckMet Branch1 Major: Carboxylic Acid (Oxidation of Me) CheckMet->Branch1 Branch2 Major: Glucuronide (Conjugation of OH) CheckMet->Branch2 Branch3 GSH Adduct Detected (Bioactivation) CheckMet->Branch3 Sol1 Strategy 1: Block Oxidation Replace Me with Cl, CF3, or CN Branch1->Sol1 Sol2 Strategy 2: Steric Shielding Add ortho-F or bulky neighbor to block UGT access Branch2->Sol2 Sol3 Strategy 3: Eliminate Toxophore Remove OH or Move Me to meta (Disrupt o-QM system) Branch3->Sol3

Figure 2: Strategic decision tree for optimizing the 3-hydroxy-4-methylphenyl scaffold based on metabolite ID.

References

  • Al-Soud, Y. A., et al. (2012). Discovery of a new class of bicyclic substituted hydroxyphenylmethanones as 17

    
    -hydroxysteroid dehydrogenase type 2 (17
    
    
    
    -HSD2) inhibitors. Molecular and Cellular Endocrinology.
  • Kalgutkar, A. S., & Stepan, A. F. (2012).[5] Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine Based VEGFR-2 Kinase Inhibitors. Journal of Medicinal Chemistry.

  • Wagmann, L., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP.[6] Metabolites.[1][2][7][8][9][10]

  • Zhao, F., et al. (2019). Organophosphate ester flame retardants and plasticizers in a Chinese population: Significance of hydroxylated metabolites. Environmental Pollution.[11]

  • Thompson, D. C., et al. (2016). The Metabolic Fate of ortho-Quinones Derived from Catecholamine Metabolites. Chemical Research in Toxicology.

Sources

Safety Operating Guide

Personal protective equipment for handling Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Immediate Action Card (Emergency Response)
Scenario Immediate Action Protocol
Eye Contact DO NOT RUB. Flush immediately with eyewash saline for 15 minutes , holding eyelids open. Seek medical evaluation for potential corneal abrasion (phenolic moiety).
Skin Contact Drench with water for 5 minutes, then wash with soap. Do not use ethanol (may enhance transdermal absorption of the lipophilic benzamide).
Inhalation Evacuate to fresh air.[1][2][3][4][5][6][7] If wheezing or coughing occurs (STOT-SE 3 indication), administer oxygen and monitor for delayed pulmonary edema.
Spill (<1g) Isolate: Circle spill with absorbent pads. Wet: Mist with water to prevent dust. Wipe: Use chemically compatible wipes. Dispose: Double-bag as hazardous chemical waste.
Fire Use CO₂, Dry Chemical, or Foam.[6][8] Warning: Combustion releases toxic Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). Self-Contained Breathing Apparatus (SCBA) is mandatory.
Part 2: Risk Assessment & Hazard Identification

Note on Identification: This specific substituted benzamide is a research chemical often used as a fragment in drug discovery (e.g., kinase inhibitors). Publicly indexed CAS numbers may vary by salt form or specific catalog entry; however, the safety profile is derived from Structure-Activity Relationships (SAR) of its functional groups.

SAR Hazard Synthesis
  • 4-Fluorobenzoyl moiety: Known to cause skin and eye irritation (H315, H319).

  • 3-Hydroxy-4-methylaniline moiety: Contains a phenolic hydroxyl group and an aniline derivative.

    • Phenols:[8] Corrosive/irritating to mucous membranes; potential for rapid dermal absorption.

    • Anilines: Potential sensitizers (H317) and methemoglobinemia risks if hydrolyzed/metabolized.

GHS Classification (Precautionary)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][5][9][10]

  • H319: Causes serious eye irritation.[1][2][3][5][8][9]

  • H335: May cause respiratory irritation.[2][5][8][9]

  • H302: Harmful if swallowed (Assumed based on aniline substructure).

  • H411: Toxic to aquatic life with long-lasting effects.[7][8][11]

Control Banding

Due to the likely bioactive nature (drug scaffold), this compound is assigned to Occupational Exposure Band (OEB) 3 .

  • OEL Target: < 10 µg/m³ (8-hour TWA).

  • Handling Requirement: Certified Chemical Fume Hood (CFH) or Powder Containment Hood.

Part 3: PPE Strategy (The Barrier System)

This protocol relies on a "Redundant Barrier" approach. We do not rely on a single layer of protection.[2]

1. Respiratory Protection
  • Primary Control: Engineering Controls (Fume Hood) . All open handling must occur here.

  • Secondary (If outside hood): P100/N99 Respirator (US) or FFP3 (EU).

    • Why? The solid powder form poses a high risk of aerosolization during weighing.

2. Dermal Protection (Glove Chart)
  • Material: Nitrile Rubber (Minimum 0.11 mm thickness).

  • Technique: Double Gloving .

    • Inner Glove: Standard Nitrile (inspection layer).

    • Outer Glove: Long-cuff Nitrile (protection layer).

  • Breakthrough Logic: Fluorinated aromatics can permeate latex; Nitrile offers superior resistance to the benzamide core.

Glove MaterialThicknessEst. BreakthroughRecommendation
Nitrile 0.11 mm> 480 minPrimary Choice
Latex Any< 10 minDO NOT USE (Permeable to aromatics)
Neoprene 0.5 mm> 480 minExcellent for heavy spills
3. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1 / EN 166).

  • Prohibited: Safety glasses with open sides (dust can bypass side shields).

Part 4: Operational Protocol (Step-by-Step)
Workflow Visualization

HandlingProtocol cluster_safety Critical Control Points Start Start: Weighing Balance Analytical Balance (Inside Hood) Start->Balance Anti-static gun usage Solubilization Dissolution (DMSO/Methanol) Balance->Solubilization Add solvent to solid (Minimize dust) Reaction Reaction Setup Solubilization->Reaction Transfer via syringe Waste Waste Disposal Reaction->Waste Quench & Segregate

Caption: Operational workflow emphasizing containment during the high-risk solid-to-liquid transition phase.

Step 1: Weighing & Transfer
  • Static Control: Use an ionizing fan or anti-static gun on the vial before opening. Fluorinated powders are often static-prone and can "jump" out of spatulas.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or "powder funnel" technique.

  • Technique: Tare the receiving vessel (e.g., scintillation vial). Add solid. Cap the vial immediately after weighing. Do not transport open vials across the lab.

Step 2: Solubilization (The Critical Transition)
  • Solvent Choice: DMSO or Methanol are standard.

  • Procedure: Add solvent to the solid. Do not dump solid into solvent (creates splash/aerosol).

  • Dissolution: Vortex with the cap tightly sealed .

  • Note: Once in solution, the inhalation risk drops, but the dermal absorption risk increases (DMSO carries the compound through skin).

Step 3: Reaction Setup
  • Glassware: Use single-neck flasks with joint clips (Keck clips).

  • Temperature: If heating > 50°C, a reflux condenser is mandatory to prevent volatilization of the solvent carrying the compound.

Part 5: Disposal & Decontamination
Decontamination Solution

Based on the phenolic and amide structure, oxidative degradation is effective.

  • Recipe: 10% Sodium Hypochlorite (Bleach) + 1% Surfactant (Dish soap).

  • Action: The hypochlorite oxidizes the phenol ring and hydrolyzes the amide bond over time.

Waste Segregation Table
Waste StreamContentsContainer TypeLabeling
Solid Waste Contaminated gloves, wipes, weigh boatsYellow Biohazard/Chem Bag"Toxic Solid - Benzamide Derivative"
Liquid Waste Mother liquors, reaction mixturesHDPE Carboy"Organic Solvents + Toxic Halogenated"
Sharps Needles, broken glassPuncture-proof Bin"Sharps - Chemically Contaminated"
References
  • PubChem. 4-Fluorobenzamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Substituted Anilines and Phenols (General Hazard Categories). Available at: [Link][12]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.